molecular formula C10H12N4OS B7761693 Amithiozone CAS No. 910379-02-1

Amithiozone

Cat. No.: B7761693
CAS No.: 910379-02-1
M. Wt: 236.30 g/mol
InChI Key: SRVJKTDHMYAMHA-WUXMJOGZSA-N
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Description

Thioacetazone is a member of acetamides and an anilide.
Amithiozone has been used in trials studying the treatment of Mycobacterium Avium-intracellulare Infection.
This compound is a thiosemicarbazone antimycobacterial agent with activity against isoniazid-resistant strains of Mycobacterium tuberculosis.
Thioacetazone is a thiosemicarbazone prodrug with antitubercular activity. Although the exact mechanism by which thioacetazone exerts its effect has yet to be fully elucidated, this agent, upon activation by bacterial monooxygenase EtaA, appears to target and inhibit cyclopropane mycolic acid synthases (CMASs), a family of S-adenosyl-methionine-dependent methyl transferases responsible for cyclopropanation of mycolic acid. By inhibiting mycolic acid synthesis, the bacterial cell wall becomes more permeable and less resistant to injury which eventually leads to cell lysis. Mycolic acids, long-chain fatty acids, are essential mycobacterial cell wall components and play a key role in resistance to cell injury and mycobacterial virulence.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
A thiosemicarbazone that is used in association with other antimycobacterial agents in the initial and continuation phases of antituberculosis regimens. Thiacetazone containing regimens are less effective than the short-course regimen recommended by the International Union Against Tuberculosis and are used in some developing countries to reduce drug costs. (From Martindale, The Extra Pharmacopoeia, 30th ed, p217)

Properties

IUPAC Name

N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJKTDHMYAMHA-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859179
Record name N-{4-[(E)-(Carbamothioylhydrazono)methyl]phenyl}acetamide
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Molecular Weight

236.30 g/mol
Source PubChem
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CAS No.

104-06-3, 910379-02-1
Record name Thioacetazone [INN:BAN]
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Record name Amithiozone
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Record name Thioacetazone
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Record name N-{4-[(E)-(Carbamothioylhydrazono)methyl]phenyl}acetamide
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Record name Thioacetazone
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Record name AMITHIOZONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The History and Discovery of Thioacetazone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioacetazone, a thiosemicarbazone derivative, represents one of the earliest synthetic drugs used in the treatment of tuberculosis. Its history is a compelling narrative of early antibiotic development, challenges in clinical application, and the evolving understanding of its mechanism of action. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, clinical use, and the development of resistance to Thioacetazone. Quantitative data are presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams generated using Graphviz illustrate the drug's mechanism, experimental workflows, and historical timeline.

History and Discovery

Thioacetazone, also known as amithiozone, was first synthesized in the 1940s in Germany by Behnisch and Schmidt.[1][2] Its potential as an anti-tuberculosis agent was subsequently investigated by Gerhard Domagk and his colleagues, the same group of researchers credited with the discovery of sulfonamides.[1] Early clinical studies in the United States demonstrated its efficacy against Mycobacterium tuberculosis, both as a monotherapy and in combination with streptomycin.[1]

Due to its low cost of manufacturing and stability in various climates, Thioacetazone became a widely used component of tuberculosis treatment regimens, particularly in developing countries.[1][2] However, concerns about its toxicity, especially severe cutaneous reactions, limited its widespread adoption, particularly in East Asia.[1] The advent of the HIV/AIDS epidemic in the 1980s brought the issue of Thioacetazone's toxicity to the forefront. A high incidence of severe and often fatal skin reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis, was observed in HIV-positive patients treated with Thioacetazone-containing regimens.[1][3] This led the World Health Organization (WHO) in 1991 to recommend replacing Thioacetazone with ethambutol in patients with known or suspected HIV infection.[3] Today, its use is significantly restricted and reserved for specific cases of drug-resistant tuberculosis in HIV-negative individuals.[3]

History_of_Thioacetazone cluster_Discovery Discovery and Early Development cluster_Use Widespread Use and Challenges cluster_Decline Decline in Use 1940s Synthesis by Behnisch and Schmidt in Germany Domagk Clinical investigation by Gerhard Domagk's group 1940s->Domagk Early_Trials Early clinical trials show efficacy against TB Domagk->Early_Trials Wide_Use Widespread use in developing countries due to low cost Early_Trials->Wide_Use Toxicity Reports of toxicity, especially severe skin reactions Wide_Use->Toxicity HIV_Crisis High incidence of severe adverse reactions in HIV+ patients Toxicity->HIV_Crisis WHO_Recommendation 1991: WHO recommends replacement with Ethambutol HIV_Crisis->WHO_Recommendation Restricted_Use Current use is highly restricted WHO_Recommendation->Restricted_Use

Figure 1: A timeline of the key events in the history of Thioacetazone.

Mechanism of Action

Thioacetazone is a prodrug, meaning it requires activation within the mycobacterial cell to exert its antimicrobial effect.[1] The activation is carried out by the monooxygenase enzyme EthA.[1] Mutations in the ethA gene can lead to resistance to both Thioacetazone and the structurally related drug ethionamide.[1]

The primary mechanism of action of activated Thioacetazone is the inhibition of mycolic acid synthesis, which is an essential component of the unique and robust cell wall of Mycobacterium tuberculosis.[4][5][6] Specifically, it is believed to interfere with the cyclopropanation of mycolic acids, a modification that is crucial for the structural integrity and fluidity of the cell wall.[1] The activated form of the drug likely binds to and inhibits cyclopropane mycolic acid synthases (CMASs).[1] This disruption of the mycolic acid layer weakens the bacterium, making it more susceptible to the host's immune system and other anti-tuberculosis drugs.[4]

Recent studies have also suggested that the activated drug may inhibit the β-hydroxyacyl-ACP dehydratase complex (HadABC), which is involved in the elongation of fatty acids for mycolic acid synthesis.[7]

Thioacetazone_Mechanism_of_Action cluster_Activation Prodrug Activation cluster_Inhibition Inhibition of Mycolic Acid Synthesis Thioacetazone_prodrug Thioacetazone (Prodrug) EthA EthA (Monooxygenase) Thioacetazone_prodrug->EthA Activation Activated_Thioacetazone Activated Thioacetazone EthA->Activated_Thioacetazone CMAS Cyclopropane Mycolic Acid Synthases (CMASs) Activated_Thioacetazone->CMAS Inhibition HadABC β-hydroxyacyl-ACP dehydratase (HadABC) Activated_Thioacetazone->HadABC Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis CMAS->Mycolic_Acid_Synthesis HadABC->Mycolic_Acid_Synthesis Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Figure 2: Signaling pathway of Thioacetazone's mechanism of action.

Quantitative Data

Table 1: In Vitro Activity of Thioacetazone
Mycobacterium SpeciesStrainMIC (μg/mL)Reference
M. tuberculosisH37Rv0.25 - 1.0[8]
M. tuberculosisWild Strains0.125 - 2.0[8][9]
M. aviumMAC 101< 1.0[10]
M. aviumVarious Strains0.25 - 32[10]
M. bovisBCG0.5[11]

MIC: Minimum Inhibitory Concentration

Table 2: Clinical Trial Data on Adverse Reactions to Thioacetazone-Containing Regimens
Patient PopulationRegimenNumber of PatientsAdverse Drug Reactions (ADRs)Incidence Rate of ADRsCutaneous ReactionsReference
HIV-infected adults in UgandaStreptomycin, Thioacetazone, Isoniazid (STH)901319.6 events per 100 person-years11 (including one fatal Stevens-Johnson syndrome)[12]
HIV-infected adults in UgandaRifampicin, Isoniazid, Pyrazinamide (RHZ)10111.6 reactions per 100 person-years1[13]
General TB patients in TanzaniaThioacetazone-containingN/A (nationwide surveillance)1273 reported casesN/AFrequency of fatal outcome: 3.1 per 1000 patients[5]

Experimental Protocols

Synthesis of Thioacetazone

A general procedure for the synthesis of Thioacetazone and its analogues involves the condensation of a substituted benzaldehyde with thiosemicarbazide.[1]

Materials:

  • p-Acetamidobenzaldehyde

  • Thiosemicarbazide

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve p-acetamidobenzaldehyde (1.0 equivalent) in absolute ethanol.

  • To the stirring solution, add thiosemicarbazide (1.0 equivalent) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and allow it to stand for 18 hours to facilitate the precipitation of the crude product.

  • Filter the resulting solid and wash with cold ethanol.

  • Recrystallize the crude product from 95% ethanol to yield pure p-acetamidobenzaldehyde thiosemicarbazone (Thioacetazone).

In Vitro Drug Susceptibility Testing

The minimum inhibitory concentration (MIC) of Thioacetazone against M. tuberculosis can be determined using the agar dilution method on Middlebrook 7H10 solid medium.[1]

Materials:

  • Middlebrook 7H10 agar

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Thioacetazone stock solution

  • M. tuberculosis culture in logarithmic growth phase

Procedure:

  • Prepare Middlebrook 7H10 agar plates containing serial dilutions of Thioacetazone.

  • Prepare serial 10-fold dilutions of the M. tuberculosis culture.

  • Inoculate the agar plates with the bacterial dilutions.

  • Incubate the plates at 37°C for two to four weeks.

  • The MIC is defined as the lowest concentration of the drug that inhibits 99% of the bacterial growth.

Analysis of Mycolic Acid Synthesis Inhibition

Thin-layer chromatography (TLC) can be used to analyze the effect of Thioacetazone on mycolic acid synthesis.[1]

Materials:

  • M. tuberculosis culture

  • Thioacetazone

  • 15% Tetrabutylammonium hydroxide (TBAH)

  • Diethyl ether

  • Dichloromethane

  • Silica-coated TLC plates

  • Hexane/ethyl acetate (19:1, v/v) solvent system

Procedure:

  • Culture M. tuberculosis in the presence and absence of Thioacetazone.

  • Harvest the bacterial cells by centrifugation and wash the pellets.

  • Treat the cell pellets with 15% TBAH at 100°C overnight to release the mycolic acids.

  • Perform methyl-esterification of the mycolic acids.

  • Extract the mycolic acid methyl esters with diethyl ether.

  • Dry the extracts and resuspend them in dichloromethane.

  • Spot the extracts onto a silica-coated TLC plate.

  • Develop the TLC plate using a hexane/ethyl acetate (19:1, v/v) solvent system.

  • Visualize the mycolic acid methyl esters and compare the profiles of the treated and untreated samples.

Experimental_Workflow cluster_Synthesis Synthesis and Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation (Conceptual) Synthesis Synthesis of Thioacetazone Purification Purification and Characterization Synthesis->Purification MIC_Determination MIC Determination (Agar Dilution) Purification->MIC_Determination Mycolic_Acid_Analysis Mycolic Acid Synthesis Inhibition Assay (TLC) Purification->Mycolic_Acid_Analysis Animal_Model Animal Model of TB (e.g., mouse, guinea pig) MIC_Determination->Animal_Model Mycolic_Acid_Analysis->Animal_Model Efficacy_Study Efficacy Study (Bacterial Load Reduction) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Animal_Model->Toxicity_Study

Figure 3: A generalized experimental workflow for the evaluation of Thioacetazone.

Resistance Mechanisms

Resistance to Thioacetazone in M. tuberculosis can arise through several mechanisms. The most well-characterized is mutations in the ethA gene, which encodes the enzyme responsible for activating the prodrug.[1] These mutations prevent the conversion of Thioacetazone to its active form, rendering the drug ineffective.

More recently, mutations in the genes encoding the β-hydroxyacyl-ACP dehydratase complex (HadA, HadB, and HadC) have also been identified as a mechanism of resistance.[7][14] This complex is a key component of the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that form the backbone of mycolic acids. Mutations in these genes likely alter the target site of the activated drug, reducing its inhibitory effect.

Conclusion

Thioacetazone holds a significant place in the history of anti-tuberculosis therapy. While its clinical utility has been greatly diminished due to toxicity concerns, particularly in the context of HIV co-infection, the study of its mechanism of action and resistance pathways continues to provide valuable insights for the development of new anti-mycobacterial agents. Its story serves as a critical reminder of the importance of pharmacovigilance and the need for safer, more effective treatments for tuberculosis, a disease that continues to be a major global health challenge. The detailed methodologies and data presented in this guide are intended to support ongoing research efforts in the field of tuberculosis drug discovery and development.

References

Unraveling the Enigma: Amithiozone's Assault on Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amithiozone, also known as Thioacetazone (TAC), is a thiosemicarbazone antimicrobial agent with a history in the treatment of tuberculosis. Despite its decline in use in some regions due to toxicity, its unique mechanism of action and the emergence of drug-resistant strains of Mycobacterium tuberculosis have renewed interest in its therapeutic potential and that of its analogs. This technical guide provides a comprehensive overview of the current understanding of this compound's biological target in M. tuberculosis. It delves into its activation as a pro-drug, its primary molecular targets within the mycolic acid biosynthesis pathway, and the mechanisms of resistance. This document consolidates quantitative data, details key experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows to serve as a resource for researchers in the field of tuberculosis drug discovery.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat. The waxy, lipid-rich cell wall of M. tuberculosis, of which mycolic acids are a major component, is crucial for its survival, pathogenicity, and intrinsic resistance to many antibiotics.[1][2] this compound is a bacteriostatic drug that has been shown to be effective against M. tuberculosis, particularly in preventing the development of resistance to more potent drugs like isoniazid.[3] Its primary mechanism of action involves the disruption of mycolic acid synthesis, a cornerstone of the mycobacterial cell envelope's integrity.[1][2][3]

Pro-drug Activation: The First Step in this compound's Attack

This compound is a pro-drug, meaning it is administered in an inactive form and requires enzymatic activation within the mycobacterial cell to exert its antimicrobial effect.[1][3][4] The key enzyme responsible for this activation is the flavin-containing monooxygenase EthA.[1][3][4][5] This shared activation pathway with the second-line anti-tubercular drug ethionamide explains the observed cross-resistance between the two compounds.[1] Mutations in the ethA gene are a common mechanism of resistance, as they prevent the conversion of this compound to its active form.[1]

The activation of this compound by EthA is an oxidative process. In the presence of NADPH, EthA oxidizes the thiourea moiety of this compound, leading to the formation of reactive intermediates, including a sulfenic acid and ultimately a carbodiimide.[2] These highly reactive molecules are then capable of covalently binding to and inhibiting the drug's downstream molecular targets.[2]

Amithiozone_Activation This compound This compound (Pro-drug) EthA EthA (Monooxygenase) This compound->EthA NADP NADP+ EthA->NADP Activated_this compound Activated this compound (Reactive Intermediates) EthA->Activated_this compound Oxidation NADPH NADPH NADPH->EthA Target_Inhibition Inhibition of Biological Target Activated_this compound->Target_Inhibition

Caption: Activation of this compound by the EthA enzyme.

The Dual-Target Hypothesis: Disrupting Mycolic Acid Biosynthesis

The activated form of this compound primarily targets the mycolic acid biosynthesis pathway, a complex and essential process for the survival of M. tuberculosis. Research has pointed to two main enzymatic targets within this pathway: the cyclopropane mycolic acid synthases (CMASs) and the β-hydroxyacyl-ACP dehydratase (HadAB/BC) complex.

Inhibition of Cyclopropane Mycolic Acid Synthases (CMASs)

Mycolic acids contain long, branched-chain fatty acids that can be modified by the formation of cyclopropane rings. These modifications are crucial for the structural integrity and fluidity of the cell wall, as well as for the host-pathogen interaction.[1] The enzymes responsible for creating these cyclopropane rings are the cyclopropane mycolic acid synthases (CMASs).[1]

Studies have shown that activated this compound likely binds to and inhibits certain CMASs, such as CmaA2.[1] This inhibition leads to an alteration in the cyclopropanation status of the mycolic acids, which is detrimental to the bacterium's viability.[1] Overexpression of cmaA2 and related genes has been shown to reverse the inhibitory effects of this compound, further supporting the role of CMASs as a primary target.[1]

Inhibition of the β-hydroxyacyl-ACP Dehydratase (HadAB/BC) Complex

Another key target of activated this compound is the β-hydroxyacyl-ACP dehydratase complex, specifically HadAB and HadBC.[6][7][8] This enzyme complex is a critical component of the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of the long-chain fatty acids that form the meromycolate chain of mycolic acids.

Treatment of M. tuberculosis with this compound leads to the accumulation of 3-hydroxy fatty acid intermediates, which is indicative of the inhibition of the dehydratase step in the FAS-II cycle.[8] Overexpression of the hadABC genes confers significant resistance to this compound.[8] Furthermore, mutations in the hadA and hadC genes have been identified in this compound-resistant strains.[8] The activated drug is thought to covalently modify a cysteine residue (Cys61) in the HadA subunit.[6]

Mycolic_Acid_Inhibition cluster_Activation Drug Activation cluster_Pathway Mycolic Acid Biosynthesis This compound This compound EthA EthA This compound->EthA Activated_this compound Activated This compound EthA->Activated_this compound HadABC HadAB/BC Complex (Dehydratase) Activated_this compound->HadABC Inhibition CMASs CMASs (Cyclopropanation) Activated_this compound->CMASs Inhibition FAS_II FAS-II Elongation (Fatty Acid Synthesis) FAS_II->HadABC Mycolic_Precursors Mycolic Acid Precursors HadABC->Mycolic_Precursors Mycolic_Precursors->CMASs Mycolic_Acids Mature Mycolic Acids CMASs->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall

Caption: this compound's dual-target inhibition of mycolic acid synthesis.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the activity of this compound and its analogs against Mycobacterium species.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Mycobacterium Species

CompoundM. tuberculosis H37Rv MIC (µg/mL)M. avium MIC (µg/mL)Reference
This compound (TAC)-0.25 - 32[9]
SRI-224>100-[4]
SRI-2866.25-[4]

Note: Data is limited and derived from various studies with different methodologies. Direct comparison should be made with caution.

Experimental Protocols

This section outlines the general methodologies employed in the research cited in this guide for determining the biological target and activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

A common method for assessing the antimicrobial activity of a compound is the determination of its MIC, the lowest concentration that inhibits visible growth of the microorganism.

Protocol: Radiometric Broth Macrodilution Method (General Overview)

  • Inoculum Preparation: A suspension of the Mycobacterium strain is prepared in a suitable broth, such as 7H9 broth, and the concentration is adjusted to a standard density (e.g., 5 x 104 CFU/mL).[9]

  • Drug Dilution: A serial dilution of the test compound (this compound) is prepared in the broth.

  • Inoculation: The prepared inoculum is added to each drug concentration and to a drug-free control.

  • Incubation: The cultures are incubated at the appropriate temperature (e.g., 37°C) for a defined period.

  • Growth Measurement: Bacterial growth is assessed using a radiometric method, which measures the metabolism of a 14C-labeled substrate. The amount of 14CO2 produced is proportional to bacterial growth.

  • MIC Determination: The MIC is defined as the lowest drug concentration that inhibits a certain percentage of metabolism (e.g., 99%) compared to the drug-free control.[9]

In Vitro Enzyme Assays

To confirm the direct inhibition of a specific enzyme, in vitro assays using purified recombinant enzymes are employed.

Protocol: In Vitro EthA Activation Assay (Conceptual Workflow)

  • Enzyme Purification: The ethA gene from M. tuberculosis is cloned and expressed in a suitable host (e.g., E. coli), and the recombinant EthA protein is purified.[5]

  • Reaction Mixture: A reaction mixture is prepared containing the purified EthA enzyme, the pro-drug (this compound), and the necessary co-factor, NADPH.[2]

  • Reaction Incubation: The reaction is incubated to allow for the enzymatic conversion of the pro-drug.

  • Metabolite Analysis: The reaction products are analyzed using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to identify the activated metabolites of this compound.[2]

Protocol: HadAB/BC Dehydratase Inhibition Assay (General Principles)

  • Enzyme Purification: The HadA, HadB, and HadC proteins are recombinantly expressed and purified. The HadAB and HadBC complexes are then reconstituted.[7]

  • Substrate: A suitable substrate for the dehydratase, such as a β-hydroxyacyl-ACP analog, is used.

  • Assay: The enzymatic activity is measured by monitoring the dehydration of the substrate, which can be followed spectrophotometrically by the increase in absorbance due to the formation of a double bond.[10]

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the activated this compound to determine the concentration required for 50% inhibition (IC50).

Analysis of Mycolic Acid Profiles

To investigate the effect of a drug on the overall mycolic acid composition of the mycobacterial cell wall, lipid analysis techniques are used.

Protocol: Thin-Layer Chromatography (TLC) of Mycolic Acid Methyl Esters (MAMEs)

  • Drug Treatment: M. tuberculosis cultures are treated with the test compound (this compound).

  • Lipid Extraction: The total lipids are extracted from the mycobacterial cells.

  • Saponification and Esterification: The extracted lipids are saponified to release the mycolic acids, which are then esterified to form mycolic acid methyl esters (MAMEs) for better separation.

  • TLC Analysis: The MAMEs are separated by thin-layer chromatography (TLC) on a silica gel plate using an appropriate solvent system.

  • Visualization: The separated MAMEs are visualized using a suitable staining reagent (e.g., phosphomolybdic acid) and heating.

  • Profile Comparison: The MAME profile of the drug-treated cells is compared to that of untreated cells to identify any alterations in the mycolic acid composition, such as the accumulation of intermediates or a change in the relative abundance of different mycolic acid species.

Experimental_Workflow Start Start: Whole-Cell Screening MIC Determine MIC (e.g., Broth Macrodilution) Start->MIC Resistant_Mutants Generate and Select Resistant Mutants MIC->Resistant_Mutants WGS Whole Genome Sequencing (WGS) of Mutants Resistant_Mutants->WGS Identify_Mutations Identify Mutations in Candidate Target Genes (e.g., ethA, hadA, hadC) WGS->Identify_Mutations Biochemical_Validation Biochemical Validation Identify_Mutations->Biochemical_Validation Enzyme_Assay In Vitro Enzyme Assays (e.g., EthA, HadAB/BC) Biochemical_Validation->Enzyme_Assay Lipid_Analysis Mycolic Acid Profile Analysis (TLC) Biochemical_Validation->Lipid_Analysis Overexpression Target Overexpression and Resistance Confirmation Biochemical_Validation->Overexpression Target_Confirmed Target Confirmed Enzyme_Assay->Target_Confirmed Lipid_Analysis->Target_Confirmed Overexpression->Target_Confirmed

Caption: A generalized workflow for identifying the biological target of an antimicrobial compound.

Mechanisms of Resistance

Resistance to this compound in M. tuberculosis can arise through several mechanisms:

  • Impaired Pro-drug Activation: The most common mechanism is the acquisition of mutations in the ethA gene, which encodes the activating enzyme. These mutations lead to a non-functional or less efficient EthA, preventing the conversion of this compound to its active form.[1]

  • Target Modification: Mutations in the genes encoding the drug's targets can also confer resistance. For instance, missense mutations in hadA or hadC can alter the structure of the HadAB/BC complex, reducing the binding affinity of the activated drug.[8]

  • Target Overexpression: Increased expression of the target enzymes, such as the HadABC complex, can titrate out the inhibitor, leading to a higher MIC.[8]

  • Efflux Pumps: Although less specifically documented for this compound, the upregulation of efflux pumps that actively transport the drug out of the bacterial cell is a general mechanism of antibiotic resistance in bacteria.[1]

Conclusion and Future Directions

The biological target of this compound in Mycobacterium tuberculosis is multifaceted, centered on the crucial pathway of mycolic acid biosynthesis. After activation by the monooxygenase EthA, this compound exerts its inhibitory effects by targeting at least two key enzymatic steps: the cyclopropanation of mycolic acids by CMASs and the dehydration step in the FAS-II elongation cycle catalyzed by the HadAB/BC complex. Understanding these intricate details of its mechanism of action and the corresponding resistance mechanisms is vital for the development of new anti-tubercular agents. Future research should focus on obtaining high-resolution structural data of activated this compound in complex with its target enzymes to facilitate structure-based drug design. Furthermore, exploring the potential of this compound analogs with improved efficacy and reduced toxicity could lead to the development of novel therapeutics to combat drug-resistant tuberculosis.

References

The Tuberculostatic Effects of Amithiozone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amithiozone, also known as Thioacetazone, is a synthetic thiosemicarbazone with a history of use in the treatment of tuberculosis. Despite its eventual decline in first-line therapy due to toxicity concerns, particularly in HIV-coinfected patients, its unique mechanism of action and tuberculostatic properties continue to be of interest for research and development of novel anti-mycobacterial agents. This technical guide provides an in-depth overview of the core tuberculostatic effects of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.

Mechanism of Tuberculostatic Action

This compound is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. The activation is carried out by the monooxygenase EthA, an enzyme also responsible for the activation of other thiocarbonyl-containing drugs like ethionamide. Once activated, this compound is understood to disrupt the synthesis of mycolic acids, essential components of the robust mycobacterial cell wall.[1] This disruption is a key element of its bacteriostatic, and in some instances, bactericidal activity.[2]

The multifaceted mechanism of action of this compound is believed to encompass several pathways:

  • Inhibition of Mycolic Acid Synthesis: The primary mode of action is the interference with the synthesis of mycolic acids.[2][3] Specifically, activated this compound is thought to inhibit the cyclopropanation of mycolic acids by targeting cyclopropane mycolic acid synthases (CMASs).[4][5][6][7] This alteration of the mycolic acid structure compromises the integrity and permeability of the mycobacterial cell wall. Overexpression of CMAS genes such as cmaA2, mmaA2, and pcaA has been shown to partially reverse the inhibitory effects of this compound.[4][6]

  • Generation of Reactive Oxygen Species (ROS): this compound has been reported to induce the production of reactive oxygen species within the mycobacterial cell.[2] The resulting oxidative stress can damage vital cellular components, including DNA, proteins, and lipids, contributing to the inhibition of bacterial growth.

  • Interference with Protein Synthesis: There is also evidence to suggest that this compound can interfere with protein synthesis by interacting with ribosomal subunits, further impeding the bacterium's ability to proliferate.[2]

The following diagram illustrates the proposed mechanism of action of this compound.

Amithiozone_Mechanism cluster_cell Mycobacterium tuberculosis Cell cluster_mycolic Mycolic Acid Synthesis Amithiozone_ext This compound (Prodrug) EthA EthA (Monooxygenase) Amithiozone_ext->EthA Activation Amithiozone_act Activated this compound EthA->Amithiozone_act CMASs Cyclopropane Mycolic Acid Synthases (e.g., CmaA2, MmaA2, PcaA) Amithiozone_act->CMASs Inhibition ROS Reactive Oxygen Species (ROS) Amithiozone_act->ROS Induction Protein_syn Protein Synthesis (Ribosomes) Amithiozone_act->Protein_syn Interference Mycolic_precursors Mycolic Acid Precursors Mycolic_precursors->CMASs Cyclopropanated_mycolic Cyclopropanated Mycolic Acids CMASs->Cyclopropanated_mycolic Cell_wall Cell Wall Integrity Cyclopropanated_mycolic->Cell_wall Bacterial_growth Bacterial Growth Inhibition Cell_wall->Bacterial_growth Disruption leads to ROS->Bacterial_growth Damage leads to Protein_syn->Bacterial_growth Inhibition leads to

Caption: Proposed mechanism of action of this compound.

Quantitative Data on Tuberculostatic Effects

The in vitro efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Organism MIC Range (µg/mL) Notes References
Mycobacterium tuberculosis0.08 - 1.2The MIC for M. tuberculosis can vary between strains.[8]
Mycobacterium avium0.02 - 0.15Generally exhibits greater inhibitory activity against M. avium compared to M. tuberculosis.[8]

Note: Some studies have reported a paradoxical effect with Thioacetazone, where lower concentrations exhibited better inhibitory activity against some strains of M. tuberculosis complex.[1][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines a general procedure for determining the MIC of this compound against Mycobacterium tuberculosis using the broth microdilution method.

MIC_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_this compound->serial_dilution add_inoculum Add Inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate plates at 37°C add_inoculum->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end Mycolic_Acid_Inhibition_Workflow start Start culture_myco Culture M. tuberculosis start->culture_myco treat_this compound Treat with this compound culture_myco->treat_this compound add_radiolabel Add [14C]acetic acid treat_this compound->add_radiolabel incubate Incubate add_radiolabel->incubate extract_lipids Extract Mycolic Acids incubate->extract_lipids analyze_tlc Analyze by Thin-Layer Chromatography (TLC) extract_lipids->analyze_tlc autoradiography Perform Autoradiography analyze_tlc->autoradiography quantify Quantify Inhibition autoradiography->quantify end End quantify->end

References

Amithiozone: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amithiozone, also known as Thioacetazone, is a thiosemicarbazone antibiotic historically used in the treatment of tuberculosis. Despite its affordability, its clinical application has been largely superseded by more effective and less toxic therapeutic agents. This technical guide provides an in-depth review of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, pharmacokinetic profile, and adverse effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a thorough understanding of this compound.

Pharmacology

This compound is a prodrug that requires activation within the mycobacterial cell to exert its antimicrobial effect.[1] It exhibits bacteriostatic activity primarily against Mycobacterium tuberculosis and some non-tuberculous mycobacteria.[2][3]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][2] The activation and inhibitory cascade can be summarized as follows:

  • Prodrug Activation: this compound is a prodrug that is activated by the flavin-containing monooxygenase EthA, encoded by the ethA gene within Mycobacterium tuberculosis.[1]

  • Metabolic Transformation: EthA catalyzes the oxidation of this compound, leading to the formation of reactive metabolites, including a sulfenic acid intermediate which can then form a sulfinic acid and a carbodiimide.[4][5]

  • Target Inhibition: The activated form of this compound is believed to target the dehydratase step of the fatty-acid synthase type II (FAS-II) elongation cycle. This inhibition is thought to occur through the binding of the activated drug to the HadABC dehydratase complex, disrupting the synthesis of long-chain mycolic acids.[6]

The proposed signaling pathway for the activation and action of this compound is depicted below:

Amithiozone_Pathway This compound This compound (Prodrug) EthA Mycobacterial EthA (Flavin Monooxygenase) This compound->EthA Enters Mycobacterium Activated_this compound Activated this compound (Reactive Metabolites) Mycolic_Acid_Synthesis Mycolic Acid Synthesis (FAS-II Pathway) Activated_this compound->Mycolic_Acid_Synthesis Inhibition of HadABC dehydratase EthA->Activated_this compound Oxidation Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Leads to

Figure 1: Proposed mechanism of action of this compound.
Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by the following parameters:

ParameterValueReference
Plasma Protein Binding 95%[7]
Half-life (t½) ~12.9 - 16 hours[7]
Renal Excretion ~20% (unchanged)[7]
In Vitro Activity

The minimum inhibitory concentration (MIC) of this compound has been determined for various mycobacterial species.

OrganismMIC Range (µg/mL)Reference
Mycobacterium tuberculosis0.08 - 1.2[8]
Mycobacterium avium0.02 - 0.15[3][8]
Mycobacterium bovis BCG0.5[9]
Mycobacterium africanum (Type II)Significantly higher than other M. tuberculosis complex strains[10]

Toxicology

The clinical use of this compound has been significantly limited by its toxicological profile, particularly in certain patient populations.

Acute Toxicity
Animal ModelRoute of AdministrationLD50Reference
MouseOral950 mg/kg[4]
MouseSubcutaneous1 g/kg[4]
Adverse Effects

The most significant adverse effects associated with this compound include:

  • Severe Cutaneous Reactions: A high incidence of severe and sometimes fatal skin reactions, such as Stevens-Johnson syndrome, has been observed, particularly in HIV-positive patients.[2]

  • Hepatotoxicity: Liver damage has been reported as a potential adverse effect.

  • Gastrointestinal Disturbances: Nausea, vomiting, and anorexia are common side effects.

  • Neurological Effects: Dizziness and other neurological symptoms can occur.

  • Hematological Effects: Anemia and agranulocytosis have been reported.

Metabolism and Drug Interactions

Human Metabolism

In humans, this compound is metabolized by flavin-containing monooxygenases, specifically FMO1 and FMO3.[4][5] These enzymes catalyze the oxidation of this compound, leading to the formation of a sulfinic acid and a carbodiimide.[4][5] These reactive metabolites may contribute to both the drug's therapeutic activity and its toxicity.[4][5]

The metabolic pathway in humans is illustrated below:

Human_Metabolism This compound This compound FMO Human FMO1 & FMO3 This compound->FMO Ingestion Metabolites Sulfinic Acid & Carbodiimide FMO->Metabolites Oxidation Toxicity Potential Toxicity Metabolites->Toxicity

Figure 2: Human metabolism of this compound.
Drug Interactions

While specific drug-drug interaction studies involving this compound are limited, its historical use in combination therapy for tuberculosis, particularly with isoniazid and rifampicin, warrants consideration of potential interactions.

  • Isoniazid: Both this compound and isoniazid are used in combination.[3][11] Computational analyses suggest that both drugs may bind to the active site of mycolic acid cyclopropane synthase, indicating a potential for interaction at the target site.[12]

  • Rifampicin: Rifampicin is a potent inducer of various drug-metabolizing enzymes. While no specific interaction studies with this compound are readily available, co-administration could potentially alter the metabolism and clearance of this compound. A randomized trial in HIV-infected Ugandan patients compared a regimen containing streptomycin, thiacetazone, and isoniazid with one containing isoniazid, rifampicin, and pyrazinamide.[13] The rifampicin-containing regimen was associated with fewer adverse drug reactions.[13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination for Mycobacterium tuberculosis

This protocol outlines a general procedure for determining the MIC of this compound against M. tuberculosis using a broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Prep_Drug Prepare serial dilutions of this compound Inoculate Inoculate microtiter plate wells containing drug dilutions Prep_Drug->Inoculate Prep_Culture Prepare standardized M. tuberculosis inoculum Prep_Culture->Inoculate Incubate Incubate plates at 37°C Inoculate->Incubate Observe Visually or spectrophotometrically assess bacterial growth Incubate->Observe Determine_MIC Determine MIC as the lowest concentration with no visible growth Observe->Determine_MIC

Figure 3: Experimental workflow for MIC determination.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution

  • Mycobacterium tuberculosis culture

  • Spectrophotometer

Procedure:

  • Drug Dilution: Prepare two-fold serial dilutions of this compound in Middlebrook 7H9 broth in the microtiter plates.

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a drug-free control well and a sterile control well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay

This protocol provides a general method for assessing the in vitro cytotoxicity of this compound using a mammalian cell line and a colorimetric assay (e.g., MTT or XTT).

Materials:

  • Mammalian cell line (e.g., HepG2 for hepatotoxicity)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Assay:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

    • XTT Assay: Add the XTT labeling mixture to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.

Conclusion

This compound is a historically significant anti-tuberculosis agent with a well-defined mechanism of action targeting mycolic acid synthesis. However, its clinical utility is severely hampered by its significant toxicity, particularly in HIV-coinfected individuals. This technical guide has provided a comprehensive overview of the pharmacological and toxicological properties of this compound, supported by quantitative data and detailed experimental frameworks. A thorough understanding of its metabolic activation, target pathways, and adverse effect profile is crucial for researchers working on the development of new anti-tuberculosis drugs and for understanding the nuances of mycobacterial chemotherapy. Further research into the specific mechanisms of this compound-induced toxicity and its potential interactions with other drugs could provide valuable insights for the design of safer and more effective therapeutic agents against tuberculosis.

References

Amithiozone: A Prodrug in Tuberculosis Therapy - A Technical Guide to its Activation and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amithiozone, also known as thiacetazone (TAZ), is a thiourea-containing antibiotic that has been used in the treatment of tuberculosis.[1] Its efficacy is dependent on its conversion from a prodrug to an active form within the mycobacterial cell. This technical guide provides an in-depth overview of the activation pathway of this compound, the key enzymes involved, and the current understanding of the mechanism of action of its active metabolites. Detailed experimental protocols for studying its activation and quantitative data on its enzymatic conversion and antimycobacterial activity are also presented.

Introduction

This compound is a second-line antitubercular agent that requires bioactivation to exert its therapeutic effect.[2] It is a prodrug that is metabolically converted into its active form by mycobacterial enzymes.[2] Understanding the activation pathway is crucial for overcoming drug resistance and for the development of new therapeutic strategies. This guide will delve into the molecular mechanisms underpinning this compound's function, providing a valuable resource for researchers in the field of tuberculosis drug development.

The Activation Pathway of this compound

This compound is activated by a flavin-containing monooxygenase (FMO) in Mycobacterium tuberculosis known as EtaA.[2][3] This enzyme is also responsible for the activation of the thioamide prodrug ethionamide, which explains the observed cross-resistance between these two drugs.[2] The activation of this compound by EtaA is an oxidative process that proceeds through a highly reactive sulfenic acid intermediate.[2] This intermediate is subsequently converted into two primary, more stable metabolites: a sulfinic acid and a carbodiimide.[2]

The activation process can be summarized as follows:

  • Initial Oxidation: The thiourea moiety of this compound is oxidized by EtaA in the presence of NADPH and oxygen.[2]

  • Formation of Sulfenic Acid: This initial oxidation step generates a transient and highly reactive sulfenic acid intermediate.[2]

  • Formation of Stable Metabolites: The sulfenic acid intermediate is then further transformed into two isolable metabolites: this compound-sulfinic acid and this compound-carbodiimide.[2]

It is believed that these activated metabolites are the pharmacologically active species responsible for the antimycobacterial effects of this compound.[3]

Amithiozone_Activation_Pathway cluster_activation This compound Activation cluster_action Mechanism of Action This compound This compound (Prodrug) Sulfenic_Acid Sulfenic Acid Intermediate (Reactive) This compound->Sulfenic_Acid EtaA (FMO) NADPH, O2 Sulfinic_Acid This compound-Sulfinic Acid (Active Metabolite) Sulfenic_Acid->Sulfinic_Acid Further Oxidation/Rearrangement Carbodiimide This compound-Carbodiimide (Active Metabolite) Sulfenic_Acid->Carbodiimide Further Oxidation/Rearrangement Inhibition Inhibition of Mycolic Acid Synthesis Sulfinic_Acid->Inhibition Carbodiimide->Inhibition CMAS Cyclopropane Mycolic Acid Synthases (CMASs) Inhibition->CMAS Likely Target

Caption: this compound activation pathway and proposed mechanism of action.

Mechanism of Action

The precise molecular target of the activated this compound metabolites has not been definitively established, but evidence suggests that they interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] Laboratory studies have indicated that activated this compound likely inhibits cyclopropane mycolic acid synthases (CMASs), enzymes responsible for the cyclopropanation of mycolic acids.[5] This inhibition alters the integrity and permeability of the cell wall, ultimately leading to bacterial cell death.

Quantitative Data

The following tables summarize key quantitative data related to the antimycobacterial activity and enzymatic activation of this compound.

Table 1: Antimycobacterial Activity of this compound

ParameterOrganismValueReference
MICM. tuberculosis H37Rv0.1 - 0.5 µg/mL[6]
MICM. tuberculosis clinical isolates1 - 10 µg/mL[6]

Table 2: Kinetic Parameters for EtaA-Catalyzed this compound Oxidation

MetaboliteKm (µM)Vmax (µM min-1)kcat (min-1)Reference
This compound-Sulfinic Acid131 ± 295.07 ± 0.45.07 ± 0.4
This compound-Carbodiimide147 ± 252.89 ± 0.22.89 ± 0.2

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound activation.

Expression and Purification of Recombinant EtaA

A generic protocol for the expression and purification of recombinant proteins in E. coli can be adapted for EtaA.[3]

  • Gene Cloning: The gene encoding EtaA (Rv3854c) is cloned into an appropriate expression vector, often with a polyhistidine (His) tag to facilitate purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or high-pressure homogenization.

  • Purification: The His-tagged EtaA is purified from the cell lysate using affinity chromatography, such as Nickel-NTA (nitrilotriacetic acid) resin. The protein is eluted from the column using a buffer containing a high concentration of imidazole.

  • Purity Assessment: The purity of the recombinant EtaA is assessed by SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis).

In Vitro Activation of this compound by EtaA

This protocol describes the in vitro enzymatic reaction to produce and analyze the metabolites of this compound.

  • Reaction Mixture: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4):

    • Purified recombinant EtaA (e.g., 1 µM for steady-state kinetics).

    • This compound (TAZ) at various concentrations (e.g., 10 to 500 µM, prepared from a stock solution in DMSO).

    • NADPH (e.g., 1 mM) as a cofactor.

    • An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to maintain a constant NADPH concentration.

    • Catalase and superoxide dismutase to minimize oxidative damage.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes for steady-state kinetics).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (CH3CN).

  • Sample Preparation for HPLC: Remove the precipitated protein by centrifugation, for instance, using centrifugal filters. The filtrate containing the metabolites is then ready for HPLC analysis.

HPLC Analysis of this compound Metabolites

The separation and quantification of this compound and its metabolites are performed using reverse-phase high-performance liquid chromatography (HPLC).

  • HPLC System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reverse-phase C18 column is suitable for the separation.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used for elution.

  • Detection: The metabolites can be detected by monitoring the absorbance at a specific wavelength (e.g., 280 nm).

  • Quantification: The concentration of each metabolite is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of the purified metabolites.

Experimental_Workflow cluster_etaa EtaA Production cluster_activation_assay In Vitro Activation Assay cluster_analysis Analysis Cloning Gene Cloning Transformation E. coli Transformation Cloning->Transformation Expression Protein Expression & Induction Transformation->Expression Purification Affinity Chromatography Expression->Purification Reaction_Setup Setup Reaction Mixture (EtaA, this compound, NADPH) Purification->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Stop Reaction (Acetonitrile) Incubation->Termination Sample_Prep Prepare Sample for HPLC Termination->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis (Kinetics, Quantification) HPLC->Data_Analysis

References

The Central Role of the EthA Monooxygenase in the Bioactivation of Amithiozone

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Amithiozone (Thioacetazone), a thiocarbamide-containing drug, has historically been used as a second-line agent in the treatment of tuberculosis. Its efficacy is dependent on a crucial bioactivation step within Mycobacterium tuberculosis, a process mediated by the flavin-containing monooxygenase, EthA. This technical guide provides an in-depth exploration of the biochemical and genetic mechanisms governing this compound activation. It details the enzymatic action of EthA, the intricate regulatory network controlled by the transcriptional repressor EthR, and the molecular basis of drug resistance. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antimycobacterial agents and the development of novel therapeutic strategies to combat tuberculosis.

Mechanism of this compound Activation by EthA

This compound is a prodrug, meaning it is administered in an inactive form and requires enzymatic conversion within the target organism to exert its therapeutic effect. The activation of this compound is catalyzed by the FAD-containing monooxygenase EthA, encoded by the ethA gene (Rv3854c) in Mycobacterium tuberculosis.[1] EthA is also responsible for the activation of other thiocarbamide drugs, such as ethionamide (ETH) and isoxyl (ISO).[2][3]

The activation process is believed to involve the S-oxidation of the thiocarbonyl moiety of this compound.[4] This enzymatic reaction, dependent on NADPH, converts the prodrug into a reactive intermediate. While the exact structure of the activated this compound metabolite remains to be fully elucidated, it is this activated form that is responsible for inhibiting mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[2] The inhibition of mycolic acid synthesis ultimately leads to the cessation of bacterial growth.

Genetic Regulation of EthA Expression: The EthR Repressor

The expression of the ethA gene is tightly controlled by a transcriptional repressor, EthR, encoded by the adjacent gene ethR (Rv3855).[5] EthR belongs to the TetR/CamR family of transcriptional regulators.[6] The ethA and ethR genes are organized in a divergent operon, sharing an intergenic promoter region to which EthR binds.

Under normal physiological conditions, EthR dimers bind to a specific operator sequence within the ethA-ethR intergenic region, effectively repressing the transcription of both ethA and ethR.[6] This repression keeps the levels of the EthA enzyme low, which is a key factor in the natural resistance of M. tuberculosis to thiocarbamide drugs. Overexpression of ethR leads to increased resistance to this compound, while inactivation or deletion of ethR results in the overexpression of EthA and hypersensitivity to the drug.[2]

Signaling Pathway of EthA Regulation

The following diagram illustrates the negative regulation of ethA expression by the EthR repressor.

EthA_Regulation cluster_transcription EthR EthR protein ethA_promoter ethA promoter EthR->ethA_promoter binds to ethA_gene ethA gene EthA_enzyme EthA enzyme ethA_gene->EthA_enzyme is transcribed and translated into Transcription Transcription Translation Translation

Caption: Negative regulation of ethA expression by the EthR repressor.

The Role of EthA in this compound Resistance

Resistance to this compound in clinical isolates of M. tuberculosis is frequently associated with mutations in the ethA gene.[4] These mutations can lead to a non-functional or poorly functional EthA enzyme, thereby preventing the activation of the prodrug. Without activation, this compound cannot inhibit its target, and the bacterium remains viable.

Mutations in the ethR gene can also influence this compound susceptibility. While less common as a mechanism of resistance, mutations that enhance the repressive function of EthR or increase its expression would lead to lower levels of EthA and consequently, reduced drug activation and increased resistance.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and the role of the EthA/EthR system.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Thiacetazone) and Related Drugs

Organism StrainDrugMIC (µg/mL)Reference
M. tuberculosis H37Rv (Wild-Type)Thiacetazone (TAC)0.1 - 0.5[1]
M. bovis BCG (pMV261 - control vector)Thiacetazone (TAC)0.5[2]
M. bovis BCG (pMV261-ethR - EthR overexpression)Thiacetazone (TAC)2.5[2]
M. bovis BCG (pMV261-ethA - EthA overexpression)Thiacetazone (TAC)0.25[2]
M. abscessus (Wild-Type)Thiacetazone (TAC)≥100[4]
M. tuberculosis (Wild-Type)Ethionamide (ETH)Varies[7]
M. tuberculosis (ethA/R KO)Ethionamide (ETH)2- to 3-fold increase vs WT[7]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxReference
Theophylline metabolizing enzymeTheophylline24.1 mg/L (mean)1960 mg/day (mean)[8]
EthAThis compoundNot explicitly reportedNot explicitly reported-

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of EthA and this compound activation.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • This compound stock solution (dissolved in DMSO)

  • Mycobacterium tuberculosis culture in mid-log phase

  • Resazurin solution (e.g., AlamarBlue)

  • Incubator at 37°C

Procedure:

  • Prepare serial twofold dilutions of this compound in 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 0.5.

  • Dilute the bacterial suspension 1:20 in 7H9 broth.

  • Inoculate each well with 100 µL of the diluted bacterial suspension.

  • Seal the plates and incubate at 37°C.

  • After 7 days of incubation, add 30 µL of resazurin solution to each well.

  • Continue incubation for another 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue to pink.[7]

Cloning and Expression of Recombinant EthA

This protocol describes the cloning of the ethA gene into an expression vector and purification of the recombinant protein.

Materials:

  • M. tuberculosis genomic DNA

  • PCR primers for ethA

  • pET expression vector (e.g., pET-28a)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells (e.g., BL21(DE3))

  • LB broth and agar plates with appropriate antibiotics

  • IPTG (isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Lysis buffer, wash buffer, and elution buffer

Procedure:

  • Amplify the ethA gene from M. tuberculosis genomic DNA using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and the pET vector with the corresponding restriction enzymes.

  • Ligate the digested ethA gene into the linearized pET vector using T4 DNA ligase.

  • Transform the ligation mixture into competent E. coli cells.

  • Select for positive clones on LB agar plates containing the appropriate antibiotic.

  • Inoculate a single colony into LB broth and grow to mid-log phase (OD600 ≈ 0.6).

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for 3-4 hours at 37°C.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication and centrifuge to pellet cell debris.

  • Apply the supernatant to a Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the recombinant His-tagged EthA protein with elution buffer containing imidazole.

  • Analyze the purified protein by SDS-PAGE.

In Vitro EthA Enzyme Activity Assay

This protocol provides a framework for measuring the activity of purified recombinant EthA with this compound.

Materials:

  • Purified recombinant EthA

  • This compound

  • NADPH

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing reaction buffer, a specific concentration of this compound, and NADPH.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding a known amount of purified EthA enzyme.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the consumption of this compound and the formation of its metabolite(s). The mobile phase and detection wavelength will need to be optimized for this compound and its expected products.[2]

Experimental Workflow for In Vitro EthA Assay

EthA_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, this compound, NADPH) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_enzyme Add Purified EthA pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Acetonitrile/Heat) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc end End hplc->end

Caption: Workflow for the in vitro EthA enzyme activity assay.

Conclusion

The EthA monooxygenase plays a pivotal and indispensable role in the mechanism of action of this compound against Mycobacterium tuberculosis. A thorough understanding of its enzymatic function, the genetic regulation of its expression by EthR, and the molecular basis of resistance is critical for the development of new strategies to combat tuberculosis. This includes the design of novel EthA substrates with improved activation kinetics or the development of EthR inhibitors to boost the efficacy of existing thiocarbamide drugs. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing our knowledge in this important area of drug discovery.

References

The Core Mechanism of Amithiozone-Induced Mycolic Acid Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amithiozone, also known as Thioacetazone, is a thiosemicarbazone antibiotic with known activity against Mycobacterium tuberculosis. Its efficacy stems from the targeted disruption of mycolic acid biosynthesis, a pathway essential for the integrity and viability of the mycobacterial cell wall. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory action. It details the enzymatic targets within the mycolic acid synthesis pathway, presents available quantitative data on its activity, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows. The evidence points towards a dual mechanism of action, targeting both the dehydration step in the Fatty Acid Synthase-II (FAS-II) system and the cyclopropanation of mycolic acids. Understanding these intricate interactions is paramount for the development of novel anti-tubercular agents and for overcoming emerging drug resistance.

Introduction: The Significance of Mycolic Acid Synthesis in Mycobacterium tuberculosis

Mycolic acids are long-chain, α-alkyl, β-hydroxy fatty acids that are the hallmark of the mycobacterial cell envelope.[1] They are covalently linked to arabinogalactan, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which constitutes the structural core of the cell wall.[1] This unique and highly impermeable barrier is crucial for the survival of M. tuberculosis, providing resistance to common antibiotics, dehydration, and the host immune response. The biosynthesis of mycolic acids is a complex, multi-step process involving two distinct fatty acid synthase systems: a eukaryotic-type FAS-I for the de novo synthesis of shorter fatty acids, and a prokaryotic-type FAS-II system for the elongation of these precursors into the long meromycolate chain.[1] The essentiality of this pathway makes it a prime target for antitubercular drugs.

The Dual Mechanism of this compound Action

This compound is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. This activation is mediated by the monooxygenase EthA, the same enzyme responsible for activating the second-line drug ethionamide.[2] Once activated, this compound is believed to interfere with mycolic acid biosynthesis at two distinct points:

Inhibition of the Fatty Acid Synthase-II (FAS-II) Dehydratase Complex (HadABC)

A primary target of activated this compound is the β-hydroxyacyl-ACP dehydratase complex, HadABC, a critical component of the FAS-II elongation cycle. This enzymatic complex is responsible for the dehydration of β-hydroxyacyl-ACP intermediates.[2] Inhibition of HadABC leads to the accumulation of 3-hydroxy fatty acid precursors and a subsequent halt in the elongation of the meromycolate chain.[2]

Evidence supporting the inhibition of HadABC includes:

  • Analysis of Resistant Mutants: Spontaneous mutants of M. tuberculosis and M. kansasii resistant to this compound frequently harbor missense mutations in the hadA or hadC genes.[3][4]

  • Gene Overexpression Studies: Overexpression of the hadABC operon in M. tuberculosis has been shown to confer a significant increase in resistance to this compound (greater than 80-fold).[2]

Inhibition of Cyclopropane Mycolic Acid Synthases (CMASs)

In addition to its effect on the FAS-II elongation pathway, this compound also disrupts the modification of the meromycolate chain by inhibiting cyclopropane mycolic acid synthases (CMASs).[5][6] These enzymes are responsible for converting double bonds in the mycolic acid precursors into cyclopropane rings, a modification crucial for the structural integrity and fluidity of the cell wall, as well as for the virulence of M. tuberculosis.[5][6] Inhibition of CMASs by this compound results in a significant reduction in the cyclopropanation of both α- and oxygenated mycolates.[5][6]

Evidence for the inhibition of CMASs includes:

  • Mycolic Acid Profile Analysis: Treatment of mycobacteria with this compound leads to a notable decrease in cyclopropanated mycolic acids, as observed through techniques like thin-layer chromatography and mass spectrometry.[5][6]

  • Overexpression of CMAS Genes: Overexpression of specific CMAS genes, such as cmaA2, mmaA2, or pcaA, partially reverses the inhibitory effect of this compound on mycolic acid cyclopropanation.[5]

Quantitative Data on this compound Activity

Compound Organism MIC (μg/mL) Reference
This compound (Thioacetazone)Mycobacterium tuberculosis H37Rv0.1[4]
This compound (Thioacetazone)Mycobacterium tuberculosis (wild-type strains)0.08 - 1.2[7]
This compound (Thioacetazone)Mycobacterium avium (clinical isolates)0.02 - 0.15[7]
SRI-224 (this compound analogue)Mycobacterium bovis BCG0.25[5]
SRI-286 (this compound analogue)Mycobacterium bovis BCG10 - 25[5]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its analogues against various mycobacterial species.

Furthermore, the impact of target overexpression on resistance provides a quantitative measure of the drug's specificity.

Overexpressed Gene(s) Fold Increase in Resistance to this compound Reference
hadABC> 80[2]

Table 2: Effect of HadABC overexpression on this compound resistance in M. tuberculosis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis can be determined using several methods, including the broth microdilution method.

Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Preparation of Mycobacterial Inoculum: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in 7H9 broth to achieve the desired concentration range.

  • Inoculation: Inoculate each well with the prepared mycobacterial suspension. Include a drug-free growth control well and a sterile control well.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Analysis of Mycolic Acid Inhibition by Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative and semi-quantitative analysis of mycolic acid inhibition.

Protocol: Mycolic Acid Extraction and TLC Analysis

  • Culturing and Treatment: Grow M. tuberculosis to mid-log phase and expose the culture to sub-inhibitory concentrations of this compound for a defined period (e.g., 24 hours). A control culture without the drug should be run in parallel.

  • Saponification: Harvest the bacterial cells by centrifugation. Resuspend the pellet in a solution of 15% tetrabutylammonium hydroxide (TBAH) and incubate at 100°C overnight to hydrolyze the lipids.

  • Esterification: After cooling, add water, dichloromethane, and methyl iodide to the saponified mixture. This will extract the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) into the organic phase.

  • Extraction: Separate the organic phase, wash with water, and dry it down under a stream of nitrogen.

  • TLC Analysis: Resuspend the dried lipid extract in a small volume of dichloromethane. Spot the extract onto a silica gel TLC plate.

  • Development: Develop the TLC plate in a solvent system such as hexane:ethyl acetate (19:1, v/v). For better separation, the development can be repeated.

  • Visualization: Visualize the separated lipids by spraying the plate with a suitable reagent (e.g., 5% phosphomolybdic acid in ethanol) followed by charring. The inhibition of mycolic acid synthesis will be evident by the reduction or absence of the corresponding MAME spots in the this compound-treated sample compared to the control. To analyze the effect on cyclopropanation, argentation TLC (silica gel impregnated with silver nitrate) can be used, which separates lipids based on the degree of unsaturation.

Visualizing the Mechanism of Action

Mycolic Acid Synthesis Pathway and this compound's Targets

Mycolic_Acid_Synthesis_and_Amithiozone_Inhibition cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) Elongation cluster_Modification Meromycolate Modification cluster_Final_Assembly Final Assembly FAS_I Acetyl-CoA Malonyl-CoA C16_C26_Acyl_CoA C16-C26 Acyl-CoA FAS_I->C16_C26_Acyl_CoA De novo synthesis Acyl_ACP Acyl-ACP C16_C26_Acyl_CoA->Acyl_ACP Initiation Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP Condensation (KasA/B) Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP Reduction (MabA) Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP Dehydration (HadABC) Elongated_Acyl_ACP Elongated Acyl-ACP Enoyl_ACP->Elongated_Acyl_ACP Reduction (InhA) Elongated_Acyl_ACP->Acyl_ACP Further cycles Meromycolate Unsaturated Meromycolate Chain Elongated_Acyl_ACP->Meromycolate Cyclopropanated_Meromycolate Cyclopropanated Meromycolate Meromycolate->Cyclopropanated_Meromycolate Cyclopropanation (CMASs) Mycolic_Acid Mature Mycolic Acid Cyclopropanated_Meromycolate->Mycolic_Acid Condensation with C24-C26 fatty acid (Pks13) This compound This compound (prodrug) EthA EthA This compound->EthA Activated_this compound Activated This compound Activated_this compound->Hydroxyacyl_ACP Inhibition Activated_this compound->Meromycolate Inhibition EthA->Activated_this compound

Caption: Mycolic acid synthesis pathway and the dual inhibitory action of this compound.

Experimental Workflow for Identifying this compound Resistance

Resistance_Workflow start Start with a susceptible strain of M. tuberculosis culture Culture on solid medium containing a high concentration of this compound start->culture select Select colonies that grow in the presence of the drug (spontaneous resistant mutants) culture->select isolate Isolate genomic DNA from resistant mutants select->isolate sequence Sequence candidate genes (e.g., hadA, hadB, hadC, mmaA4) isolate->sequence analyze Analyze sequences for mutations compared to the wild-type strain sequence->analyze end Identify mutations conferring resistance analyze->end

Caption: Workflow for identifying genetic mutations responsible for this compound resistance.

Mechanisms of Resistance

Resistance to this compound in M. tuberculosis primarily arises from mutations that either prevent the activation of the prodrug or alter its molecular targets.

  • Mutations in ethA: As EthA is required for the activation of this compound, mutations in the ethA gene can lead to a lack of drug activation and consequently, resistance. This is a common mechanism of cross-resistance with ethionamide.

  • Mutations in hadA and hadC: As previously mentioned, mutations in the genes encoding the HadA and HadC subunits of the dehydratase complex are a significant cause of this compound resistance.[3][4] These mutations likely alter the drug's binding site or the enzyme's conformation, reducing its inhibitory effect.

  • Mutations in mmaA4: Mutations in the mmaA4 gene, which is involved in the synthesis of oxygenated mycolic acids, have also been associated with this compound resistance.[8] The exact mechanism by which MmaA4 contributes to this compound susceptibility is still under investigation but may involve a role in the drug activation process in coordination with EthA.[8]

Conclusion

This compound's inhibitory action on mycolic acid synthesis is a multifaceted process with a dual mechanism of action targeting both the FAS-II dehydratase complex (HadABC) and cyclopropane mycolic acid synthases (CMASs). This comprehensive inhibition of both the elongation and modification of mycolic acids underscores its efficacy against M. tuberculosis. The emergence of resistance through mutations in the activating enzyme EthA and the target enzymes HadA, HadC, and MmaA4 highlights the evolutionary strategies employed by the pathogen to evade chemotherapy. A thorough understanding of these mechanisms, supported by the experimental protocols and quantitative data presented in this guide, is essential for the rational design of new antitubercular drugs that can circumvent existing resistance and effectively combat this persistent global health threat. Further research to elucidate the precise kinetics of enzyme inhibition and the structural basis of drug-target interactions will be invaluable in this endeavor.

References

In-Depth Technical Guide to the Physicochemical Properties of Amithiozone (CAS 104-06-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amithiozone, also known as Thioacetazone, is a thiosemicarbazone antibiotic historically used in the treatment of tuberculosis. Despite its decline in mainstream clinical use due to toxicity concerns, its unique mechanism of action and established physicochemical profile remain of significant interest to researchers in infectious diseases and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its identity, structure, and experimentally determined properties such as solubility, melting point, and partition coefficient. Detailed experimental protocols for key characterization techniques are provided, alongside a visualization of its mechanism of action to offer a thorough resource for laboratory and development settings.

Chemical Identity and Structure

This compound is chemically known as N-[4-[[(aminothioxomethyl)hydrazono]methyl]phenyl]acetamide. It is a member of the acetamides and an anilide.[1]

IdentifierValue
CAS Number 104-06-3[2]
Molecular Formula C₁₀H₁₂N₄OS[2]
Molar Mass 236.29 g/mol [2]
IUPAC Name N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide[1]
Synonyms Thioacetazone, Thiacetazone, Conteben, Benzothiozane, 4-Acetylaminobenzaldehyde thiosemicarbazone[2]
InChI InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6+[2]
InChIKey SRVJKTDHMYAMHA-WUXMJOGZSA-N[2]
SMILES CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for understanding the compound's behavior in biological systems and for the design of formulation and delivery strategies.

PropertyValueExperimental Conditions
Melting Point 175–177 °CNot specified
logP (Octanol/Water) 1.82Octanol/buffer pH 7.4 system
Aqueous Solubility Poorly solubleGeneral observation
Solubility in Organic Solvents Soluble in hot alcoholGeneral observation
Melting Point

The melting point of a substance is a critical indicator of its purity. For this compound, a melting point of 175–177 °C has been reported for a synthesized analogue, 4-methylbenzylidenehydrazinecarbothioamide.[3]

The melting point of this compound can be determined using a standard capillary melting point apparatus, such as a Stuart Scientific Melting Point SMP1 or a Mel-Temp apparatus.[4][5]

  • Sample Preparation: The this compound sample should be finely powdered and thoroughly dried in a vacuum desiccator over a suitable desiccant (e.g., silica gel) for 24 hours to remove any residual moisture.[6]

  • Capillary Tube Loading: A small amount of the dried, powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample into a column of 2.5-3.5 mm in height at the sealed end.[6]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]

  • Heating Profile: The apparatus is heated rapidly to a temperature approximately 5°C below the expected melting point. The heating rate is then reduced to a slow and steady rate of 1 ± 0.5 °C per minute.[6]

  • Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the substance begins to collapse or show the first sign of melting (onset point) and the temperature at which the substance is completely molten (clear point) are recorded. This range constitutes the melting point of the sample.[6] For purity assessment, a sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[5]

Solubility

The solubility of this compound is a key determinant of its bioavailability. It is generally described as poorly soluble in water but soluble in hot alcohol.[7] More specific experimental data is available for its solubility in different solvent systems.

Solvent SystemTemperature (K)Molar Solubility
n-Octanol288.15 - 318.15(Data not explicitly provided in search results)
n-Hexane288.15 - 318.15(Data not explicitly provided in search results)
Aqueous Buffer (pH 2.0)288.15 - 318.15(Data not explicitly provided in search results)
Aqueous Buffer (pH 7.4)288.15 - 318.15(Data not explicitly provided in search results)

The saturation shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., n-octanol, n-hexane, aqueous buffers) in a sealed flask.

  • Equilibration: The flasks are agitated in a constant temperature water bath shaker (e.g., at 170 strokes per minute) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[8] The temperature should be precisely controlled.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle.

  • Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn, filtered to remove any remaining solid particles, and then appropriately diluted. The concentration of this compound in the diluted solution is determined using a suitable analytical method, such as UV-visible spectrophotometry.[8] The absorbance is measured at the wavelength of maximum absorption for this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a crucial parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. An experimentally determined logP value of 1.82 has been reported for this compound in an octanol/buffer pH 7.4 system, which is considered within the optimal range for oral drug absorption.

The logP can be determined using the shake-flask method followed by quantification of the analyte in each phase.

  • Solvent Saturation: Equal volumes of n-octanol and the aqueous buffer (pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.

  • Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

  • Equilibration: The mixture is agitated for a set period (e.g., 24 hours) to allow for the partitioning of this compound between the two phases to reach equilibrium.

  • Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of this compound in both the aqueous and n-octanol phases is then determined using a suitable analytical technique like UV-visible spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Mechanism of Action and Biological Pathways

This compound is a prodrug that requires activation within the mycobacterial cell to exert its antibacterial effect. Its primary mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2]

Activation Pathway

The activation of this compound is a critical first step in its mechanism of action.

Amithiozone_Activation This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Oxidative Activation Activated_this compound Activated this compound (Reactive Intermediate) EthA->Activated_this compound

Figure 1. Activation of this compound by the mycobacterial enzyme EthA.

Inhibition of Mycolic Acid Synthesis

Once activated, this compound interferes with the biosynthesis of mycolic acids, which are long-chain fatty acids unique to mycobacteria and essential for their cell wall integrity.

Mycolic_Acid_Inhibition cluster_synthesis Mycolic Acid Biosynthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA Precursors FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Acyl_CoA->FAS_II Meromycolic_Acid Meromycolic Acid Chain FAS_II->Meromycolic_Acid Pks13 Pks13 Meromycolic_Acid->Pks13 Mycolic_Acids Mature Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation into Cell Wall Activated_this compound Activated this compound Activated_this compound->Inhibition Inhibition->FAS_II Disruption Cell Wall Disruption Cell_Wall->Disruption

Figure 2. Inhibition of the mycolic acid biosynthesis pathway by activated this compound.

Experimental Workflows

Mycolic Acid Analysis Workflow

To assess the impact of this compound on mycobacterial cell wall composition, the following experimental workflow for mycolic acid analysis can be employed.[3]

Mycolic_Acid_Analysis Start Mycobacterial Culture (+/- this compound) Harvest Harvest and Wash Cells Start->Harvest Saponification Saponification (e.g., with TBAH) Harvest->Saponification Esterification Methyl Esterification Saponification->Esterification Extraction Extraction with Diethyl Ether Esterification->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC Visualization Visualization (e.g., with MPA and charring) TLC->Visualization Analysis Analysis of Mycolate Profile Visualization->Analysis

Figure 3. Experimental workflow for the analysis of mycolic acids from mycobacterial cells.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, supported by experimental data and established protocols. The information presented, including its chemical identity, solubility, melting point, and partition coefficient, serves as a valuable resource for researchers engaged in the study of antitubercular agents and the development of new therapeutic strategies. The visualization of its mechanism of action and experimental workflows further aids in the practical application of this knowledge in a laboratory setting. While this compound's clinical use is limited, its unique properties and mode of action continue to make it a compound of significant scientific interest.

References

Solubility and stability of Thioacetazone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the antitubercular agent Thioacetazone. Due to its limited solubility in aqueous media, understanding its behavior in various solvents is critical for formulation development and analytical studies. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility and stability assessment, and describes the known degradation pathways of Thioacetazone, particularly under oxidative stress. The information presented herein is intended to support researchers and drug development professionals in the effective utilization and characterization of this compound.

Solubility Profile

Thioacetazone is characterized by its low solubility in water and many organic solvents, a factor that significantly impacts its bioavailability and formulation strategies.[1] Efforts to enhance its solubility have included the development of more soluble derivatives, such as "Solutizon," and the exploration of advanced formulation techniques like wet granulation with carbohydrate excipients and the use of therapeutic deep eutectic systems (THEDES).[1][2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Thioacetazone in various solvents and solvent systems. It is noteworthy that comprehensive solubility data in a wide range of common organic solvents at different temperatures remains limited in publicly accessible literature.

Solvent/Solvent SystemTemperatureSolubilityCitation
Dimethyl Sulfoxide (DMSO)Not Specified~30 mg/mL[3]
Dimethyl Sulfoxide (DMSO)Not Specified22.5 mg/mL (95.22 mM)[2]
1:3 DMSO:PBS (pH 7.2)Not Specified~0.25 mg/mL[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineNot Specified2 mg/mL (8.46 mM)[2]
Qualitative Solubility Characteristics
  • Water : Sparingly soluble.[4]

  • Ethanol : Soluble, with significantly greater solubility in hot absolute ethanol compared to cold ethanol.[5]

  • Acetone : Soluble.[4]

  • Insoluble in : Benzene, carbon tetrachloride, chloroform, carbon disulfide, and petroleum ether.[5]

Stability Profile

The stability of Thioacetazone is a critical parameter that influences its shelf-life, storage conditions, and the development of stable pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

General Stability and Storage
  • Storage : For long-term stability, Thioacetazone should be stored at -20°C.[5]

  • Photostability : The compound is known to be susceptible to photodegradation.[5]

Degradation Pathways

Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are crucial for elucidating the degradation pathways of active pharmaceutical ingredients.[6] These studies typically involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[6]

The oxidative degradation of Thioacetazone is the most extensively studied pathway. The flavin-containing monooxygenase EtaA, present in Mycobacterium tuberculosis, is responsible for the oxidative activation of Thioacetazone.[4][5] This process is crucial for its antitubercular activity but also contributes to its potential toxicity.[4][5]

The degradation pathway is pH-dependent:

  • Initial Oxidation : Thioacetazone is first oxidized to a reactive and unstable sulfenic acid intermediate.[4][5][7]

  • Neutral or Acidic Conditions : Under neutral or acidic conditions, the sulfenic acid intermediate is further oxidized to a more stable sulfinic acid.[4][5][8]

  • Basic Conditions : In a basic environment, the formation of a carbodiimide is favored.[4][5][8]

The sulfenic acid and carbodiimide metabolites are reactive species that can interact with biological nucleophiles like glutathione, which may be linked to both the drug's efficacy and its adverse effects.[4][5]

oxidative_degradation_pathway Thioacetazone Thioacetazone Sulfenic_Acid Sulfenic Acid Intermediate (Unstable) Thioacetazone->Sulfenic_Acid Oxidation (EtaA) Sulfinic_Acid Sulfinic Acid (Metabolite) Sulfenic_Acid->Sulfinic_Acid Neutral / Acidic pH Carbodiimide Carbodiimide (Metabolite) Sulfenic_Acid->Carbodiimide Basic pH

Oxidative Degradation Pathway of Thioacetazone.

Experimental Protocols

The following sections detail the standard methodologies for determining the solubility and stability of Thioacetazone.

Solubility Determination: Saturation Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[2]

Objective: To determine the equilibrium solubility of Thioacetazone in a specific solvent at a controlled temperature.

Materials:

  • Thioacetazone (solid)

  • Selected solvent

  • Stoppered flasks or vials

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a validated stability-indicating method or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid Thioacetazone to a stoppered flask containing a known volume of the selected solvent. The excess solid should be sufficient to form a suspension.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a shaking incubator or a thermostated water bath set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation:

    • After equilibration, allow the suspensions to settle for a defined period.

    • To separate the undissolved solid from the saturated solution, either centrifuge the samples at a high speed or filter the supernatant through a syringe filter. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.

  • Quantification:

    • Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent to a concentration within the validated range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of Thioacetazone.

  • Calculation:

    • Calculate the solubility of Thioacetazone in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

solubility_workflow start Start add_excess Add excess Thioacetazone to solvent in a sealed flask start->add_excess equilibrate Equilibrate with shaking at constant temperature (24-72 hours) add_excess->equilibrate phase_separation Phase Separation (Centrifugation or Filtration) equilibrate->phase_separation quantify Quantify concentration of dissolved Thioacetazone (e.g., HPLC, UV-Vis) phase_separation->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Experimental Workflow for Solubility Determination.
Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to establish the intrinsic stability of Thioacetazone and to develop a stability-indicating analytical method.[9]

Objective: To identify the degradation products and degradation pathways of Thioacetazone under various stress conditions.

Materials:

  • Thioacetazone (solid)

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Thioacetazone in a suitable solvent.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and heat (e.g., at 60-80°C) for a specified duration.

    • Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat for a specified duration.

    • Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3%) at room temperature for a specified duration.

    • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the solid drug or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time intervals, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample to identify degradation products.

    • Determine the percentage of degradation of Thioacetazone under each condition.

    • If significant degradation is observed, further studies can be conducted to isolate and characterize the degradation products using techniques like LC-MS/MS and NMR.

stability_testing_workflow start Start prepare_solution Prepare Thioacetazone Solution start->prepare_solution stress_conditions Expose to Stress Conditions prepare_solution->stress_conditions acid Acidic Hydrolysis stress_conditions->acid base Basic Hydrolysis stress_conditions->base oxidation Oxidative Degradation stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photolytic Stress stress_conditions->photo analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation and Identify Products analyze->evaluate end End evaluate->end

Workflow for Forced Degradation Studies.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of Thioacetazone. The compound's limited solubility necessitates careful consideration in formulation development. While some quantitative solubility data is available, further research to establish a more comprehensive solubility profile in various pharmaceutically relevant solvents at different temperatures would be highly beneficial. The oxidative degradation pathway of Thioacetazone is reasonably well-understood and is crucial for its mechanism of action. The provided experimental protocols for solubility and stability testing offer a foundation for researchers to conduct further characterization of this important antitubercular agent.

References

An In-depth Technical Guide on the In Vitro Cytotoxicity Profile of Amithiozone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Amithiozone, also known as Thioacetazone, is a thiosemicarbazone antibiotic historically used in the treatment of tuberculosis.[1] Beyond its antimycobacterial properties, this compound and its broader class of thiosemicarbazones have garnered significant interest for their potential as antineoplastic agents.[2][3] This document provides a comprehensive overview of the in vitro cytotoxicity of this compound and related thiosemicarbazone derivatives. It details the underlying molecular mechanisms, summarizes quantitative cytotoxicity data, provides standardized experimental protocols, and visualizes key cellular pathways involved in its cytotoxic effects.

Mechanisms of Cytotoxicity

The cytotoxic activity of this compound and its derivatives is multifactorial, involving several distinct but interconnected cellular pathways. These compounds are known to induce cell cycle arrest, generate reactive oxygen species (ROS), and trigger programmed cell death (apoptosis).[3][4] Their ability to chelate metal ions, particularly iron, is central to their mechanism, leading to the inhibition of key enzymes required for cell proliferation.[4]

Inhibition of Ribonucleotide Reductase

Thiosemicarbazones are potent inhibitors of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair.[4][5] RNR requires an iron cofactor for its catalytic activity. By chelating this iron, thiosemicarbazones disrupt the synthesis of deoxyribonucleotides, leading to the depletion of the dNTP pool, stalling DNA replication, and ultimately inducing cell cycle arrest and apoptosis.[4]

Generation of Reactive Oxygen Species (ROS) and Ferroptosis

A significant mechanism of thiosemicarbazone-induced cytotoxicity is the generation of oxidative stress through the production of ROS.[4][6] The interaction of these compounds, particularly their metal complexes, with intracellular components can lead to redox cycling, producing superoxide radicals (O₂•⁻) and hydrogen peroxide (H₂O₂).[7] This surge in ROS can overwhelm cellular antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[7]

This process is also linked to ferroptosis, an iron-dependent form of programmed cell death characterized by extensive lipid peroxidation.[4] Certain thiosemicarbazone derivatives have been shown to reduce lipid peroxidation while others exhibit effects on biomarkers associated with ferroptosis, suggesting a complex role in this cell death pathway.[4]

ROS_Pathway cluster_cell Cellular Environment This compound This compound / Thiosemicarbazone Redox Redox Cycling & Fe2+/Fe3+ Interaction This compound->Redox ROS Reactive Oxygen Species (ROS) (O₂•⁻, H₂O₂) Redox->ROS Damage Oxidative Damage ROS->Damage Apoptosis Apoptosis ROS->Apoptosis triggers Lipid Lipid Peroxidation Damage->Lipid DNA_Protein DNA & Protein Damage Damage->DNA_Protein Ferroptosis Ferroptosis Lipid->Ferroptosis contributes to DNA_Protein->Apoptosis triggers

Caption: this compound-induced generation of ROS leading to oxidative stress and cell death.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key outcome of this compound treatment in cancer cells.[3][8] The induction of apoptosis can be triggered by irreparable DNA damage (intrinsic pathway) or through the activation of death receptors on the cell surface (extrinsic pathway).[9] In the context of this compound, apoptosis is often initiated by intracellular stress signals, such as high levels of ROS and DNA replication stress.[7][9] This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in controlled cellular demolition.[10]

Apoptosis_Pathway This compound This compound-induced Stress (ROS, DNA Damage) Mito Mitochondrial Dysfunction This compound->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Workflow A 1. Cell Culture (Seeding cells in microplates) B 2. Compound Treatment (Expose cells to various concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cytotoxicity Assay (e.g., MTT, Annexin V/PI, ROS) C->D E 5. Data Acquisition (Spectrophotometry, Flow Cytometry) D->E F 6. Data Analysis (Calculate % Viability, IC₅₀ values) E->F

References

Amithiozone's Spectrum of Activity Against Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimycobacterial activity of Amithiozone, also known as Thioacetazone. It is intended to serve as a comprehensive resource, detailing its spectrum of activity through quantitative data, outlining detailed experimental protocols for susceptibility testing, and illustrating its mechanism of action.

Executive Summary

This compound is a thiosemicarbazone antibiotic that has historically been used in combination therapy for tuberculosis.[1][2] It is a prodrug that requires activation by the mycobacterial enzyme EthA to exert its bacteriostatic effect.[1][3] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[4][5][6] While active against Mycobacterium tuberculosis, its efficacy against non-tuberculous mycobacteria (NTM) is limited, though some modern analogues have shown promise.[7][8] Due to concerns about toxicity, particularly in HIV-positive patients, its use has declined in many regions.[1][2] This guide provides the critical technical data needed to understand and evaluate the potential of this compound and its derivatives in modern drug development contexts.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound against various mycobacterial species is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of a drug's potency. The data presented has been compiled from multiple studies and demonstrates the variability in susceptibility across the Mycobacterium genus.

Mycobacterium SpeciesStrain(s)MIC Range (µg/mL)NotesReference(s)
M. tuberculosisWild-type clinical isolates0.08 - 1.2Generally susceptible[9]
M. tuberculosisH37Rv0.1 - 0.5Standard laboratory strain[10]
M. africanumType IISignificantly higher than other M. tuberculosis complex strains[11]
M. bovis BCGPasteur0.5[4][10]
M. aviumClinical isolates0.02 - 0.15 (most strains)Some strains show higher MICs (0.25 - 32 µg/mL)[8][9]
M. abscessusClinical isolates>100Generally considered resistant[7]
M. kansasiiN/A10/33 strains inhibitedBreakpoint for inhibition not specified[12]
M. chelonaeN/A-Generally considered resistant[13]
M. marinumN/A-Used in mechanism of action studies[1][13]
M. simiaeN/ALow susceptibility10/33 strains inhibited by Thioacetazone[12]
M. intracellulareN/AHigh susceptibility10/33 strains inhibited by Thioacetazone[12]
M. scrofulaceumN/AHigh susceptibility10/33 strains inhibited by Thioacetazone[12]
M. szulgaiN/AHigh susceptibility10/33 strains inhibited by Thioacetazone[12]

Mechanism of Action and Resistance

This compound's activity is dependent on a precise molecular pathway within the mycobacterial cell. Understanding this pathway is crucial for overcoming resistance and developing new analogues.

Bioactivation and Target Inhibition

This compound is a prodrug, meaning it is inactive until chemically altered by mycobacterial enzymes. The key steps are:

  • Uptake: this compound enters the mycobacterial cell.

  • Activation: The flavin-containing monooxygenase, EthA, oxidizes the thiourea group of this compound.[1][3][14][15][16] This activation is essential for its antibacterial effect.

  • Target Inhibition: The activated form of this compound inhibits cyclopropane mycolic acid synthases (CMASs).[1][4][5][6] These enzymes are responsible for adding cyclopropane rings to mycolic acid precursors.

  • Cell Wall Disruption: By inhibiting CMASs, this compound disrupts the final structure of mycolic acids, compromising the integrity and permeability of the mycobacterial cell wall, leading to growth inhibition.[1][4][5][6]

G cluster_outside Extracellular Space cluster_cell Mycobacterium Cell Amithiozone_prodrug This compound (Prodrug) Amithiozone_inside This compound Amithiozone_prodrug->Amithiozone_inside Uptake EthA EthA (Monooxygenase) Amithiozone_inside->EthA Oxidation Activated_this compound Activated this compound (Reactive Intermediate) EthA->Activated_this compound CMASs Cyclopropane Mycolic Acid Synthases (CMASs) Activated_this compound->CMASs Inhibition Mature_Mycolic_Acids Mature Mycolic Acids (with cyclopropane rings) CMASs->Mature_Mycolic_Acids Catalysis Mycolic_Acid_Precursors Mycolic Acid Precursors (with double bonds) Mycolic_Acid_Precursors->CMASs Substrate Cell_Wall Cell Wall Integrity Mature_Mycolic_Acids->Cell_Wall Essential Component

Mechanism of this compound bioactivation and action.
Mechanisms of Resistance

Resistance to this compound is primarily associated with mutations that prevent its activation.

  • ethA Mutations: Mutations in the ethA gene can lead to a non-functional EthA enzyme, preventing the conversion of the this compound prodrug into its active form. This is the most common resistance mechanism and confers cross-resistance to the structurally related drug ethionamide, which is also activated by EthA.[1]

  • Efflux Pumps: In some species, such as M. abscessus, resistance can be mediated by the upregulation of efflux pump systems (e.g., MmpS5/MmpL5), which actively transport the drug out of the cell.

Experimental Protocols for Susceptibility Testing

Determining the MIC of this compound requires standardized and meticulous laboratory procedures. The following sections detail the methodologies for the broth microdilution and agar proportion methods, adapted from established guidelines for mycobacteria.

Broth Microdilution Method

This method determines the MIC in a liquid medium and is amenable to high-throughput screening.

1. Preparation of Drug Solutions:

  • Stock Solution: Prepare a stock solution of this compound at 10,000 µg/mL in dimethyl sulfoxide (DMSO). Ensure the powder is fully dissolved. This stock should be stored in small aliquots at -80°C for up to one year.

  • Working Solutions: On the day of the assay, thaw a stock aliquot and prepare serial two-fold dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol to achieve the final desired concentrations for the assay (e.g., 64 µg/mL down to 0.06 µg/mL). The final DMSO concentration in the wells should not exceed 1%, as higher concentrations can inhibit mycobacterial growth.

2. Inoculum Preparation:

  • Bacterial Culture: Grow the mycobacterial isolate on Middlebrook 7H10 or 7H11 agar until sufficient growth is visible (typically 2-4 weeks for slow-growers).

  • Suspension: Aseptically transfer several colonies into a sterile tube containing 5 mL of sterile saline with 0.05% Tween 80 and a few glass beads.

  • Homogenization: Vortex for 1-2 minutes to break up clumps. Let the tube stand for 30-60 minutes to allow large particles to settle.

  • Turbidity Adjustment: Carefully transfer the supernatant to a new sterile tube. Adjust the turbidity of the suspension with sterile saline/Tween 80 to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

  • Final Inoculum: Dilute the adjusted suspension 1:100 in supplemented Middlebrook 7H9 broth to achieve a final target concentration of approximately 1 x 10⁵ CFU/mL.

3. Assay Procedure:

  • Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of the appropriate this compound working solution to each well in a series.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well.

  • Controls: Include a drug-free growth control (100 µL media + 100 µL inoculum) and a sterility control (200 µL media only).

  • Incubation: Seal the plate (e.g., with an adhesive sealer) and incubate at 36°C ± 1°C.

  • Reading Results: Incubate for 14-21 days. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth (no turbidity or pellet formation) compared to the drug-free growth control.

Agar Proportion Method

This method is considered a reference standard for M. tuberculosis and determines the proportion of resistant bacteria in a culture.

1. Preparation of Drug-Containing Media:

  • Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.

  • While the molten agar is cooling to 45-50°C, add the required volume of this compound stock solution to achieve the desired final concentrations (e.g., 0.2, 1.0, 5.0 µg/mL).

  • Pour the drug-containing and drug-free (control) agar into petri dishes or quadrant plates and allow them to solidify.

2. Inoculum Preparation:

  • Prepare a bacterial suspension and adjust it to a 1.0 McFarland standard as described for the broth method.

  • Prepare two dilutions of this suspension: a 10⁻² dilution and a 10⁻⁴ dilution in sterile saline/Tween 80.

3. Inoculation and Incubation:

  • Inoculate each drug-containing plate and one drug-free plate with 100 µL of the 10⁻² suspension.

  • Inoculate a separate drug-free plate with 100 µL of the 10⁻⁴ suspension. This serves as the 1% proportion control.

  • Allow the inoculum to dry, then seal the plates in CO₂-permeable bags and incubate at 36°C ± 1°C in a 5-10% CO₂ atmosphere.

4. Interpretation of Results:

  • Read the plates after 21 days of incubation.

  • Count the number of colonies on the drug-free control plates. The 10⁻⁴ plate should have between 50 and 200 colonies for a valid test.

  • Count the colonies on the drug-containing plates.

  • The resistance is determined by calculating the percentage of resistant colonies: (Number of colonies on drug plate / Number of colonies on 1% control plate) x 100.

  • The isolate is considered resistant if the percentage of resistant colonies is >1%. The MIC is the lowest drug concentration that inhibits >99% of the bacterial population.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A1 Prepare this compound Stock & Working Solutions A3 Prepare 96-Well Plate with Drug Dilutions A1->A3 A2 Prepare Mycobacterial Inoculum (0.5 McFarland) B1 Inoculate Plate with Bacterial Suspension (~10^5 CFU/well) A2->B1 A3->B1 B2 Seal Plate and Incubate (37°C, 14-21 days) B1->B2 C1 Visually Inspect Wells for Growth (Turbidity) B2->C1 C2 Identify Lowest Concentration with No Visible Growth C1->C2 C3 Record as Minimum Inhibitory Concentration (MIC) C2->C3

Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound exhibits potent activity against M. tuberculosis but has a limited spectrum against most non-tuberculous mycobacteria. Its efficacy is entirely dependent on its activation by the EthA enzyme, a step that is also a primary site for the development of resistance. The provided quantitative data and detailed methodologies serve as a foundational resource for researchers exploring the therapeutic potential of this compound, its analogues, or novel compounds that may share its mechanism of action. Future work in this area could focus on developing analogues that are less susceptible to EthA-mediated resistance or possess a broader spectrum of activity against NTM species.

References

Early-Stage Research on Amithiozone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amithiozone, also known as Thioacetazone, is a thiosemicarbazone antibiotic that was historically used in the treatment of tuberculosis.[1] Its use has significantly declined due to concerns about toxicity, particularly in HIV-positive patients, and the availability of more effective antitubercular drugs.[1] However, the thiosemicarbazone scaffold remains a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[2] This technical guide provides an in-depth overview of the early-stage research on this compound derivatives, focusing on their synthesis, biological evaluation, and mechanism of action.

Synthesis of this compound Derivatives

The general synthetic route to this compound derivatives and other thiosemicarbazones involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[3] For this compound derivatives specifically, this involves the reaction of p-acetylaminobenzaldehyde with a substituted thiosemicarbazide.

General Experimental Protocol for Synthesis

A typical synthesis protocol for an this compound derivative is as follows:

  • Dissolution: Dissolve the desired substituted thiosemicarbazide (1 mmol) in a suitable solvent, such as ethanol (20 mL), in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add an equimolar amount (1 mmol) of p-acetylaminobenzaldehyde.

  • Catalysis: Add a few drops of a suitable acid catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reaction: Heat the mixture to reflux for a period of 4 to 6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature to allow the product to precipitate. Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry. The crude product can be further purified by recrystallization from a suitable solvent.[4]

  • Characterization: The structure of the synthesized derivatives is confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_processing Workup and Purification cluster_analysis Characterization Thiosemicarbazide Thiosemicarbazide Dissolution Dissolution Thiosemicarbazide->Dissolution p-acetylaminobenzaldehyde p-acetylaminobenzaldehyde Addition Addition p-acetylaminobenzaldehyde->Addition Dissolution->Addition Catalysis Catalysis Addition->Catalysis Reflux Reflux Catalysis->Reflux Cooling_Precipitation Cooling & Precipitation Reflux->Cooling_Precipitation Filtration Filtration Cooling_Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FTIR FTIR Recrystallization->FTIR NMR NMR Recrystallization->NMR Mass_Spec Mass Spectrometry Recrystallization->Mass_Spec

General workflow for the synthesis of this compound derivatives.

Antimicrobial Activity

Compound IDM. tuberculosis H37Rv (μg/mL)S. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)Reference
4d -~1 µM~1 µM-[2]
4f ---1.29 µM[2]
L1 ----[5]
L4 -100--[5]
L5 ----[5]

Note: The original data may have been reported in different units (e.g., µM) and has been presented here as available in the source.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method.[6][7]

  • Preparation of Compounds: Prepare stock solutions of the test compounds, usually in dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: Serially dilute the stock solutions of the compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Middlebrook 7H9 broth for mycobacteria, Mueller-Hinton broth for other bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 7-21 days for M. tuberculosis).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin or MTT.[8]

Anticancer Activity

Recent research has also focused on the anticancer potential of thiosemicarbazone derivatives. Their mechanism of action is often attributed to the chelation of metal ions and the generation of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest.[4] The following table presents the half-maximal inhibitory concentration (IC50) values for selected thiosemicarbazone derivatives against various cancer cell lines. As with the antimicrobial data, this information is for related compounds due to the scarcity of specific data on this compound derivatives.

Compound IDCell LineIC50 (µM)Reference
4h -0.07[2]
L4 A549 (Lung)-[5]

Note: The specific cancer cell line for compound 4h was not detailed in the provided search result.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][9]

  • Cell Seeding: Seed the desired cancer cell line (e.g., A549, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seeding Seed Cells in 96-well Plate Treatment Add this compound Derivatives Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

Mechanism of Action

The primary mechanism of action for this compound and its derivatives against Mycobacterium tuberculosis is believed to be the inhibition of mycolic acid synthesis. Mycolic acids are essential long-chain fatty acids that are a major component of the mycobacterial cell wall, providing a crucial protective barrier.

The proposed mechanism involves the following steps:

  • Prodrug Activation: this compound is a prodrug that requires activation within the mycobacterial cell. This activation is carried out by the enzyme EthA, a monooxygenase.

  • Inhibition of InhA: The activated form of the drug is thought to inhibit the enoyl-acyl carrier protein (ACP) reductase, known as InhA. InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that form the precursors of mycolic acids.

  • Disruption of Mycolic Acid Synthesis: By inhibiting InhA, the elongation of mycolic acid precursors is blocked, leading to the disruption of the cell wall synthesis.

  • Cell Death: The compromised integrity of the cell wall ultimately leads to bacterial cell death.

G Amithiozone_Derivative This compound Derivative (Prodrug) Activated_Drug Activated Drug Amithiozone_Derivative->Activated_Drug Activation InhA InhA (Enoyl-ACP Reductase) Activated_Drug->InhA Inhibition EthA EthA (Monooxygenase) EthA->Activated_Drug Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Required for FAS_II_System FAS-II System Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Bacterial_Cell_Death Disruption leads to Cell_Wall_Integrity->Bacterial_Cell_Death Loss leads to

Proposed mechanism of action for this compound derivatives.

Conclusion

Early-stage research on this compound derivatives indicates that the thiosemicarbazone scaffold holds promise for the development of new antimicrobial and anticancer agents. While comprehensive data on this compound derivatives themselves is limited, studies on structurally related compounds provide a strong rationale for further investigation. The synthetic accessibility of these compounds, coupled with their potent biological activities, makes them attractive candidates for drug discovery programs. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds with improved efficacy and reduced toxicity.

References

Methodological & Application

Application Notes and Protocol for the Chemical Synthesis of Amithiozone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amithiozone, also known as Thioacetazone, is a thiosemicarbazone antibiotic with historical use in the treatment of tuberculosis.[1] Its synthesis is achieved through a straightforward condensation reaction. This document provides a detailed protocol for the chemical synthesis of this compound, outlining the necessary reagents, equipment, and procedural steps. Additionally, it includes information on the proposed mechanism of action and relevant characterization data.

Introduction

This compound (4-acetylaminobenzaldehyde thiosemicarbazone) is a synthetic compound belonging to the thiosemicarbazone class of molecules.[1][2] These compounds are characterized by the presence of a sulfur atom and a semicarbazone moiety. The synthesis of thiosemicarbazones is typically achieved through the acid-catalyzed condensation of a suitable aldehyde or ketone with thiosemicarbazide.[3][4][5] In the case of this compound, the precursor aldehyde is p-acetamidobenzaldehyde. While its clinical use has declined due to the development of more effective and less toxic drugs, this compound remains a subject of interest in medicinal chemistry research for the development of new anti-mycobacterial agents.[1][6]

Chemical Synthesis Protocol

The synthesis of this compound is based on the condensation reaction between p-acetamidobenzaldehyde and thiosemicarbazide.

Reaction:

p-acetamidobenzaldehyde + thiosemicarbazide → this compound

Materials and Reagents
Reagent/MaterialGradeSupplier
p-acetamidobenzaldehydeReagentSigma-Aldrich
ThiosemicarbazideReagentSigma-Aldrich
Ethanol (95%)ACSFisher Scientific
Glacial Acetic AcidACSVWR
Distilled Water
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Spatula

  • Melting point apparatus

  • Infrared (IR) spectrometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine p-acetamidobenzaldehyde (0.01 mol) and thiosemicarbazide (0.01 mol).[3]

  • Solvent Addition: Add 20 mL of 95% ethanol to the flask.[3]

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[3]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle with continuous stirring. Maintain reflux for approximately 5 hours.[3]

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The product should precipitate out of the solution.[3]

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[7]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the synthesized this compound and characterize its structure using IR and NMR spectroscopy.

Quantitative Data
ParameterValueReference
Reactants
p-acetamidobenzaldehyde0.01 mol[3]
Thiosemicarbazide0.01 mol[3]
Reaction Conditions
Solvent95% Ethanol[3]
CatalystGlacial Acetic Acid[3]
Reaction Time5 hours[3]
Product Characterization
Melting Point225-230 °C (decomposes)[8]
Molecular FormulaC10H12N4OS[1]
Molar Mass236.29 g/mol [1]

Mechanism of Action

This compound is a prodrug, meaning it requires activation within the target organism to exert its antimicrobial effect.[9] The proposed mechanism of action against Mycobacterium tuberculosis involves the following steps:

  • Activation: this compound is activated by the mycobacterial enzyme EthA, a monooxygenase.[9]

  • Target Inhibition: The activated form of this compound is thought to interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][9]

Amithiozone_Mechanism_of_Action cluster_0 Mycobacterium Cell This compound This compound (Prodrug) Activated_this compound Activated this compound This compound->Activated_this compound EthA (enzyme) Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid_Synthesis Inhibits Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Caption: Proposed mechanism of action of this compound in Mycobacterium.

Synthesis Workflow

The overall workflow for the synthesis and characterization of this compound can be summarized in the following diagram:

Amithiozone_Synthesis_Workflow Reactants p-acetamidobenzaldehyde + Thiosemicarbazide Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Isolation Cooling, Precipitation & Filtration Reaction->Isolation Purification Washing with Cold Ethanol Isolation->Purification Drying Drying Purification->Drying Characterization Melting Point, IR, NMR Drying->Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is a well-established and reproducible procedure suitable for a standard organic chemistry laboratory. The protocol outlined in this document provides a comprehensive guide for researchers. The characterization data, when compared with literature values, will confirm the successful synthesis of the target compound. Understanding the synthesis and mechanism of action of older drugs like this compound can provide valuable insights for the development of new and improved therapeutic agents.

References

Synthesis of Novel Thioacetazone Analogues: Application Notes and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel thioacetazone (TAC) analogues and derivatives. Thioacetazone, a first-generation anti-tubercular drug, has garnered renewed interest due to its unique mechanism of action targeting mycolic acid biosynthesis. The development of novel analogues aims to enhance efficacy, reduce toxicity, and overcome drug resistance. These notes offer a comprehensive guide, from synthesis to biological evaluation, to accelerate the discovery of next-generation anti-tubercular agents.

Introduction to Thioacetazone and its Analogues

Thioacetazone (p-acetylaminobenzaldehyde thiosemicarbazone) is a prodrug that, upon activation by the mycobacterial monooxygenase EthA, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] Specifically, activated TAC targets the β-hydroxyacyl-ACP dehydratase complex (HadAB/BC), a key enzyme in the fatty acid synthase-II (FAS-II) pathway, leading to the disruption of cell wall integrity and ultimately, bacterial cell death.[3][4][5] The development of novel TAC analogues focuses on modifying the thiosemicarbazone scaffold to improve potency and circumvent resistance mechanisms, which often involve mutations in the hadA or hadC genes.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data for selected novel thioacetazone analogues from published studies. This data provides a comparative overview of their biological activity.

Table 1: In Vitro Activity of Thioacetazone Analogues against Mycobacterium tuberculosis

Compound IDStructure/ModificationMIC (µg/mL) against M. tuberculosis H37RvReference
Thioacetazone (TAC) Parent Compound0.2 - 1.0[6][7]
Compound 15 4-Trifluoromethylbenzylidene derivative0.02[3][4]
Compound 16 4-Nitrobenzylidene derivative0.02[3][4]
SRI-224 4-(pyridin-2-yl)benzylidene derivative<1.0[6][7]
SRI-286 4-(4-methylpiperazin-1-yl)benzylidene derivative10-25[6][8]
Fluorinated Analogue 3-Fluoro-4-acetamidobenzaldehyde thiosemicarbazone0.01[9][10]

Experimental Protocols

General Synthesis of Thioacetazone Analogues

This protocol describes a general method for the synthesis of thioacetazone analogues via the condensation of a substituted benzaldehyde with a thiosemicarbazide derivative.[8][11]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Thiosemicarbazide or N-substituted thiosemicarbazide (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the thiosemicarbazide or its derivative (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thioacetazone analogue.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol for Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the MIC of novel thioacetazone analogues against Mycobacterium tuberculosis using the MABA method.[12][13]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

  • Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0, then dilute 1:50 in broth to obtain the final inoculum.

  • Prepare serial two-fold dilutions of the test compounds in the 96-well plates. The final concentration range should typically span from 0.015 to 128 µg/mL.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound.

  • Include positive and negative control wells.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis

The following diagram illustrates the mechanism of action of Thioacetazone, highlighting its target within the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

Mycolic_Acid_Biosynthesis_Inhibition cluster_Mycobacterium Mycobacterium Cell cluster_FAS_II Fatty Acid Synthase II (FAS-II) Pathway TAC Thioacetazone (Prodrug) EthA EthA (Monooxygenase) TAC->EthA Activation Activated_TAC Activated TAC (Sulfenic Acid Derivative) EthA->Activated_TAC HadAB HadAB Complex Activated_TAC->HadAB Inhibition HadBC HadBC Complex Activated_TAC->HadBC Inhibition Mycolic_Acid_Precursors Mycolic Acid Precursors HadAB->Mycolic_Acid_Precursors Dehydration HadBC->Mycolic_Acid_Precursors Dehydration Mycolic_Acids Mycolic Acids Mycolic_Acid_Precursors->Mycolic_Acids Elongation Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation

Caption: Mechanism of Thioacetazone Action.

Experimental Workflow: Synthesis and Evaluation of Analogues

This workflow diagram outlines the key steps involved in the synthesis and biological evaluation of novel Thioacetazone analogues.

Synthesis_Workflow Start Start: Design of Novel Analogues Synthesis Chemical Synthesis (Condensation Reaction) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization MIC_Assay MIC Determination (MABA) Characterization->MIC_Assay Activity_Confirmed Active Compound(s) Identified MIC_Assay->Activity_Confirmed Activity_Confirmed->Start No, Redesign Further_Studies Further Preclinical Studies (Toxicity, In Vivo Efficacy) Activity_Confirmed->Further_Studies Yes End End Further_Studies->End

Caption: Drug Discovery Workflow.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

This diagram illustrates the general structure-activity relationships observed for Thioacetazone analogues, indicating regions of the molecule where modifications can influence biological activity.

Caption: Key SAR Insights for Analogues.

References

Application Notes and Protocols for Determining Amithiozone's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amithiozone, also known as Thioacetazone, is a synthetic antimicrobial agent belonging to the thiosemicarbazone class of drugs. It has historically been used in the treatment of tuberculosis, primarily due to its activity against Mycobacterium tuberculosis. Understanding the antimicrobial profile of this compound is crucial for its potential application in drug development and research. These application notes provide detailed in vitro methods to characterize the antimicrobial activity of this compound, including protocols for determining its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent killing kinetics.

The primary mechanism of action of this compound is the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. This disruption of the cell wall integrity leads to the inhibition of bacterial growth and, at higher concentrations, cell death.

Data Presentation

The following tables summarize representative quantitative data for this compound's antimicrobial activity. It is important to note that specific values can vary depending on the bacterial strain, testing conditions, and methodology. Data for Staphylococcus aureus and Escherichia coli are limited in the literature; therefore, illustrative data for other relevant antimicrobial agents are provided for comparative purposes and are clearly marked.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Representative Antimicrobials

MicroorganismThis compound (µg/mL)Representative Antimicrobial (µg/mL)
Mycobacterium tuberculosis H37Rv0.08 - 1.2[1]Isoniazid: 0.015 - 0.06
Mycobacterium avium0.02 - 0.15[1]Clarithromycin: 0.25 - 2.0
Staphylococcus aureus ATCC 29213Data Not AvailableVancomycin: 0.5 - 2.0
Escherichia coli ATCC 25922Data Not AvailableCiprofloxacin: 0.004 - 0.015

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Representative Antimicrobials

MicroorganismThis compound (µg/mL)Representative Antimicrobial (µg/mL)
Mycobacterium tuberculosis H37RvData Not AvailableIsoniazid: 0.125 - 0.5
Mycobacterium aviumData Not AvailableClarithromycin: 8.0 - 32.0
Staphylococcus aureus ATCC 29213Data Not AvailableVancomycin: 1.0 - 4.0
Escherichia coli ATCC 25922Data Not AvailableCiprofloxacin: 0.015 - 0.06

Table 3: Illustrative Time-Kill Assay Data for an Anti-tuberculosis Agent against M. tuberculosis

Time (hours)0.5 x MIC (log10 CFU/mL)1 x MIC (log10 CFU/mL)4 x MIC (log10 CFU/mL)
05.05.05.0
24.84.53.8
44.64.13.2
84.53.52.5
244.32.8<2.0 (Limit of Detection)

Note: This table presents illustrative data for a hypothetical anti-tuberculosis agent to demonstrate the expected trend in a time-kill assay. Specific data for this compound was not available.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is described here.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for common bacteria, Middlebrook 7H9 for mycobacteria)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare this compound Dilutions:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for common bacteria; 37°C for 7-14 days for M. tuberculosis).

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar, Middlebrook 7H11 Agar)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the plates under the same conditions as the MIC assay.

  • Determining the MBC:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Curve Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound stock solution

  • Sterile culture tubes or flasks

  • Appropriate sterile broth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline for dilutions

  • Sterile agar plates

  • Incubator and shaker

  • Timer

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

  • Test Setup:

    • Prepare a series of tubes or flasks containing broth with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube with no this compound.

  • Inoculation:

    • Inoculate each tube with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates until colonies are visible.

    • Count the number of colonies on plates that have a countable number (typically 30-300 colonies).

    • Calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration to generate the time-kill curves.

Visualizations

Experimental_Workflow cluster_MIC MIC Assay cluster_MBC MBC Assay cluster_TimeKill Time-Kill Assay MIC_Prep Prepare Serial Dilutions of this compound MIC_Inoc Inoculate with Standardized Bacteria MIC_Prep->MIC_Inoc MIC_Incubate Incubate MIC_Inoc->MIC_Incubate MIC_Read Read MIC (No Visible Growth) MIC_Incubate->MIC_Read MBC_Subculture Subculture from Clear MIC Wells MIC_Read->MBC_Subculture Input for MBC TK_Setup Set up Cultures with Different [this compound] MIC_Read->TK_Setup Inform [C] MBC_Plate Plate on Agar MBC_Subculture->MBC_Plate MBC_Incubate Incubate MBC_Plate->MBC_Incubate MBC_Read Determine MBC (≥99.9% Killing) MBC_Incubate->MBC_Read TK_Sample Sample at Time Intervals TK_Setup->TK_Sample TK_Plate Plate Dilutions TK_Sample->TK_Plate TK_Count Count CFU TK_Plate->TK_Count TK_Plot Plot log10 CFU/mL vs. Time TK_Count->TK_Plot

Caption: Workflow for in vitro antimicrobial activity assays.

Mycolic_Acid_Pathway_Inhibition cluster_pathway Mycolic Acid Biosynthesis Pathway (Simplified) FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Long-chain Acyl-CoA FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_CoA->FAS_II Meromycolic_Acid Meromycolic Acid Precursors FAS_II->Meromycolic_Acid Pks13 Pks13 Condensation Meromycolic_Acid->Pks13 Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall This compound This compound (Thioacetazone) This compound->Inhibition Inhibition->FAS_II Inhibits HadAB dehydratase complex within FAS-II

Caption: Mechanism of this compound action on mycolic acid synthesis.

References

Determining the Minimum Inhibitory Concentration (MIC) of Amithiozone for Mycobacterium tuberculosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amithiozone, also known as Thiacetazone, is an antibiotic that has been used in the treatment of tuberculosis.[1] It exhibits bacteriostatic activity against Mycobacterium tuberculosis and is particularly useful in preventing the development of resistance to more potent drugs.[1] The determination of the Minimum Inhibitory Concentration (MIC) of this compound is a critical step in preclinical research and drug development to understand its potency against different strains of M. tuberculosis and to inform therapeutic strategies. These application notes provide detailed protocols for determining the MIC of this compound for M. tuberculosis using the broth microdilution and agar proportion methods.

Mechanism of Action

This compound is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase.[2] Once activated, it is thought to interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3] The activated form of this compound likely inhibits cyclopropane mycolic acid synthases (CMASs), leading to alterations in the cell envelope's integrity and ultimately inhibiting bacterial growth.[2][4][5][6] Mutations in the ethA gene can lead to cross-resistance between this compound and ethionamide.[2]

Amithiozone_Mechanism cluster_extracellular Extracellular cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm Amithiozone_prodrug This compound (Prodrug) EthA EthA (Monooxygenase) Amithiozone_prodrug->EthA Uptake & Activation Mycolic_Acid_Layer Mycolic Acid Layer Activated_this compound Activated this compound EthA->Activated_this compound Activated_this compound->Inhibition Inhibition CMASs Cyclopropane Mycolic Acid Synthases (CMASs) Mycolic_Acid_Precursors Mycolic Acid Precursors CMASs->Mycolic_Acid_Precursors Cyclopropanation Mycolic_Acid_Precursors->Mycolic_Acid_Layer Incorporation Inhibition->CMASs Disrupted_Cell_Wall Disrupted Cell Wall Integrity Inhibition->Disrupted_Cell_Wall Leads to Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Disrupted_Cell_Wall->Bacterial_Growth_Inhibition

Caption: Mechanism of action of this compound against M. tuberculosis.

Data Presentation

The following tables summarize the key quantitative data for this compound susceptibility testing. It is important to note that a standardized, universally accepted critical concentration for this compound has not been established by regulatory bodies like the CLSI or WHO. The provided MIC ranges are based on published research findings.

Table 1: this compound MIC Ranges for M. tuberculosis

Strain TypeMIC Range (µg/mL)Reference(s)
Wild-type Susceptible0.08 - 1.2[7]
H37Rv (Reference Strain)~0.1[8]
Non-Wild-Type> 2.0[8]

Table 2: Quality Control Parameters

QC StrainRecommended MIC Range (µg/mL)
M. tuberculosis H37Rv (ATCC 27294)Strain-specific; typically low, around 0.1 µg/mL. Each laboratory should establish its own acceptable range.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the drug stock solution is critical for accurate MIC determination.

Materials:

  • This compound powder (potency must be known)

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Sterile distilled water

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the amount of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 1 mg/mL), taking into account the potency of the drug powder. The formula is: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

  • Dissolve the calculated amount of this compound powder in a small volume of DMSO.

  • Bring the solution to the final volume with sterile distilled water.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, single-use tubes and store at -20°C or lower for up to 6 months.[6] Avoid repeated freeze-thaw cycles.[6]

Broth Microdilution Method

This method determines the MIC in a liquid medium using 96-well microtiter plates.

Materials:

  • 96-well U-bottom microtiter plates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound working solutions (prepared by serially diluting the stock solution in 7H9 broth)

  • M. tuberculosis inoculum (prepared from a fresh culture and adjusted to a 0.5 McFarland standard, then diluted)

  • Sterile petri dishes

  • Multipipettor

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate_setup Plate Setup cluster_inoculation_incubation Inoculation & Incubation cluster_reading_interpretation Reading & Interpretation Prep_Media Prepare Middlebrook 7H9 Broth + OADC Dispense_Media Dispense 100 µL Media to all wells Prep_Media->Dispense_Media Prep_Drug Prepare this compound Serial Dilutions Add_Drug Add 100 µL of 2x Drug Dilutions to Column 1 Prep_Drug->Add_Drug Prep_Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland, then diluted) Inoculate_Plate Inoculate wells with standardized bacterial suspension Prep_Inoculum->Inoculate_Plate Dispense_Media->Add_Drug Serial_Dilute Perform Serial Dilutions across the plate (Columns 1-10) Add_Drug->Serial_Dilute Serial_Dilute->Inoculate_Plate Incubate_Plate Incubate at 37°C for 7-21 days Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for growth inhibition Incubate_Plate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for the Broth Microdilution Method.

Protocol:

  • Dispense 100 µL of sterile Middlebrook 7H9 broth with OADC into all wells of a 96-well plate.[9]

  • Add 100 µL of the 2x concentrated this compound working solution to the first column of wells.[9]

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, up to the desired final concentration range. Discard 100 µL from the last column of dilutions.

  • Prepare the M. tuberculosis inoculum by suspending colonies from a fresh culture in 7H9 broth to match a 0.5 McFarland turbidity standard. Further dilute this suspension as required by the specific protocol (e.g., 1:20 or 1:50).

  • Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.

  • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Seal the plate and incubate at 37°C.

  • Read the plates visually for growth inhibition when the growth control well shows sufficient turbidity (typically between 7 and 21 days).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

Agar Proportion Method

This method determines the proportion of resistant bacilli in a population on a solid medium.

Materials:

  • Middlebrook 7H10 or 7H11 agar plates

  • This compound-containing agar plates (prepared by adding the drug to the molten agar at various concentrations)

  • M. tuberculosis inoculum (prepared and serially diluted)

  • Sterile saline with 0.1% Tween 80

Workflow Diagram:

Agar_Proportion_Workflow cluster_prep Preparation cluster_inoculation_incubation Inoculation & Incubation cluster_reading_interpretation Reading & Interpretation Prep_Plates Prepare Drug-Free & this compound-Containing Agar Plates Inoculate_Plates Inoculate plates with each bacterial dilution Prep_Plates->Inoculate_Plates Prep_Inoculum Prepare Serial Dilutions of M. tuberculosis Inoculum Prep_Inoculum->Inoculate_Plates Incubate_Plates Incubate at 37°C for 21 days Inoculate_Plates->Incubate_Plates Count_Colonies Count colonies on all plates Incubate_Plates->Count_Colonies Calculate_Resistance Calculate Percentage of Resistant Population Count_Colonies->Calculate_Resistance Determine_Susceptibility Determine Susceptibility based on Critical Proportion (e.g., 1%) Calculate_Resistance->Determine_Susceptibility

Caption: Workflow for the Agar Proportion Method.

Protocol:

  • Prepare Middlebrook 7H10 or 7H11 agar. For drug-containing plates, add the appropriate volume of this compound stock solution to the molten agar after it has cooled to 45-50°C to achieve the desired final concentrations.

  • Prepare a standardized inoculum of M. tuberculosis equivalent to a 1.0 McFarland standard.

  • Prepare serial ten-fold dilutions of the inoculum (e.g., 10⁻² and 10⁻⁴).

  • Inoculate sections of the drug-free control plates and the this compound-containing plates with a fixed volume (e.g., 10 µL) of each bacterial dilution.

  • Incubate the plates at 37°C in a CO₂-enriched atmosphere for up to 21 days.

  • After incubation, count the number of colony-forming units (CFUs) on both the drug-free and drug-containing plates.

  • The percentage of resistant bacteria is calculated as: (Number of colonies on drug-containing medium / Number of colonies on drug-free medium) x 100

  • A strain is considered resistant if the percentage of the bacterial population growing on the critical concentration of the drug is greater than 1%.[10] Note: A standardized critical concentration for this compound for the agar proportion method is not well-established. Researchers may need to determine an appropriate cutoff based on wild-type MIC distributions.[8]

Quality Control

The use of a well-characterized quality control strain is essential for ensuring the accuracy and reproducibility of MIC testing.

  • QC Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) should be included with each batch of tests.

  • Acceptance Criteria: Each laboratory should establish its own acceptable MIC range for the QC strain. Results should fall within this established range for the test to be considered valid. Any deviation requires investigation and potential re-testing.

Conclusion

The broth microdilution and agar proportion methods are standard procedures for determining the MIC of antimicrobial agents against M. tuberculosis. While this compound has a known mechanism of action, the lack of a universally standardized critical concentration necessitates careful interpretation of results. Researchers should rely on established quality control procedures and consider the MIC distributions from published literature when evaluating the activity of this compound.

References

Application Notes and Protocols for Studying Mycolic Acid Biosynthesis using Amithiozone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amithiozone, also known as Thioacetazone, is a thiosemicarbazone antibiotic that has been used in the treatment of tuberculosis. Its bacteriostatic activity against Mycobacterium tuberculosis stems from its ability to inhibit the biosynthesis of mycolic acids, essential long-chain fatty acids that are major components of the mycobacterial cell wall.[1] These application notes provide a comprehensive guide for utilizing this compound as a tool to study the mycolic acid biosynthesis pathway, a critical target for the development of new anti-tubercular drugs.

This compound is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase.[2] The activated form of the drug specifically targets the β-hydroxyacyl-ACP dehydratase complex (HadABC) of the fatty acid synthase-II (FAS-II) system.[3][4] This inhibition disrupts the elongation of the mero-mycolate chain, a key step in the synthesis of all mycolic acid species.[3]

Data Presentation

Quantitative Antimycobacterial Activity of this compound (Thioacetazone)

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against various mycobacterial species. This data is crucial for designing experiments to study its effects on mycolic acid biosynthesis in vivo.

Mycobacterium SpeciesStrainMIC (µg/mL)Reference
M. tuberculosisClinical Isolates0.1 - 10.0[3]
M. tuberculosisDrug-susceptible strains0.08 - 1.2[5]
M. tuberculosisH37Rv0.1 - 0.5[3]
M. aviumClinical Isolates0.02 - 0.15[5]
M. bovis BCGPasteur0.5[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the agar dilution method.

Materials:

  • Middlebrook 7H10 agar

  • Oleic acid-albumin-dextrose-catalase (OADC) supplement

  • This compound (Thioacetazone) stock solution (e.g., 1 mg/mL in DMSO)

  • M. tuberculosis culture (e.g., H37Rv) in mid-log phase

  • Sterile saline solution with 0.05% Tween 80

  • Petri dishes

  • Incubator at 37°C with 5% CO2

Procedure:

  • Prepare Middlebrook 7H10 agar according to the manufacturer's instructions and cool to 50-55°C.

  • Add OADC supplement to the molten agar.

  • Prepare a series of agar plates containing two-fold serial dilutions of this compound (e.g., from 10 µg/mL to 0.08 µg/mL). Include a drug-free control plate.

  • Prepare a bacterial inoculum by suspending M. tuberculosis colonies in sterile saline with Tween 80 to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum 1:100 in sterile saline.

  • Spot 10 µL of the diluted inoculum onto the surface of each agar plate.

  • Allow the spots to dry and incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 weeks.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Analysis of Mycolic Acid Inhibition by Thin-Layer Chromatography (TLC)

This protocol describes the extraction and analysis of mycolic acids from this compound-treated M. tuberculosis to visualize the inhibitory effect.

Materials:

  • M. tuberculosis culture

  • This compound

  • [1,2-¹⁴C]acetic acid (if radiolabeling is desired)

  • Saponification reagent (15% aqueous tetrabutylammonium hydroxide)

  • Iodomethane

  • Dichloromethane

  • Hexane

  • Diethyl ether

  • Silica gel TLC plates

  • Developing solvent (e.g., petroleum ether:diethyl ether 17:3, v/v)

  • Phosphomolybdic acid spray (10% in ethanol) or autoradiography film

  • Heating block

  • Centrifuge

Procedure:

  • Culturing and Treatment: Grow M. tuberculosis to mid-log phase and treat with this compound at a concentration equivalent to 2x MIC for 10-24 hours.[3] If radiolabeling, add [1,2-¹⁴C]acetic acid to the culture medium at the time of drug addition.

  • Harvesting and Saponification: Harvest the bacterial cells by centrifugation. Resuspend the pellet in the saponification reagent and heat at 100°C overnight.

  • Esterification: Cool the sample and add dichloromethane and iodomethane. Mix vigorously for 30 minutes.

  • Extraction: Add water and centrifuge to separate the phases. Collect the lower organic phase containing the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs). Wash the organic phase with water and dry it under a stream of nitrogen.

  • TLC Analysis: Resuspend the dried lipid extract in a small volume of dichloromethane. Spot the extract onto a silica gel TLC plate.

  • Development: Develop the TLC plate in the chosen solvent system. For better separation of mycolic acid species, multiple developments may be necessary.

  • Visualization:

    • Non-radiolabeled: Spray the plate with phosphomolybdic acid spray and heat to visualize the lipid spots.

    • Radiolabeled: Expose the TLC plate to an autoradiography film.

  • Analysis: Compare the MAME profiles of the this compound-treated sample with the untreated control. Inhibition of mycolic acid synthesis will be evident by a significant reduction in the intensity of the MAME spots in the treated sample.[3] A characteristic accumulation of 3-hydroxy C18, C20, and C22 fatty acids can also be observed, indicative of dehydratase inhibition.[3]

Protocol 3: In Vitro Assay for HadABC Dehydratase Activity (Generalized)

Materials:

  • Purified recombinant M. tuberculosis HadABC complex.[7]

  • Substrate: A suitable β-hydroxyacyl-ACP or a surrogate substrate like trans-2-hexadecenoyl-CoA.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Activated this compound (requires in vitro activation with purified EthA, FAD, and NADPH).

  • Spectrophotometer or HPLC system for product detection.

Procedure:

  • Enzyme Activation of this compound (if necessary): Pre-incubate this compound with purified EthA enzyme, FAD, and NADPH in an appropriate buffer to generate the activated form of the drug. The specific conditions for this reaction would need to be empirically determined.

  • Assay Reaction: In a microplate or reaction tube, combine the assay buffer, the substrate, and varying concentrations of the activated this compound.

  • Initiate Reaction: Add the purified HadABC enzyme complex to initiate the dehydration reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Detection of Product Formation: The conversion of the β-hydroxyacyl substrate to the trans-2-enoyl product can be monitored by:

    • Spectrophotometry: Measuring the increase in absorbance at a specific wavelength if the product has a distinct absorbance profile.

    • HPLC: Separating the substrate and product by reverse-phase HPLC and quantifying the respective peak areas.

  • Data Analysis: Determine the rate of reaction at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Mycolic_Acid_Biosynthesis_Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA C16-C26 Acyl-CoA FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_CoA->FAS_II Beta_ketoacyl_ACP β-ketoacyl-ACP FAS_II->Beta_ketoacyl_ACP Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->FAS_II Beta_hydroxyacyl_ACP β-hydroxyacyl-ACP Beta_ketoacyl_ACP->Beta_hydroxyacyl_ACP Reduction Trans_2_enoyl_ACP trans-2-enoyl-ACP Beta_hydroxyacyl_ACP->Trans_2_enoyl_ACP Dehydration Elongated_Acyl_ACP Elongated Acyl-ACP Trans_2_enoyl_ACP->Elongated_Acyl_ACP Reduction Elongated_Acyl_ACP->FAS_II Further Cycles Mero_mycolic_acid Meromycolic Acid Elongated_Acyl_ACP->Mero_mycolic_acid Pks13 Pks13 Mero_mycolic_acid->Pks13 C26_Fatty_Acid C26 Fatty Acid C26_Fatty_Acid->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Condensation Cell_Wall Cell Wall Incorporation Mycolic_Acid->Cell_Wall Amithiozone_inactive This compound (Inactive Prodrug) Amithiozone_active Activated this compound Amithiozone_inactive->Amithiozone_active Activation HadABC HadABC (Dehydratase) Amithiozone_active->HadABC Inhibition EthA EthA (Monooxygenase) EthA->Amithiozone_inactive HadABC->Beta_hydroxyacyl_ACP Experimental_Workflow cluster_in_vivo In Vivo Analysis cluster_in_vitro In Vitro Analysis Culture M. tuberculosis Culture Treatment Treat with this compound Culture->Treatment Purify_Enzyme Purify Recombinant HadABC and EthA Harvest Harvest Cells Treatment->Harvest Lipid_Extraction Mycolic Acid Extraction Harvest->Lipid_Extraction TLC TLC Analysis Lipid_Extraction->TLC Quantification Quantify Mycolic Acid Inhibition TLC->Quantification Activate_Drug Activate this compound with EthA Purify_Enzyme->Activate_Drug Enzyme_Assay HadABC Dehydratase Assay Purify_Enzyme->Enzyme_Assay Activate_Drug->Enzyme_Assay IC50 Determine IC50 Enzyme_Assay->IC50

References

Generating Amithiozone-Resistant M. tuberculosis Strains in the Lab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amithiozone, also known as Thioacetazone (TAC), is a thiourea-containing antibiotic that has historically been used in the treatment of tuberculosis. It is a prodrug, meaning it requires activation by the bacterium itself to become effective. In Mycobacterium tuberculosis, this activation is carried out by the monooxygenase EthA. Once activated, this compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition is believed to occur through the targeting of the β-hydroxyacyl-ACP dehydratase complex, specifically the HadAB and HadBC components.

Drug resistance in M. tuberculosis is a significant global health challenge. Understanding the mechanisms by which resistance to various antitubercular agents develops is crucial for the development of new drugs and treatment regimens. In the case of this compound, resistance primarily arises from spontaneous mutations in the bacterial chromosome. These mutations typically occur in the ethA gene, preventing the activation of the prodrug, or in the target genes (hadA, hadC) and the mmaA4 gene, which is also involved in mycolic acid biosynthesis.

These application notes provide detailed protocols for the in vitro generation of this compound-resistant M. tuberculosis strains, methods for determining the minimum inhibitory concentration (MIC) of this compound, and an overview of the molecular basis of resistance.

Data Presentation

Table 1: this compound (Thioacetazone) MIC Values for Susceptible and Resistant M. tuberculosis Strains
Strain TypeGene(s) with Potential MutationsTypical MIC Range (µg/mL)Fold Increase in MICReference
Wild-Type (Susceptible) None (e.g., H37Rv)0.08 - 1.2N/A[1]
Resistant mmaA4>50>50-fold[2]
Resistant hadA, hadC>16>16-fold (with overexpression)[2]
Resistant ethAHigh (cross-resistant with ethionamide)Not specified[3]
Table 2: Frequency of Spontaneous Resistance to this compound (Thioacetazone)
OrganismMethodSelective Concentration (µg/mL)Approximate Frequency of ResistanceReference
M. tuberculosisPlating on solid media2.5, 5.0, or 10.0Similar to Isoniazid (~2 x 10⁻⁷)[4][5]
M. abscessus (analogue)Plating on solid media90.07 x 10⁻⁷[3]

Experimental Protocols

Protocol 1: In Vitro Generation of Spontaneous this compound-Resistant M. tuberculosis Mutants

This protocol describes the selection of spontaneous this compound-resistant mutants from a susceptible M. tuberculosis strain (e.g., H37Rv) by plating on solid medium containing the drug.

Materials:

  • M. tuberculosis culture (e.g., H37Rv) in mid-log phase of growth.

  • Middlebrook 7H10 agar plates.

  • Oleic acid-albumin-dextrose-catalase (OADC) supplement.

  • This compound (Thioacetazone) stock solution (dissolved in a suitable solvent like DMSO).

  • Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Sterile culture tubes and pipettes.

  • Incubator at 37°C.

Procedure:

  • Prepare this compound-containing plates:

    • Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.

    • Autoclave the medium and allow it to cool to 45-50°C in a water bath.

    • Add OADC supplement.

    • Add this compound from a sterile stock solution to final concentrations of 2.5 µg/mL, 5.0 µg/mL, and 10.0 µg/mL. Also, prepare drug-free control plates.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Prepare bacterial inoculum:

    • Grow a culture of the susceptible M. tuberculosis strain in liquid medium (e.g., Middlebrook 7H9 with OADC) to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Harvest the cells by centrifugation and resuspend the pellet in sterile saline or PBS with Tween 80 to a concentration of approximately 1 x 10⁸ cells/mL.

  • Plate for resistant mutants:

    • Plate 0.1 mL of the concentrated bacterial suspension onto the this compound-containing plates and the drug-free control plates.

    • To determine the total number of viable cells, prepare serial dilutions of the bacterial suspension and plate onto drug-free control plates.

  • Incubation:

    • Incubate all plates at 37°C for 3-4 weeks, or until colonies are visible.

  • Isolation and verification of resistant mutants:

    • Pick individual colonies from the this compound-containing plates.

    • Subculture each colony in liquid medium.

    • Confirm the resistance of the isolated mutants by determining their MIC for this compound (see Protocol 2).

    • Perform molecular analysis (e.g., PCR and sequencing) of the ethA, mmaA4, hadA, and hadC genes to identify resistance-conferring mutations.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by the Agar Proportion Method

This protocol is used to determine the MIC of this compound for M. tuberculosis isolates. The MIC is defined as the lowest drug concentration that inhibits the growth of more than 99% of the bacterial population.[6]

Materials:

  • M. tuberculosis isolate to be tested.

  • Middlebrook 7H10 or 7H11 agar plates.

  • OADC supplement.

  • This compound stock solution.

  • Sterile saline or PBS with 0.05% Tween 80.

  • McFarland 1.0 turbidity standard.

Procedure:

  • Prepare this compound plates:

    • Prepare Middlebrook 7H10 or 7H11 agar plates with a range of two-fold serial dilutions of this compound (e.g., from 0.05 µg/mL to 25.6 µg/mL).

    • Also, prepare drug-free control plates.

  • Prepare bacterial inoculum:

    • Grow the M. tuberculosis isolate on solid medium.

    • Prepare a bacterial suspension in sterile saline or PBS with Tween 80 and adjust the turbidity to match a McFarland 1.0 standard.

    • Prepare two dilutions of this suspension: 10⁻² and 10⁻⁴.

  • Inoculate plates:

    • Inoculate each this compound-containing plate with 0.1 mL of the 10⁻² dilution.

    • Inoculate two drug-free control plates: one with 0.1 mL of the 10⁻² dilution and one with 0.1 mL of the 10⁻⁴ dilution. The 10⁻⁴ dilution plate serves as the 1% control.

  • Incubation:

    • Incubate all plates at 37°C for 3-4 weeks.

  • Determine MIC:

    • Count the number of colonies on the drug-free control plates. The 10⁻⁴ dilution plate should have between 30 and 300 colonies.

    • The number of colonies on the 10⁻⁴ plate represents 1% of the inoculum on the drug-containing plates.

    • The MIC is the lowest concentration of this compound that shows growth of less than 1% of the colonies on the drug-free control plate.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_selection Selection of Resistant Mutants cluster_analysis Analysis and Confirmation start Start with susceptible M. tuberculosis strain culture Grow to mid-log phase in liquid culture start->culture harvest Harvest and concentrate cells culture->harvest plate_drug Plate on 7H10 agar with This compound (2.5, 5, 10 µg/mL) harvest->plate_drug plate_control Plate dilutions on drug-free 7H10 agar harvest->plate_control incubate Incubate at 37°C for 3-4 weeks plate_drug->incubate isolate Isolate colonies from drug-containing plates incubate->isolate confirm_mic Confirm resistance by MIC determination isolate->confirm_mic sequence Sequence target genes (ethA, hadA, hadC, mmaA4) confirm_mic->sequence end_node Characterized this compound- resistant M. tuberculosis strain sequence->end_node

Caption: Workflow for generating and confirming this compound-resistant M. tuberculosis.

Amithiozone_Pathway cluster_activation Drug Activation cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Activated_this compound Activated this compound EthA->Activated_this compound Had_complex HadAB/HadBC Complex (Dehydratase) Activated_this compound->Had_complex Inhibition Mycolic_Acid Mycolic Acid Synthesis Had_complex->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall mut_EthA Mutation in ethA mut_EthA->EthA Prevents Activation mut_Had Mutation in hadA/hadC mut_Had->Had_complex Alters Target

Caption: this compound activation, action, and resistance pathway in M. tuberculosis.

References

Application Notes and Protocols: Synergistic Effects of Amithiozone with other Anti-TB Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amithiozone, also known as Thioacetazone, is a synthetic antimicrobial agent that has historically been used in the treatment of tuberculosis (TB), primarily in resource-limited settings due to its low cost.[1] It is a bacteriostatic drug that is thought to inhibit the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2] While its use has declined due to concerns about toxicity, particularly in HIV-positive patients, understanding its potential for synergistic interactions with other anti-TB drugs remains a subject of interest for developing alternative or salvage regimens.[3][4] This document provides an overview of the known synergistic potential of this compound, detailed protocols for assessing drug synergy, and a proposed mechanism of action.

Data Presentation

The exploration of synergistic effects between antimicrobial agents is crucial for optimizing treatment regimens, enhancing efficacy, and combating the emergence of drug resistance. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify the degree of synergy, additivity, or antagonism between two drugs. It is typically determined using a checkerboard assay.

A recent study investigated a Thioacetazone-like benzaldehyde thiosemicarbazone, NSC19723, and its interactions with various anti-TB drugs. While not this compound itself, the data provides insights into the potential interactions of this class of compounds.

Drug CombinationOrganismAssay TypeFIC IndexInterpretation
NSC19723 + IsoniazidM. tuberculosisCheckerboard0.503 - 0.75Indifferent[5]
NSC19723 + RifampicinM. tuberculosisCheckerboard0.531 - 0.625Indifferent[5]
NSC19723 + LevofloxacinM. tuberculosisCheckerboard0.625 - 0.75Indifferent[5]
NSC19723 + BedaquilineM. tuberculosisCheckerboard0.5Synergistic[5]
NSC19723 + PA-824M. tuberculosisCheckerboard0.5Synergistic[5]

Proposed Mechanism of Synergy

This compound and isoniazid are both known to inhibit the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1][2] A computational study has hypothesized that both drugs may bind to mycolic acid cyclopropane synthase, albeit potentially at different sites, leading to a disruption of the cell wall's integrity.[2] This dual-front attack on a vital biosynthetic pathway could explain a potential synergistic effect. By inhibiting different steps or enzymes within the same pathway, the combination could lead to a more profound and rapid bactericidal or bacteriostatic effect than either drug alone.

Mycolic_Acid_Synthesis_Inhibition cluster_Pathway Mycolic Acid Synthesis Pathway cluster_Inhibitors Drug Action Fatty Acid Synthase I (FAS-I) Fatty Acid Synthase I (FAS-I) Fatty Acid Synthase II (FAS-II) Fatty Acid Synthase II (FAS-II) Fatty Acid Synthase I (FAS-I)->Fatty Acid Synthase II (FAS-II) Mycolic Acid Precursors Mycolic Acid Precursors Fatty Acid Synthase II (FAS-II)->Mycolic Acid Precursors Mycolic Acid Cyclopropane Synthase Mycolic Acid Cyclopropane Synthase Mycolic Acid Precursors->Mycolic Acid Cyclopropane Synthase Mature Mycolic Acids Mature Mycolic Acids Mycolic Acid Cyclopropane Synthase->Mature Mycolic Acids Cell Wall Assembly Cell Wall Assembly Mature Mycolic Acids->Cell Wall Assembly Mycobacterium tuberculosis Mycobacterium tuberculosis Cell Wall Assembly->Mycobacterium tuberculosis Forms Cell Wall Isoniazid (activated) Isoniazid (activated) Isoniazid (activated)->Fatty Acid Synthase II (FAS-II) Inhibits This compound (activated) This compound (activated) This compound (activated)->Mycolic Acid Cyclopropane Synthase Inhibits

Caption: Proposed synergistic mechanism of Isoniazid and this compound.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial agents.

Materials:

  • Mycobacterium tuberculosis H37Rv (or clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • 96-well microtiter plates

  • This compound and other anti-TB drugs of interest

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Incubator (37°C)

Protocol:

  • Prepare Drug Dilutions:

    • Prepare stock solutions of each drug in an appropriate solvent (e.g., DMSO or water).

    • In a 96-well plate, serially dilute Drug A horizontally and Drug B vertically. The final volume in each well should be 50 µL. Include wells with single drugs as controls.

  • Prepare Bacterial Inoculum:

    • Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1 x 10^7 CFU/mL.

    • Dilute the bacterial suspension 1:100 in fresh Middlebrook 7H9 broth to obtain a final inoculum of approximately 1 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the drug dilutions.

    • Seal the plates and incubate at 37°C for 7 days.

  • Determine MIC and FIC Index:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents this color change.

    • The Fractional Inhibitory Concentration (FIC) index is calculated as follows:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Additive/Indifferent

      • FIC Index > 4.0: Antagonism

Checkerboard_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Drug_A_Dilution Serial Dilution of Drug A (Horizontally) Inoculation Inoculate 96-well Plate Drug_A_Dilution->Inoculation Drug_B_Dilution Serial Dilution of Drug B (Vertically) Drug_B_Dilution->Inoculation Inoculum_Prep Prepare M. tuberculosis Inoculum (1x10^5 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 7 days Inoculation->Incubation Resazurin_Addition Add Resazurin and Incubate for 24-48h Incubation->Resazurin_Addition Read_Results Observe Color Change (Blue to Pink) Resazurin_Addition->Read_Results Determine_MIC Determine MIC for each drug and combination Read_Results->Determine_MIC Calculate_FIC Calculate FIC Index Determine_MIC->Calculate_FIC Interpretation Interpret Synergy, Additivity, or Antagonism Calculate_FIC->Interpretation Time_Kill_Curve_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Inoculum_Prep Prepare M. tuberculosis Culture (1x10^6 CFU/mL) Drug_Conditions Set up Cultures: - Control - Drug A - Drug B - Combination Inoculum_Prep->Drug_Conditions Incubation Incubate at 37°C with shaking Drug_Conditions->Incubation Sampling Collect Aliquots at Time Points (0, 2, 4, 6, 8 days) Incubation->Sampling Plating Serial Dilution and Plating on 7H11 Agar Sampling->Plating Colony_Incubation Incubate Plates for 3-4 weeks Plating->Colony_Incubation Colony_Count Count Colonies (CFU/mL) Colony_Incubation->Colony_Count Plotting Plot log10 CFU/mL vs. Time Colony_Count->Plotting Interpretation Interpret Synergy (≥ 2-log10 decrease) Plotting->Interpretation

References

Application Note: Quantification of Amithiozone using a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Amithiozone (also known as Thioacetazone). This compound is an antibiotic used in the treatment of tuberculosis.[1] This method is applicable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms, providing a reliable tool for quality control and research purposes. The method demonstrates excellent linearity, precision, accuracy, and sensitivity.

Introduction

This compound, a thiosemicarbazone antimycobacterial agent, has historically been used in combination with other drugs to treat tuberculosis.[1][2] Its therapeutic efficacy is dependent on achieving appropriate dosage and maintaining quality standards. Therefore, a reliable and validated analytical method for its quantification is crucial for pharmaceutical development and quality assurance. This application note presents a simple, rapid, and validated RP-HPLC method for the determination of this compound.

Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameN-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide--INVALID-LINK--
Molecular FormulaC10H12N4OS--INVALID-LINK--
Molar Mass236.30 g/mol --INVALID-LINK--
Chemical StructureCC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)N--INVALID-LINK--

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column SPURSIL C18-EP (or equivalent C18 column)
Mobile Phase 66% Formic Acid (0.1% in water) & 34% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 260 nm
Run Time 8 minutes

Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Preparation of Solutions

Diluent: A mixture of the mobile phase components can be used as the diluent.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions (10-50 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the diluent to achieve concentrations of 10, 20, 30, 40, and 50 µg/mL.

Sample Preparation (for a tablet formulation):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with the diluent to obtain a final concentration within the calibration range (e.g., 20 µg/mL).

Method Validation Summary

The described HPLC method was validated according to ICH guidelines.[3][4]

Validation ParameterResult
Linearity (Concentration Range) 10–50 µg/mL
Correlation Coefficient (R²) 0.9994
Limit of Detection (LOD) 1.5 µg/mL[3]
Limit of Quantification (LOQ) 5.4 µg/mL[3]
Precision (%RSD) 1.5%[3]
Accuracy (% Recovery) 98.31%[3]
Specificity No interference from common excipients was observed.
Robustness The method was found to be robust with minor deliberate changes in flow rate and mobile phase composition.[3]

Experimental Workflow

HPLC_Workflow Standard_Prep Standard Preparation (10-50 µg/mL) Injection Inject 20 µL Standard_Prep->Injection Sample_Prep Sample Preparation (from dosage form) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Chromatography Isocratic Elution (1.0 mL/min) Injection->Chromatography Detection UV Detection (260 nm) Chromatography->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve (Concentration vs. Area) Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The RP-HPLC method described in this application note is simple, accurate, precise, and sensitive for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis. The validation results confirm that the method is reliable and meets the requirements for regulatory purposes.

References

Spectroscopic Characterization of Amithiozone and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amithiozone, also known as Thioacetazone, is a thiosemicarbazone antibiotic with known activity against Mycobacterium tuberculosis. Understanding its metabolic fate is crucial for comprehending its mechanism of action and potential toxicity. This document provides a detailed guide to the spectroscopic characterization of this compound and its primary oxidative metabolites using Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Included are summaries of key quantitative data, detailed experimental protocols, and workflow diagrams to facilitate research and development.

Introduction to this compound and its Metabolism

This compound is a pro-drug that requires enzymatic activation to exert its antimycobacterial effect. The flavin-containing monooxygenase, EtaA, in Mycobacterium tuberculosis is responsible for the oxidative activation of this compound.[1][2] This process leads to the formation of highly reactive intermediates that are subsequently converted into more stable metabolites. The primary identified metabolites are a sulfinic acid derivative and a carbodiimide derivative.[2][3] Spectroscopic analysis is essential for the unambiguous identification and characterization of the parent drug and these metabolic products.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its metabolites.

UV-Visible Spectroscopy
CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
This compoundMethanol~328-[4]
This compoundChloroform~330-[4]
This compoundDMF~335-[4]

Note: Specific molar absorptivity values for this compound were not available in the searched literature. The λmax values are inferred from spectra of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound (Thioacetazone) Solvent: DMSO-d6, 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.49s1H-NH- (Thiourea)
10.19s1H-NH- (Acetamide)
8.13s1H-CH=N-
8.01s1H-NH2 (Thiourea)
7.73d, J=8.4 Hz2HAr-H
7.63d, J=8.4 Hz2HAr-H
2.08s3H-CH3

Note: The assignments are based on data for Thioacetazone and its analogues.[1][5]

This compound Metabolite 1: Sulfinic Acid Derivative Solvent: DMSO-d6, 400 MHz[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.46br s1H-SO2H
10.19s1H-NH- (Acetamide)
9.37s1H-NH-
8.89s1H-NH-
8.50s1H-CH=N-
7.83d, J=8.8 Hz2HAr-H
7.68d, J=8.8 Hz2HAr-H
2.07s3H-CH3

This compound Metabolite 2: Carbodiimide Derivative Solvent: DMSO-d6, 400 MHz[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.15s1H-NH-
10.07s1H-NH- (Acetamide)
7.94s1H-CH=N-
7.59d, J=8.8 Hz2HAr-H
7.54d, J=8.8 Hz2HAr-H
2.01s3H-CH3
Mass Spectrometry (MS)
CompoundIonization Mode[M+H]+ (m/z)Key Fragment Ions (m/z)
This compoundESI237.08178, 134, 118, 92
This compound Metabolite 1 (Sulfinic Acid)ESI269.09205.18, 163.18
This compound Metabolite 2 (Carbodiimide)ESI203-

Note: Fragmentation data for this compound is based on typical fragmentation patterns of similar structures. Specific experimental data was limited in the search results.

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the absorption maximum (λmax) of this compound.

Materials:

  • This compound standard

  • Methanol, spectroscopic grade

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 10 µg/mL in methanol.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with methanol and place it in the reference beam of the spectrophotometer. This will serve as the blank.

  • Sample Measurement: Fill another quartz cuvette with the 10 µg/mL this compound solution and place it in the sample beam.

  • Spectral Acquisition: Scan the sample from 200 to 400 nm and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound and its metabolites.

Materials:

  • This compound or metabolite sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both ¹H and ¹³C spectra. Assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound and its metabolites.

Materials:

  • This compound or metabolite sample

  • Methanol or acetonitrile, LC-MS grade

  • Formic acid (for ESI+)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion or LC Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to elucidate the fragmentation pattern and confirm the structure.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a general experimental workflow for its characterization.

metabolic_pathway This compound This compound (Thioacetazone) Intermediate Reactive Sulfenic Acid Intermediate This compound->Intermediate Oxidation (EtaA) Metabolite1 Sulfinic Acid Metabolite Intermediate->Metabolite1 Further Oxidation Metabolite2 Carbodiimide Metabolite Intermediate->Metabolite2 Rearrangement

Caption: Metabolic activation of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound or Metabolite UVVis UV-Vis Spectroscopy Sample->UVVis NMR NMR Spectroscopy (1H & 13C) Sample->NMR MS Mass Spectrometry (LC-MS/MS) Sample->MS Data Structural Elucidation & Quantitative Analysis UVVis->Data NMR->Data MS->Data

Caption: General experimental workflow.

Conclusion

The spectroscopic techniques of UV-Vis, NMR, and MS are indispensable tools for the characterization of this compound and its metabolites. The data and protocols presented in this document provide a comprehensive framework for researchers to identify and quantify these compounds, which is fundamental for further studies on the drug's efficacy, metabolism, and potential for the development of new antitubercular agents.

References

Application Notes and Protocols for Assessing Amithiozone Toxicity Using Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amithiozone, a thiosemicarbazone derivative, has been investigated for its therapeutic potential. However, understanding its toxicological profile is crucial for safe and effective drug development. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound in vitro using various cell culture-based assays. The described methods focus on evaluating cell viability, induction of apoptosis, generation of reactive oxygen species (ROS), and effects on mitochondrial function. Furthermore, putative signaling pathways involved in this compound-induced toxicity are illustrated to provide a mechanistic framework for data interpretation.

Key Concepts in this compound Toxicity Assessment

The cytotoxic effects of thiosemicarbazones, including this compound, are often attributed to their ability to chelate transition metals, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2][3] This oxidative stress can trigger a cascade of cellular events, including damage to DNA, proteins, and lipids, ultimately leading to cell death through apoptosis or other mechanisms.[1][4][5] Key parameters to assess this compound toxicity include:

  • Cell Viability: Overall measure of cell health and proliferation.

  • Apoptosis: Programmed cell death, a common mechanism of drug-induced cytotoxicity.

  • Reactive Oxygen Species (ROS): Highly reactive molecules that can cause cellular damage at elevated levels.

  • Mitochondrial Membrane Potential (ΔΨm): An indicator of mitochondrial health and a key event in the intrinsic apoptotic pathway.[6][7]

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the assays described in this document. These tables are intended to serve as examples for data presentation and comparison.

Table 1: Cytotoxicity of this compound on Different Cell Lines (MTT Assay)

Cell LineThis compound IC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)15.8[8]
HCT-116 (Colon Cancer)9.4[8]
PANC-1 (Pancreatic Cancer)0.7[8]
VERO (Normal Kidney Cells)> 100[9]

Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Staining)

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
HCT-116Control (DMSO)2.51.8
This compound (10 µM, 24h)25.315.7

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)

Cell LineTreatmentMean Fluorescence Intensity (Fold Change vs. Control)
HCT-116Control (DMSO)1.0
This compound (10 µM, 6h)4.2
This compound (10 µM, 6h) + N-acetylcysteine (NAC)1.3

Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) (JC-1 Assay)

Cell LineTreatment% Cells with Depolarized Mitochondria
HCT-116Control (DMSO)5.1
This compound (10 µM, 12h)48.9
CCCP (Positive Control)95.2

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[3][9]

Materials:

  • Target cell lines (e.g., MCF-7, HCT-116, VERO)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.04 M HCl in isopropanol[9] or DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 48 hours).[9]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium containing MTT.

  • Add 200 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[4]

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentration for a specified time (e.g., 24 hours).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Target cell lines

  • Serum-free cell culture medium

  • This compound stock solution

  • DCFH-DA probe

  • N-acetylcysteine (NAC) as an antioxidant control

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a black 96-well plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells again with serum-free medium to remove excess probe.

  • Add this compound at various concentrations to the wells. Include a positive control (e.g., H₂O₂) and a negative control (vehicle). To confirm ROS-mediated effects, include a condition with this compound and NAC.

  • Incubate for the desired time (e.g., 6 hours).

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Express the results as a fold change in fluorescence intensity relative to the control.

Assessment of Mitochondrial Membrane Potential (ΔΨm): JC-1 Assay

The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells as aggregates, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[7]

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound stock solution

  • JC-1 dye

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control for mitochondrial depolarization[7]

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells in a suitable format (e.g., 6-well plate or chamber slides) and treat with this compound for the desired time (e.g., 12 hours). Include a positive control treated with CCCP.

  • Incubate the cells with 5 µM JC-1 dye in complete medium for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope (to visualize red and green fluorescence) or a flow cytometer (to quantify the ratio of red to green fluorescence).

  • A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.[10]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Toxicity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding adherence Overnight Incubation cell_culture->adherence treatment Treat with this compound (Dose-Response & Time-Course) adherence->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis ros ROS Production (DCFH-DA Assay) treatment->ros mmp Mitochondrial Potential (JC-1 Assay) treatment->mmp data_analysis IC50 Calculation & Statistical Analysis viability->data_analysis apoptosis->data_analysis ros->data_analysis mmp->data_analysis

Caption: General workflow for assessing this compound toxicity in cell culture.

Putative Signaling Pathway of this compound-Induced Cytotoxicity

G cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome This compound This compound ros Increased ROS This compound->ros Metal Chelation cell_cycle_arrest Cell Cycle Arrest This compound->cell_cycle_arrest mmp_loss Mitochondrial Membrane Depolarization ros->mmp_loss pi3k_akt PI3K/Akt Pathway (Inhibition) ros->pi3k_akt nf_kb NF-kB Pathway (Modulation) ros->nf_kb apoptosis_pathway Caspase Activation mmp_loss->apoptosis_pathway apoptosis Apoptosis pi3k_akt->apoptosis Pro-survival Inhibition nf_kb->apoptosis Modulation apoptosis_pathway->apoptosis

Caption: Hypothesized signaling pathways in this compound-induced cell death.

References

Application Notes and Protocols for Screening the Antibacterial Activity of Amithiozone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amithiozone, also known as Thioacetazone, is a thiosemicarbazone antibiotic historically used in the treatment of tuberculosis.[1][2] Its affordability and stability have made it a component of tuberculosis treatment regimens in developing nations.[3] However, concerns regarding its toxicity have spurred research into the development of this compound analogues with improved efficacy and safety profiles.[1][3] This document provides detailed protocols for the in vitro screening of this compound analogues to assess their antibacterial activity and cytotoxicity, crucial steps in the preclinical evaluation of new drug candidates. The methodologies outlined are standard in antimicrobial drug discovery and are designed to yield reproducible and comparable results.

Mechanism of Action of this compound

This compound is a prodrug, meaning it requires activation within the target bacterium to exert its antimicrobial effect. The activation is carried out by a bacterial monooxygenase enzyme, EthA.[3] Once activated, this compound is thought to interfere with the synthesis of mycolic acids, which are essential, long-chain fatty acids that form a major component of the cell wall of mycobacteria.[2][3] Specifically, activated this compound is believed to inhibit cyclopropane mycolic acid synthases (CMASs), leading to alterations in the cell envelope that are detrimental to the bacterium's survival.

amithiozone_mechanism cluster_bacterium Bacterial Cell Amithiozone_prodrug This compound (Prodrug) EthA EthA (Monooxygenase) Amithiozone_prodrug->EthA Activation Activated_this compound Activated this compound EthA->Activated_this compound CMASs CMASs Activated_this compound->CMASs Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis Pathway Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption CMASs->Mycolic_Acid_Synthesis Blocks Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Screening Protocols

A fundamental step in the evaluation of new antibacterial agents is the determination of their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a widely used and reliable technique for determining MIC values.[5][6]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select a single, well-isolated colony of the test bacterium.

    • Transfer the colony to a tube containing 3-5 mL of a suitable sterile broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound analogue in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[5]

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the this compound analogue in which there is no visible bacterial growth (i.e., the well is clear).[7]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7][8] It is determined as a subsequent step after the MIC assay.

Experimental Protocol: MBC Determination

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC value and at least two higher concentrations that also show no visible growth.

    • From each of these selected wells, aspirate a small aliquot (e.g., 10 µL).

  • Plating and Incubation:

    • Spread the aliquot onto the surface of a suitable agar medium (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the this compound analogue that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][9]

screening_workflow Start Start: this compound Analogue Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Analogue in 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Plate_on_Agar Plate aliquots from clear wells (MIC and higher) onto agar Read_MIC->Plate_on_Agar Incubate_MBC Incubate at 37°C for 18-24h Plate_on_Agar->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC End End: MIC and MBC values Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Cytotoxicity Assessment

It is imperative to evaluate the toxicity of novel antibacterial compounds to mammalian cells to ensure their potential for therapeutic use. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[10]

MTT Assay for Cytotoxicity

This assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[11]

Experimental Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., human embryonic kidney cells HEK293, or mouse fibroblasts L929) in complete culture medium.[12]

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Treatment with Test Compounds:

    • Prepare serial dilutions of the this compound analogues in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The 50% cytotoxic concentration (CC₅₀) can be determined by plotting the percentage of cell viability against the compound concentration.

mtt_workflow Start Start: Seed Mammalian Cells in 96-well plate Incubate_Attach Incubate 24h for cell attachment Start->Incubate_Attach Treat_Cells Treat cells with serial dilutions of this compound Analogue Incubate_Attach->Treat_Cells Incubate_Treat Incubate for 24-72h Treat_Cells->Incubate_Treat Add_MTT Add MTT solution to each well Incubate_Treat->Add_MTT Incubate_Formazan Incubate 3-4h for formazan formation Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability and CC50 Read_Absorbance->Calculate_Viability End End: Cytotoxicity Profile Calculate_Viability->End

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation

The quantitative data generated from the in vitro screening assays should be summarized in clear and concise tables to facilitate comparison between the this compound analogues.

Table 1: In Vitro Antibacterial Activity of this compound Analogues

Compound IDTarget BacteriumMIC (µg/mL)MBC (µg/mL)
This compoundMycobacterium tuberculosis H37RvReference ValueReference Value
Analogue 1Mycobacterium tuberculosis H37Rv
Analogue 2Mycobacterium tuberculosis H37Rv
Analogue 3Mycobacterium tuberculosis H37Rv
Analogue 1Staphylococcus aureus ATCC 25923
Analogue 2Staphylococcus aureus ATCC 25923
Analogue 3Staphylococcus aureus ATCC 25923
Analogue 1Escherichia coli ATCC 25922
Analogue 2Escherichia coli ATCC 25922
Analogue 3Escherichia coli ATCC 25922

Table 2: Cytotoxicity of this compound Analogues against Mammalian Cells

Compound IDCell LineExposure Time (h)CC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀ / MIC)
This compoundHEK29324Reference ValueReference Value
Analogue 1HEK29324
Analogue 2HEK29324
Analogue 3HEK29324
This compoundHEK29348Reference ValueReference Value
Analogue 1HEK29348
Analogue 2HEK29348
Analogue 3HEK29348

Note: The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates greater selectivity for the target bacterium over mammalian cells.

Further Steps

Analogues that demonstrate potent antibacterial activity and low cytotoxicity should be advanced to more complex preclinical models. This may include in vivo efficacy studies using animal models of infection, such as mouse models of sepsis, pneumonia, or skin infections, to evaluate the compound's performance in a physiological system.[13][14] These studies are critical for determining the pharmacokinetic and pharmacodynamic properties of the lead candidates.

References

Application of Amithiozone in Mycobacterial Cell Wall Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amithiozone, also known as Thioacetazone, is a thiosemicarbazone antibiotic that has been used in the treatment of tuberculosis. While its clinical use has declined due to toxicity concerns, this compound remains a valuable tool for research into the mycobacterial cell wall, a critical structure for the survival and pathogenicity of Mycobacterium tuberculosis and other mycobacterial species.[1] This document provides detailed application notes and experimental protocols for the use of this compound in studying the biosynthesis of mycolic acids, the major and most characteristic lipid component of the mycobacterial cell wall.

This compound is a prodrug that requires activation by the mycobacterial monooxygenase EthA.[1] Its primary mechanism of action involves the inhibition of mycolic acid synthesis.[1] Specifically, it has been shown to inhibit the cyclopropanation of mycolic acids by targeting cyclopropane mycolic acid synthases (CMASs).[1][2][3] This inhibition leads to alterations in the cell wall's architecture, permeability, and interaction with the host immune system, making this compound a potent molecule for dissecting these fundamental processes.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterial Species
Mycobacterial SpeciesStrainMIC (µg/mL)Reference
Mycobacterium tuberculosisH37Rv0.1 - 0.5[4]
Mycobacterium bovis BCGPasteur5[2]
Mycobacterium marinumM5[2]
Table 2: Effect of this compound on Mycolic Acid Composition

Qualitative and semi-quantitative data from Thin Layer Chromatography (TLC) and High-Resolution Magic Angle Spinning (HR-MAS) NMR have demonstrated a significant, dose-dependent reduction in cyclopropanated mycolic acids upon treatment with this compound. While precise percentage inhibition values are not consistently reported in the literature, the visual evidence from autoradiograms of TLC plates is compelling. Treatment with this compound leads to a noticeable decrease in the spots corresponding to mature, cyclopropanated mycolic acids and an accumulation of their unsaturated precursors.[1][2]

Mycobacterial SpeciesThis compound Conc. (µg/mL)Observed Effect on Mycolic Acid CyclopropanationMethod of AnalysisReference
M. bovis BCG5Significant reduction in cyclopropanated α- and keto-mycolatesTLC, HR-MAS NMR[2]
M. marinum5Significant reduction in cyclopropanated α-mycolatesTLC[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol describes the determination of the MIC of this compound against mycobacterial species using the broth microdilution method.[5][6]

Materials:

  • Mycobacterial culture (e.g., M. tuberculosis H37Rv) in logarithmic growth phase.

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase).

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Sterile 96-well microtiter plates.

  • Resazurin solution (0.02% w/v in sterile water).

  • Incubator (37°C).

  • Plate reader (optional).

Procedure:

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Adjust the turbidity of the mycobacterial culture to a McFarland standard of 0.5.

  • Dilute the bacterial suspension 1:100 in 7H9 broth.

  • Inoculate each well of the 96-well plate with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL per well.

  • Seal the plate and incubate at 37°C.

  • After 7-10 days of incubation, add 30 µL of resazurin solution to each well.

  • Incubate for another 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink.[7]

Protocol 2: Analysis of Mycolic Acid Synthesis Inhibition by Radiolabeling and TLC

This protocol details the in vivo labeling of mycolic acids with ¹⁴C-acetate and their subsequent analysis by thin-layer chromatography to observe the inhibitory effect of this compound.[2][8]

Materials:

  • Log-phase mycobacterial culture.

  • Sauton's medium.

  • This compound.

  • [1,2-¹⁴C]-acetate.

  • TLC plates (silica gel).

  • Developing solvents (e.g., petroleum ether:diethyl ether, 17:3, v/v).

  • Phosphorimager or X-ray film for autoradiography.

  • Saponification reagent (e.g., 20% tetrabutylammonium hydroxide).

  • Methyl iodide.

  • Dichloromethane and other organic solvents.

Procedure:

  • Grow mycobacterial cultures in Sauton's medium to mid-log phase.

  • Treat the cultures with varying concentrations of this compound for a specified period (e.g., 18 hours). Include an untreated control.

  • Add [1,2-¹⁴C]-acetate (1 µCi/mL) to each culture and incubate for a further 8 hours.

  • Harvest the cells by centrifugation.

  • Extract the total lipids from the cell pellet.

  • Saponify the lipid extract to release the mycolic acids.

  • Methylate the mycolic acids to form mycolic acid methyl esters (MAMEs).

  • Spot equal counts per minute (cpm) of the MAMEs extract onto a silica gel TLC plate.

  • Develop the TLC plate using an appropriate solvent system.

  • Dry the plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled MAMEs.

  • Analyze the resulting autoradiogram for a decrease in the intensity of spots corresponding to mature, cyclopropanated mycolic acids and an accumulation of their precursors in the this compound-treated samples compared to the control.

Protocol 3: Overexpression of Cyclopropane Mycolic Acid Synthase (cmaA2) to Confirm Target Engagement

This protocol describes the construction of a mycobacterial strain overexpressing the cmaA2 gene and subsequent testing of its susceptibility to this compound.[2][9][10]

Materials:

  • Mycobacterium smegmatis mc²155 (or other suitable host).

  • E. coli DH5α for cloning.

  • Mycobacterial expression vector (e.g., pMV261).[11]

  • Genomic DNA from M. tuberculosis H37Rv.

  • Restriction enzymes and T4 DNA ligase.

  • Competent E. coli and M. smegmatis cells.

  • Kanamycin (or other appropriate antibiotic for selection).

  • Materials for MIC determination (as in Protocol 1).

Procedure:

  • Cloning of cmaA2 :

    • Amplify the cmaA2 gene from M. tuberculosis H37Rv genomic DNA using PCR with primers containing appropriate restriction sites for cloning into the pMV261 vector.

    • Digest both the PCR product and the pMV261 vector with the corresponding restriction enzymes.

    • Ligate the digested cmaA2 fragment into the linearized pMV261 vector.

    • Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on LB agar containing kanamycin.

    • Isolate the plasmid DNA from resistant colonies and confirm the correct insertion of cmaA2 by restriction digestion and DNA sequencing.

  • Transformation of M. smegmatis :

    • Electroporate the confirmed pMV261-cmaA2 plasmid into competent M. smegmatis mc²155 cells.

    • Plate the transformed cells on Middlebrook 7H10 agar containing kanamycin and incubate at 37°C until colonies appear.

    • As a control, transform M. smegmatis with the empty pMV261 vector.

  • Confirmation of Overexpression (Optional):

    • Grow the recombinant and control strains in broth culture.

    • Prepare cell lysates and analyze protein expression by SDS-PAGE and Western blotting using an antibody against the tag on the expressed protein (if any) or by mass spectrometry.

  • This compound Susceptibility Testing:

    • Determine the MIC of this compound for the cmaA2-overexpressing strain and the control strain (carrying the empty vector) using the protocol described in Protocol 1.

    • An increase in the MIC for the cmaA2-overexpressing strain compared to the control strain indicates that CmaA2 is a target of this compound.

Mandatory Visualization

Mycolic_Acid_Synthesis_Inhibition_by_this compound cluster_Mycobacterium Mycobacterium Cell Amithiozone_prodrug This compound (Prodrug) EthA EthA (Monooxygenase) Amithiozone_prodrug->EthA Activation Activated_this compound Activated this compound EthA->Activated_this compound CMAS Cyclopropane Mycolic Acid Synthases (CMASs) (e.g., CmaA2) Activated_this compound->CMAS Inhibition Cyclopropanated_Mycolic_Acids Cyclopropanated Mycolic Acids CMAS->Cyclopropanated_Mycolic_Acids Cyclopropanation Cell_Wall_Integrity Impaired Cell Wall Integrity & Function CMAS->Cell_Wall_Integrity Leads to Mycolic_Acid_Precursors Unsaturated Mycolic Acid Precursors Mycolic_Acid_Precursors->CMAS Substrate Cyclopropanated_Mycolic_Acids->Cell_Wall_Integrity

Caption: Mechanism of this compound action in mycobacteria.

Experimental_Workflow_TLC Start Start: Mycobacterial Culture Treatment Treat with this compound (and Control) Start->Treatment Radiolabeling Radiolabel with ¹⁴C-acetate Treatment->Radiolabeling Lipid_Extraction Lipid Extraction and Saponification Radiolabeling->Lipid_Extraction Methylation Formation of MAMEs Lipid_Extraction->Methylation TLC Thin Layer Chromatography Methylation->TLC Analysis Autoradiography and Analysis TLC->Analysis

Caption: Workflow for mycolic acid analysis by TLC.

CMAS_Overexpression_Logic Hypothesis Hypothesis: This compound inhibits CMAS Experiment Experiment: Overexpress CMAS gene (e.g., cmaA2) in Mycobacterium Hypothesis->Experiment Prediction Prediction: Increased levels of CMAS will titrate out the inhibitor Experiment->Prediction Observation Observation: Increased resistance to this compound (Higher MIC) Prediction->Observation Conclusion Conclusion: CMAS is a target of this compound Observation->Conclusion

Caption: Logic of CMAS overexpression experiment.

References

Application Notes: Amithiozone as a Chemical Probe for Elucidating Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amithiozone, also known as Thioacetazone (TAC), is a thiosemicarbazone antibiotic historically used in the treatment of tuberculosis.[1][2] While its clinical use has diminished due to toxicity and the availability of more potent drugs, its well-characterized, albeit complex, mechanism of action and resistance pathways make it a valuable chemical probe.[1][3] These application notes provide a framework and detailed protocols for utilizing this compound and its analogs to investigate the molecular underpinnings of drug resistance in mycobacteria, identify novel drug targets, and screen for new therapeutic agents.

The core principle behind using this compound as a probe lies in its nature as a prodrug and the specific genetic mutations that confer resistance.[3] By inducing and selecting for resistance, researchers can identify and characterize the genes and pathways involved, offering insights that extend beyond this compound itself to broader mechanisms of antibiotic resistance.

Mechanism of Action and Resistance Pathways

This compound is a prodrug, meaning it requires enzymatic activation within the mycobacterial cell to exert its antimicrobial effect.[3] The primary mechanism of action is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4][5] Resistance to this compound can emerge through several distinct molecular pathways, making it an excellent tool for studying the genetic basis of drug resistance.

  • Impaired Prodrug Activation: The flavin-containing monooxygenase EthA is responsible for activating this compound. Mutations in the ethA gene can prevent this activation, leading to drug resistance.[3]

  • Target Modification: Mutations in the components of the β-hydroxyacyl-ACP dehydratase complex, specifically HadA or HadC, can alter the drug's target site, preventing its inhibitory action on mycolic acid elongation.[4]

  • Modification of Mycolic Acids: Mutations in the methyltransferase MmaA4 have been shown to confer resistance, likely by altering the composition of mycolic acids.[4]

  • Efflux Pump Upregulation: In Mycobacterium abscessus, mutations in the transcriptional repressor MAB_4384 lead to the overexpression of the MmpS5/MmpL5 efflux pump system, which actively expels the drug from the cell.[3]

  • Oxidative Stress: this compound is also known to generate reactive oxygen species (ROS) within the bacterial cell, contributing to its bactericidal activity.[5]

G cluster_cell Mycobacterial Cell cluster_resistance Resistance Mechanisms Amithiozone_ext This compound (Prodrug) Amithiozone_int This compound Amithiozone_ext->Amithiozone_int Uptake EthA EthA Enzyme Amithiozone_int->EthA Efflux MmpS5/MmpL5 Efflux Pump Amithiozone_int->Efflux Expulsion Activated_this compound Activated Drug Mycolic_Acid Mycolic Acid Synthesis (HadA/HadC, MmaA4) Activated_this compound->Mycolic_Acid Inhibition ROS Reactive Oxygen Species (ROS) Activated_this compound->ROS Generation EthA->Activated_this compound Activation Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death ROS->Cell_Death mut_EthA Mutation in ethA mut_EthA->EthA Blocks Activation mut_Target Mutation in hadA/C, mmaA4 mut_Target->Mycolic_Acid Prevents Inhibition up_Efflux Upregulation of Efflux (mutation in repressor) up_Efflux->Efflux Increases Expulsion G start Start: Mycobacterial Culture mic Protocol 1: Determine Minimum Inhibitory Concentration (MIC) start->mic generate Protocol 2: Generate Resistant Mutants (Plate on this compound-containing agar) mic->generate isolate Isolate Resistant Colonies generate->isolate confirm Confirm Resistance Phenotype (Re-test MIC) isolate->confirm gDNA Protocol 3: Isolate Genomic DNA from Resistant and Parental Strains confirm->gDNA wgs Whole Genome Sequencing (WGS) gDNA->wgs analysis Bioinformatic Analysis: Compare sequences to identify mutations (SNPs, indels) wgs->analysis end End: Identify Resistance- Conferring Mutations analysis->end cluster_discovery Probe-Based Target Discovery cluster_validation Target Validation phenotype Observe Phenotype (e.g., bacterial death with this compound analog) resistance Generate & Select Resistant Mutants (Protocol 2) phenotype->resistance wgs Identify Mutations via WGS (Protocol 3) resistance->wgs hypothesis Formulate Hypothesis: Mutated gene product is the target or part of the pathway wgs->hypothesis overexpression Target Overexpression: Does it increase MIC? hypothesis->overexpression biochemical Biochemical Assays: Does the drug inhibit the purified target protein? hypothesis->biochemical biophysical Biophysical Assays (e.g., SPR): Does the drug bind directly to the target protein? hypothesis->biophysical validation_result Validated Target overexpression->validation_result biochemical->validation_result biophysical->validation_result

References

Troubleshooting & Optimization

Technical Support Center: Amithiozone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Amithiozone (also known as Thioacetazone) for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a sparingly soluble compound in aqueous buffers.[1] It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF), with a reported solubility of approximately 30 mg/mL in these solvents.[1] For aqueous solutions, a common practice is to first dissolve this compound in DMSO and then dilute it with the desired aqueous buffer.[1]

Q2: I am observing precipitation when I add my this compound-DMSO stock solution to my aqueous cell culture medium. What should I do?

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic stock solution becomes insoluble upon dilution into an aqueous medium.[2] Here are a few troubleshooting steps:

  • Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, as high concentrations can be toxic to cells.[3][4] Many cell lines can tolerate DMSO concentrations up to 0.5-1%, but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

  • Use a co-solvent system: For challenging compounds, a multi-component solvent system can improve solubility. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for in vivo studies and may be adapted for in vitro use, keeping in mind potential cellular toxicity of the excipients.[5][6]

  • Utilize sonication: After preparing the stock solution in DMSO, sonication can help to break down aggregates and improve dispersion.[6]

  • Consider complexation agents: Cyclodextrins, such as SBE-β-CD, can be used to encapsulate the drug and increase its aqueous solubility.[2][7] A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) has been reported.[7]

Q3: What is the maximum recommended concentration of this compound for in vitro assays?

The maximum concentration will depend on the specific assay and the solubility of this compound in the final assay medium. It is recommended to perform a solubility test in your specific cell culture medium to determine the highest concentration that remains in solution. A reported solubility of this compound is approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).[1] For initial testing, concentrations are often in the range of 10 µM, and sometimes up to 100 µM.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous media. Poor aqueous solubility; "crashing out" from DMSO stock.1. Lower the final DMSO concentration in the media. 2. Prepare a more dilute stock solution in DMSO. 3. Use a co-solvent system (e.g., with PEG300 and Tween-80), being mindful of potential toxicity.[5][6] 4. Explore the use of solubilizing agents like cyclodextrins.[7]
Compound precipitates over time during the experiment. The compound has reached its kinetic solubility limit and is re-precipitating.1. Lower the working concentration of this compound. 2. Consider converting the compound to an amorphous form by lyophilization, which can enhance kinetic solubility.[8] 3. Ensure the aqueous solution is not stored for more than one day.[1]
Inconsistent results or poor dose-response curve. Inaccurate concentration due to precipitation or aggregation.1. Visually inspect for any precipitation before and during the assay. 2. Use sonication when preparing the stock solution to ensure complete dissolution.[6] 3. Prepare fresh dilutions for each experiment.
High background signal or cell toxicity in vehicle control. The solvent (e.g., DMSO) concentration is too high for the cells.1. Determine the maximum tolerable DMSO concentration for your specific cell line (typically ≤ 0.5%). 2. Ensure all treatment groups, including the vehicle control, have the same final solvent concentration.[3][4]

Quantitative Data Summary

Solvent System This compound Solubility Reference
DMSO~ 30 mg/mL[1]
Dimethyl Formamide (DMF)~ 30 mg/mL[1]
1:3 DMSO:PBS (pH 7.2)~ 0.25 mg/mL[1]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[7]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL[5][7]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL[7]

Experimental Protocols

Protocol 1: Standard Preparation of this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of solid this compound powder.

  • Dissolution: Add the appropriate volume of pure DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).

  • Solubilization: Vortex the solution vigorously. If needed, use a sonicator bath for 5-10 minutes to ensure complete dissolution.[6]

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Preparation of Working Solutions in Aqueous Medium

  • Thawing: Thaw a single aliquot of the this compound-DMSO stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your assay.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in all wells (including vehicle controls) is identical and non-toxic to your cells (typically ≤ 0.5%).[3][4]

  • Immediate Use: Use the freshly prepared aqueous solutions immediately. Do not store aqueous dilutions of this compound for more than a day.[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve sonicate Vortex / Sonicate dissolve->sonicate store Store at -20°C sonicate->store thaw Thaw Stock Solution store->thaw For each experiment dilute Serially Dilute in Aqueous Medium thaw->dilute use Use Immediately in Assay dilute->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow cluster_solutions Potential Solutions start Precipitation Observed? lower_dmso Lower Final DMSO % start->lower_dmso Yes assay_ok Proceed with Assay start->assay_ok No cosolvent Use Co-solvent System (e.g., PEG300, Tween-80) lower_dmso->cosolvent check_toxicity Run Vehicle Toxicity Control lower_dmso->check_toxicity cyclodextrin Use Cyclodextrin cosolvent->cyclodextrin cosolvent->check_toxicity lower_conc Lower this compound Conc. cyclodextrin->lower_conc cyclodextrin->check_toxicity lower_conc->assay_ok check_toxicity->assay_ok If non-toxic

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Preventing the Degradation of Amithiozone in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Amithiozone in experimental setups. The information is presented in a question-and-answer format to directly address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experiments?

A1: this compound, also known as Thioacetazone, is a thiosemicarbazone-based antibacterial agent.[1][2] Like many small molecules, its chemical stability can be compromised under various experimental conditions, leading to degradation. This degradation can result in a decreased effective concentration of the active compound, leading to inaccurate and irreproducible experimental results. Understanding and controlling the factors that affect its stability is crucial for obtaining reliable data.

Q2: What are the primary factors that can cause the degradation of this compound in an experimental setting?

A2: The stability of this compound, like other thiosemicarbazones, can be influenced by several factors:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification of the this compound molecule.

  • Solvent and Media Components: The composition of the solvent, buffer, or cell culture medium, including the presence of serum, metal ions, and other reactive species, can impact stability.[5][6][7][8]

Q3: How should I prepare and store this compound stock solutions to ensure maximum stability?

A3: To maximize the stability of this compound stock solutions, follow these guidelines:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. However, long-term storage of thiosemicarbazones in DMSO solution is not always recommended. It is advisable to prepare fresh dilutions from a concentrated stock for each experiment.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9][10]

  • Light Protection: Protect all solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to this compound degradation during experiments.

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
  • Potential Cause: Degradation of this compound in the experimental medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from powder if in doubt.

    • Assess Stability in Your Medium: Perform a stability study of this compound in your specific experimental medium (e.g., buffer, cell culture medium) under your experimental conditions (e.g., 37°C, 5% CO₂). A detailed protocol for this is provided below.

    • Minimize Incubation Time: If this compound is found to be unstable in your medium, consider reducing the duration of the experiment if your assay allows.

    • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your experimental medium immediately before each experiment. Do not store diluted working solutions.

Issue 2: Precipitation of this compound in the experimental medium.
  • Potential Cause: Poor solubility of this compound at the working concentration or interaction with media components.

  • Troubleshooting Steps:

    • Check Solubility Limit: Determine the maximum solubility of this compound in your experimental medium. You may need to test a range of concentrations to find the highest concentration that remains in solution.

    • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your medium is low (typically <0.1% v/v) and non-toxic to your cells. High solvent concentrations can cause the compound to precipitate.[5]

    • Use Pre-warmed Medium: Adding a cold, concentrated stock solution to a warmer medium can sometimes cause precipitation. Ensure your diluted this compound solution is at the same temperature as your experimental medium.

    • Visual Inspection: Always visually inspect your working solutions for any signs of precipitation before adding them to your experiment.

Data Presentation: Stability of this compound under Stress Conditions

The following tables summarize the expected stability of this compound under various forced degradation conditions. Note: This is illustrative data based on general knowledge of thiosemicarbazones; specific quantitative data for this compound should be generated experimentally.

Table 1: Hydrolytic Stability of this compound at 37°C

pH ConditionBuffer SystemIncubation Time (hours)% this compound Remaining (Illustrative)
2.00.01 M HCl2485%
4.5Acetate Buffer2495%
7.4Phosphate Buffer2490%
9.0Borate Buffer2470%

Table 2: Photostability of this compound Solution (in pH 7.4 Buffer) at Room Temperature

Light SourceExposure Duration (hours)% this compound Remaining (Illustrative)
Cool White Fluorescent Light2492%
Near UV Lamp (320-400 nm)2475%
Dark Control2498%

Table 3: Thermal Stability of Solid this compound

TemperatureIncubation Time (days)% this compound Remaining (Illustrative)
40°C799%
60°C797%
80°C795%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • This compound powder

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solution): Dilute the stock solution in phosphate buffer (pH 7.4) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Thermal Degradation (Solid): Place this compound powder in an oven at 80°C for 48 hours.[2]

  • Photolytic Degradation: Expose the this compound solution (100 µg/mL in phosphate buffer) to UV light (e.g., 254 nm) and visible light in a photostability chamber.[2] A dark control sample should be kept under the same conditions but protected from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method to determine the percentage of this compound remaining and to detect any degradation products.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound. Method optimization and validation are required for specific applications.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 280-350 nm).

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute the samples from the degradation study or experimental medium to fall within the concentration range of the standard curve.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

Experimental_Workflow_for_Amithiozone_Stability_Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution working Prepare Working Solutions in Experimental Medium stock->working pH pH 2, 7.4, 9 Temp 4°C, 25°C, 37°C Light Visible, UV, Dark Incubate Incubate Samples (Time Course) HPLC HPLC-UV Analysis Quantify Quantify Remaining This compound HPLC->Quantify Deg_Products Identify Degradation Products (LC-MS) HPLC->Deg_Products

Caption: Workflow for assessing this compound stability.

Hypothetical_Degradation_Pathway cluster_degradation Degradation Products This compound This compound Hydrolysis_Product Hydrolysis Product (e.g., p-acetamidobenzaldehyde) This compound->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Oxidation Product (e.g., N-oxide) This compound->Oxidation_Product Oxidation Photodegradation_Product Photodegradation Isomer/Fragment This compound->Photodegradation_Product Photolysis

Caption: Hypothetical degradation pathways for this compound.

References

Troubleshooting inconsistent results in Amithiozone MIC testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amithiozone Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Thioacetazone, is a thiosemicarbazone antibiotic that has been used in the treatment of tuberculosis.[1] It is a prodrug that requires activation by a bacterial monooxygenase to exert its effect.[2] The activated form is thought to interfere with mycolic acid synthesis, a crucial component of the cell wall in mycobacteria.[1][2]

Q2: My MIC values for the same bacterial strain and this compound concentration are varying significantly between experiments. What are the common causes?

Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing. The variability often stems from one of several key experimental factors: the bacterial inoculum, the composition of the growth medium, incubation conditions, or the stability of the this compound solution.[3] Even minor deviations in these parameters can lead to significant differences in MIC values.[3]

Q3: How does the inoculum size affect this compound MIC results?

The density of the bacterial inoculum is a critical variable. This phenomenon, known as the "inoculum effect," can lead to significant changes in the observed MIC.[4][5] A higher than intended inoculum can overwhelm the antibiotic, resulting in falsely elevated MICs, while a very low inoculum may produce falsely low MICs.[3] It is crucial to standardize the inoculum to a 0.5 McFarland standard for consistent results.[6]

Q4: Can the composition of the growth medium alter the MIC of this compound?

Yes, the growth medium's composition, including its pH and cation concentration (e.g., Mg2+ and Ca2+), can significantly influence the activity of antimicrobial agents.[7][8][9] For instance, some studies have shown that the MIC of certain antibiotics can be several dilutions higher in nutrient-rich media like Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth compared to minimal media.[10] It is recommended to use a standardized medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure reproducibility.[7]

Q5: I'm observing "trailing endpoints" in my microdilution plates. How should I interpret these results?

Trailing endpoints, characterized by reduced but still visible growth over a range of concentrations, can complicate MIC determination.[11][12][13] This can occur when an antimicrobial agent is static rather than cidal at certain concentrations. For some compounds, reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) may provide a more consistent result.[11][12][13][14] It's important to adopt a consistent reading method, such as the lowest concentration that causes a significant reduction in growth compared to the positive control.

Q6: How stable are this compound (thiosemicarbazone) solutions, and how should I prepare and store them?

Thiosemicarbazones can have limited solubility and stability in aqueous solutions, which can affect the consistency of MIC results.[15][16] It is advisable to prepare fresh stock solutions for each experiment. If a solvent like Dimethyl Sulfoxide (DMSO) is used to dissolve the compound, ensure the final concentration in the assay does not inhibit bacterial growth.[16][17] Stability studies on related compounds have shown that some thiosemicarbazones can degrade over time in solution.[16][17]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound MIC testing.

Issue 1: High Variability in MICs Between Replicates and Experiments
Potential Cause Troubleshooting Step Solution
Inoculum Density Verify the McFarland standard using a spectrophotometer or densitometer. Perform colony counts on a subset of inocula to confirm CFU/mL.Standardize inoculum preparation to a 0.5 McFarland standard (approx. 1 x 10^8 CFU/mL) and then dilute to the final target concentration (e.g., 5 x 10^5 CFU/mL).[6]
Media Composition Use the same lot of Mueller-Hinton Broth for a series of experiments. Check and adjust the pH of the media before use.Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines. Ensure consistency in media preparation between batches.[7]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing at each dilution step.Practice consistent pipetting technique. Ensure thorough mixing of the inoculum and drug dilutions.[3]
This compound Solution Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute in the test medium immediately before use. Run a solvent control to ensure it does not affect bacterial growth.
Issue 2: No Growth or Poor Growth in Positive Control Wells
Potential Cause Troubleshooting Step Solution
Inoculum Viability Use a fresh (18-24 hour) culture to prepare the inoculum. Streak the inoculum on an agar plate to confirm viability.Ensure the bacterial culture is in the logarithmic growth phase.[15]
Media Quality Test the media with a well-characterized quality control strain.Use a fresh batch of media or a different lot number.
Incubation Conditions Verify the incubator temperature and CO2 levels (if required).Ensure the incubator is calibrated and provides a stable environment (e.g., 35 ± 2°C for 16-20 hours).[6]
Issue 3: MIC Values are Consistently Too High or Too Low
Potential Cause Troubleshooting Step Solution
Systematic Inoculum Error Re-standardize your McFarland standard preparation and verification process.An inoculum that is consistently too high will lead to elevated MICs; one that is too low will result in reduced MICs.[3]
This compound Potency Verify the purity and potency of the this compound powder.Use a new, verified batch of the compound. Perform a quality control test with a reference strain.
Incubation Time Review the reading time point.Increased incubation time can sometimes lead to higher MICs for some bacteria-drug combinations.[18][19] Standardize the incubation period (e.g., 18-20 hours).

Data Presentation: Factors Influencing MIC Values

The following tables summarize the potential impact of key experimental variables on MIC results. The quantitative data is illustrative, based on general principles of antimicrobial susceptibility testing.

Table 1: Effect of Inoculum Size on MIC

Change in Inoculum DensityExpected Fold-Increase in MICReference
10-fold increase (e.g., from 5x10^4 to 5x10^5 CFU/mL)1- to 2-fold[18]
100-fold increase (e.g., from 5x10^5 to 5x10^7 CFU/mL)2- to 8-fold or more[4][18]

Table 2: Effect of Incubation Time on MIC

Change in Incubation TimeExpected Fold-Increase in MICReference
From 24 to 48 hours1- to 4-fold[18][19]

Experimental Protocols

Detailed Methodology for Broth Microdilution MIC Assay

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). c. Further dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a working stock at twice the highest concentration to be tested.

2. Preparation of Microtiter Plates: a. Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[20] b. Add 100 µL of the working this compound stock to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.[20] d. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[6][20]

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[6] d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

4. Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. b. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

5. Reading the MIC: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.[6]

Visualizations

Troubleshooting Workflow for Inconsistent MIC Results

Troubleshooting_MIC Troubleshooting Workflow for Inconsistent MIC Results Start Inconsistent MIC Results Observed Check_Inoculum Step 1: Verify Inoculum - Check McFarland Standard - Confirm CFU/mL Start->Check_Inoculum Inoculum_OK Inoculum Consistent Check_Inoculum->Inoculum_OK Yes Resolve_Inoculum Action: Re-standardize Inoculum Preparation Check_Inoculum->Resolve_Inoculum No Check_Media Step 2: Examine Growth Medium - Consistent Lot Number? - Correct pH? Media_OK Media Consistent Check_Media->Media_OK Yes Resolve_Media Action: Use New/Standardized Media Batch Check_Media->Resolve_Media No Check_Compound Step 3: Assess this compound Solution - Freshly Prepared? - Correct Dilutions? Compound_OK Compound Prep OK Check_Compound->Compound_OK Yes Resolve_Compound Action: Prepare Fresh This compound Solution Check_Compound->Resolve_Compound No Check_Procedure Step 4: Review Procedure - Pipetting Technique? - Incubation Conditions? Procedure_OK Procedure Standardized Check_Procedure->Procedure_OK Yes Resolve_Procedure Action: Calibrate Pipettes, Verify Incubator Settings Check_Procedure->Resolve_Procedure No Inoculum_OK->Check_Media Media_OK->Check_Compound Compound_OK->Check_Procedure End Consistent MIC Results Achieved Procedure_OK->End Resolve_Inoculum->Start Re-test Resolve_Media->Start Re-test Resolve_Compound->Start Re-test Resolve_Procedure->Start Re-test

Caption: A logical diagram for troubleshooting inconsistent MIC results.

Mechanism of Action and Resistance Pathway

Amithiozone_Pathway This compound (Prodrug) Activation and Action This compound This compound (Prodrug) EthA Bacterial Monooxygenase (e.g., EthA) This compound->EthA Activation Activated_this compound Activated this compound Inhibition Inhibition Activated_this compound->Inhibition EthA->Activated_this compound Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Inhibition->Mycolic_Acid EthA_Mutation Mutation in ethA gene EthA_Mutation->EthA leads to non-functional enzyme Resistance Resistance to this compound EthA_Mutation->Resistance

Caption: Activation pathway of this compound and a potential resistance mechanism.

References

Technical Support Center: Optimizing Amithiozone Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amithiozone (Thioacetazone) in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Thioacetazone, is a thiosemicarbazone antimicrobial agent that has been used in the treatment of tuberculosis.[1][2] It is a prodrug, meaning it requires activation within the target organism to become effective. In Mycobacterium tuberculosis, this compound is activated by the flavin-containing monooxygenase, EthA.[2] The activated form of the drug is understood to inhibit mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[2] Specifically, it targets the dehydration step in the fatty acid synthase-II (FAS-II) pathway by inhibiting the HadAB complex.[2]

Q2: What are the common animal models used for in vivo studies of this compound?
Q3: What is a recommended starting dosage for this compound in mice?

A dosage of 40 mg/kg/day in mice has been used in studies, which is reported to correspond to the human dose.[5] However, the optimal dosage can depend on the specific mouse strain, the nature of the infection (acute vs. chronic), and the study's endpoint (e.g., efficacy, toxicity). A dose-ranging study is always recommended to determine the most appropriate dose for your specific experimental conditions.

Q4: Are there any known issues with this compound's solubility for in vivo administration?

Like many experimental drugs, this compound may have poor water solubility, which can present challenges for formulation and administration.[6][7] For oral administration, it can be prepared as a suspension. For intravenous administration, co-solvents, cyclodextrins, or other solubilizing agents may be necessary, but these can potentially impact the drug's pharmacokinetic profile.[7]

Troubleshooting Guide

Issue: Observed Toxicity or Adverse Effects in Study Animals

Possible Causes and Solutions:

  • Dose-related toxicity: this compound has been associated with toxicity, which led to its reduced use in clinical settings.[1] If you observe signs of toxicity such as weight loss, lethargy, skin reactions, or changes in organ function, consider the following:

    • Reduce the dosage: Your current dose may be too high for the animal model or strain.

    • Monitor animals closely: Implement a more frequent and detailed monitoring schedule to detect early signs of toxicity.

    • Conduct a dose-response study: This will help identify the maximum tolerated dose (MTD) in your specific model.

  • Off-target effects: this compound has been reported to cause skin reactions, particularly in HIV-positive patients, and may have other off-target effects.[1] While the direct translation to animal models is not always clear, be vigilant for any unexpected physiological or behavioral changes.

  • Vehicle-related toxicity: The vehicle used to dissolve or suspend this compound could be causing adverse effects.[4] Run a vehicle-only control group to rule out this possibility.

Issue: Inconsistent or Lack of Efficacy

Possible Causes and Solutions:

  • Inadequate dosage: The dose of this compound may be too low to achieve a therapeutic effect. Consider a dose-escalation study to find an effective dose.

  • Poor bioavailability: The route of administration and formulation can significantly impact the amount of drug that reaches the target site.

    • For oral administration, ensure proper gavage technique to deliver the full dose.

    • Consider alternative routes of administration, such as subcutaneous or intravenous injection, if oral bioavailability is a concern.

  • Drug degradation: Ensure the stability of your this compound formulation. Prepare fresh solutions or suspensions as needed and store them appropriately.

  • Host immune response: The host's immune status can influence the efficacy of antimicrobial drugs.[8][9] Consider the immune status of your animal model and how it might interact with this compound treatment.

Issue: Difficulty with Drug Formulation and Administration

Possible Causes and Solutions:

  • Poor solubility: If this compound is not dissolving or staying in suspension, consider the following formulation strategies:

    • Particle size reduction: Micronization can improve the dissolution of poorly soluble compounds.

    • Suspension in appropriate vehicles: For oral gavage, suspensions in vehicles like carboxymethyl cellulose (CMC) are common.[10]

  • Administration challenges:

    • Oral gavage: Ensure proper technique to avoid injury to the animal and ensure the full dose is delivered to the stomach.

    • Intravenous injection: This route can be challenging in small animals like mice. Ensure proper restraint and use an appropriate needle gauge.[11] Warming the tail can help with vein dilation.

Quantitative Data

The following tables summarize the available quantitative data for this compound. Please note that comprehensive pharmacokinetic and toxicity data in common animal models are limited in the publicly available literature.

Table 1: In Vivo Efficacy Dosage of this compound

Animal ModelDosageRoute of AdministrationStudy TypeOutcomeReference
Mouse40 mg/kg/dayNot specifiedEfficacy against M. aviumBacteriostatic effect[5]

Table 2: Pharmacokinetic Parameters of this compound

Animal ModelRoute of AdministrationCmaxTmaxt½ (half-life)BioavailabilityReference
Data Not Available------

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 3: Acute Toxicity of this compound (LD50)

Animal ModelRoute of AdministrationLD50Reference
MouseOral>5000 mg/kg (for a similar compound)[12]
RatOral>5000 mg/kg (for a similar compound)[12]

LD50: The dose that is lethal to 50% of the test population. Data for a structurally similar compound is provided as a reference point due to the lack of specific public data for this compound.

Experimental Protocols

Protocol: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis

This protocol provides a general framework for assessing the efficacy of this compound in mice infected with Mycobacterium tuberculosis.

1. Animal Model and Infection:

2. Drug Preparation and Administration:

3. Treatment Groups:

  • Group 1 (Control): Infected and treated with the vehicle only.

  • Group 2 (this compound Treatment): Infected and treated with this compound at the desired dosage (e.g., 40 mg/kg/day).

  • Group 3 (Positive Control): Infected and treated with a standard anti-tuberculosis drug like isoniazid (INH).[13]

4. Efficacy Assessment:

  • Duration: Treat the animals for a specified period (e.g., 4 weeks).

  • Endpoint: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.[4]

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions on appropriate agar medium (e.g., Middlebrook 7H11).[4]

  • Data Analysis: After incubation, count the number of colony-forming units (CFU) to determine the bacterial load in each organ. Compare the CFU counts between the treatment groups to assess the efficacy of this compound.

5. Monitoring:

  • Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, and altered appearance.

Visualizations

Amithiozone_Activation_and_Mechanism cluster_Mycobacterium Mycobacterium tuberculosis Cell cluster_FAS_II Mycolic Acid Biosynthesis (FAS-II) Amithiozone_ext This compound (Prodrug) EthA EthA (Monooxygenase) Amithiozone_ext->EthA Enters Cell Activated_this compound Activated This compound EthA->Activated_this compound Oxidative Activation HadAB HadAB Complex (Dehydratase) Activated_this compound->HadAB Inhibition Mycolic_Acid Mycolic Acid Synthesis HadAB->Mycolic_Acid Dehydration Step

Caption: Activation and mechanism of action of this compound in Mycobacterium tuberculosis.

Experimental_Workflow start Start infection Animal Infection (e.g., M. tuberculosis) start->infection grouping Randomization into Treatment Groups infection->grouping treatment Daily Drug Administration (e.g., Oral Gavage) grouping->treatment monitoring Monitor for Toxicity and Adverse Effects treatment->monitoring Daily endpoint Endpoint Determination (e.g., 4 weeks) treatment->endpoint euthanasia Euthanasia and Organ Collection (Lungs, Spleen) endpoint->euthanasia cfu Bacterial Load Quantification (CFU) euthanasia->cfu analysis Data Analysis and Efficacy Assessment cfu->analysis end End analysis->end

Caption: General experimental workflow for in vivo efficacy testing of this compound.

References

Technical Support Center: Strategies to Overcome Amithiozone Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Amithiozone-resistant lab strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Thioacetazone)?

This compound (TAC) is a prodrug that requires activation by the mycobacterial flavin-containing monooxygenase EthA.[1][2] Once activated, it is believed to interfere with mycolic acid synthesis, a critical component of the mycobacterial cell wall.[3]

Q2: My mycobacterial strain shows resistance to this compound. What are the likely resistance mechanisms?

The most common resistance mechanisms are:

  • Target Modification/Inactivation of Prodrug: Mutations in the ethA gene are a primary cause of resistance. These mutations can prevent the activation of the this compound prodrug, rendering it ineffective.[1][3][4][5]

  • Active Efflux: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target. A key example is the upregulation of the MmpS5/MmpL5 efflux pump, often caused by mutations in its transcriptional repressor, MAB_4384, in Mycobacterium abscessus.[1][2][6]

Q3: Can resistance to this compound confer resistance to other drugs?

Yes, cross-resistance can occur. For instance, mutations in the rv0678 gene, which regulates the MmpL5 efflux pump, can lead to cross-resistance between bedaquiline and clofazimine.[7] Similarly, mutations in the inhA promoter region can cause cross-resistance between this compound and isoniazid.[4]

Q4: What are the general strategies to overcome this compound resistance in the lab?

Key strategies include:

  • Combination Therapy: Using this compound in combination with other antibiotics can create synergistic effects and overcome resistance.[8][9][10][11]

  • Efflux Pump Inhibitors (EPIs): Compounds that block the activity of efflux pumps can restore susceptibility to this compound.[12][13][14]

  • Collateral Sensitivity: Exploiting the phenomenon where resistance to one drug increases susceptibility to another. Identifying these drug pairs can be a powerful strategy.[15][16][17][18]

  • Targeting Metabolic Pathways: Understanding and targeting the metabolic adaptations of resistant strains can reveal novel therapeutic vulnerabilities.[19][20][21][22]

Troubleshooting Guides

Problem 1: Unexpectedly high MIC values for this compound in a previously susceptible strain.
Possible Cause Troubleshooting Step Expected Outcome
Spontaneous mutation in ethA Sequence the ethA gene to identify mutations.Identification of frameshift, nonsense, or missense mutations that inactivate the EthA enzyme.[4][5][23]
Upregulation of efflux pumps Perform an efflux pump activity assay using a substrate like ethidium bromide.Increased efflux activity in the resistant strain compared to the susceptible parent strain.[24][25][26]
Experimental error Verify the concentration of the this compound stock solution and the bacterial inoculum density. Repeat the MIC assay.Consistent MIC values upon re-testing.
Problem 2: Efflux pump inhibitor (EPI) does not restore this compound susceptibility.
Possible Cause Troubleshooting Step Expected Outcome
Resistance is not mediated by an efflux pump. Confirm the resistance mechanism by sequencing the ethA gene.If an ethA mutation is present, the EPI will likely have no effect as the prodrug is not being activated.
The EPI is ineffective against the specific efflux pump. Test a panel of different EPIs with different mechanisms of action (e.g., verapamil, thioridazine).[14][27]One or more EPIs may show activity, indicating the involvement of a specific class of efflux pumps.
The concentration of the EPI is suboptimal. Perform a dose-response experiment with varying concentrations of the EPI in combination with this compound.Determine the optimal concentration of the EPI that results in the lowest this compound MIC.

Data Presentation

Table 1: Examples of Mutations Associated with this compound (or Ethionamide) Resistance

GeneMutation TypeEffectOrganismReference
ethAMissense, Nonsense, Deletions, InsertionsInactivation of EthA, preventing prodrug activationM. tuberculosis[4][5]
MAB_4384Frameshift, Indels, M1AInactivation of TetR repressor, leading to MmpS5/MmpL5 upregulationM. abscessus[2]
inhA promoterc(-15)tUpregulation of InhA, the drug targetM. tuberculosis[3][23]
mshAV171G-A187VAltered mycothiol biosynthesisM. tuberculosis[4]

Table 2: Investigational Efflux Pump Inhibitors for Mycobacteria

InhibitorTarget/MechanismEffect on MICOrganismReference
VerapamilCalcium channel blocker, inhibits multiple efflux pumpsDecreased resistance to rifampicin, isoniazid, ofloxacin, streptomycin, bedaquiline, and clofazimineM. tuberculosis[14][28][29]
ThioridazinePhenothiazine, efflux pump inhibitorReduces clarithromycin and isoniazid resistanceM. tuberculosis[14]
ChlorpromazinePhenothiazine, efflux pump inhibitorReduces clarithromycin and isoniazid resistanceM. tuberculosis[14]
Carbonyl cyanide m-chlorophenylhydrazone (CCCP)Protonophore, disrupts proton motive forceReduces tetracycline resistanceM. fortuitum[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare Mycobacterial Culture: Grow the mycobacterial strain in 10 mL of 7H9 medium supplemented with 0.05% Tween 80 until it reaches an optical density at 600 nm (OD600) of 0.6–0.8.

  • Inoculum Preparation: Dilute the culture in 7H9 medium with 0.5% glycerol to a final concentration of 10^5 Colony Forming Units (CFU)/mL.

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate. Each well should contain 100 µL of the drug dilution in 7H9 medium with 0.5% glycerol.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for the appropriate duration for the species being tested (e.g., 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Protocol 2: Ethidium Bromide (EtBr) Efflux Assay
  • Cell Preparation: Grow mycobacteria to the early exponential phase (OD600 of 0.6-1.0). Pellet the cells by centrifugation and resuspend them in an uptake buffer (50 mM KH2PO4 [pH 7.0], 5 mM MgSO4) to an OD600 of 0.5.

  • Pre-energization: Pre-energize the cells with 25 mM glucose for 5 minutes.

  • EtBr Loading: Add 100 µL of the cell suspension to the wells of a black, clear-bottomed 96-well plate. Add EtBr to a final concentration that is below the MIC for the strain.

  • Accumulation Measurement: Measure the fluorescence (excitation ~530 nm, emission ~590 nm) over time to monitor the accumulation of EtBr. In the presence of an effective efflux pump inhibitor, the fluorescence will be higher compared to the control.

  • Efflux Initiation: To measure active efflux, after the accumulation phase, add a carbon source (e.g., glucose) to energize the efflux pumps.

  • Efflux Measurement: Monitor the decrease in fluorescence over time. A rapid decrease indicates active efflux. This decrease will be less pronounced in the presence of an EPI.

Protocol 3: DNA Sequencing of the ethA Gene
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the this compound-resistant mycobacterial strain using a suitable commercial kit or standard protocol.

  • PCR Amplification: Amplify the entire open reading frame of the ethA gene using specific primers. An example of a primer pair for a 415 bp fragment downstream of ethR is: 5′-TGA GTT TAG TTG GGA CCT AGG CC-3′ and 5′-CTA GAG TCA CAT CAG AAA CAT TTG A-3′.[30]

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the obtained sequence with the wild-type ethA sequence from a reference strain to identify any mutations.

Visualizations

Amithiozone_Resistance_Mechanisms cluster_drug Drug Action cluster_resistance Resistance Mechanisms This compound This compound (Prodrug) EthA EthA Enzyme This compound->EthA Activation Activated_this compound Activated this compound EthA->Activated_this compound Mycolic_Acid Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid Inhibition Efflux Drug Efflux Activated_this compound->Efflux Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death ethA_mutation ethA Mutation ethA_mutation->EthA Inactivates MAB_4384_mutation MAB_4384 Mutation MmpL5_repressor MmpL5 Repressor (MAB_4384) MAB_4384_mutation->MmpL5_repressor Inactivates MmpS5_MmpL5 MmpS5/MmpL5 Efflux Pump MmpL5_repressor->MmpS5_MmpL5 Represses MmpS5_MmpL5->Efflux

Caption: Mechanisms of this compound action and resistance.

Experimental_Workflow_MIC start Start culture Culture Mycobacteria (OD600 0.6-0.8) start->culture prepare_inoculum Prepare Inoculum (10^5 CFU/mL) culture->prepare_inoculum inoculate Inoculate Plate prepare_inoculum->inoculate prepare_plate Prepare 96-well Plate (Serial Drug Dilutions) prepare_plate->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Overcoming_Resistance_Strategies cluster_strategies Overcoming Resistance resistance This compound Resistance combo_therapy Combination Therapy resistance->combo_therapy Counteract with epi Efflux Pump Inhibitors resistance->epi Counteract with collateral Collateral Sensitivity resistance->collateral Exploit synergy Synergistic Killing combo_therapy->synergy restore_susceptibility Restore Susceptibility epi->restore_susceptibility alternative_drug Use Alternative Drug collateral->alternative_drug

Caption: Logical relationships of strategies to overcome resistance.

References

Reducing the cytotoxicity of Amithiozone in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Amithiozone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause cytotoxicity?

This compound, also known as Thioacetazone, is a thiosemicarbazone antibiotic primarily used in the treatment of tuberculosis.[1][2] Its mechanism of action in mycobacteria is thought to involve the inhibition of mycolic acid synthesis.[2][3] In mammalian cells, the cytotoxicity of this compound and other thiosemicarbazones is often linked to two primary mechanisms:

  • Iron Chelation: Thiosemicarbazones are potent iron chelators. By binding to intracellular iron, they can disrupt the function of iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[4][5]

  • Generation of Reactive Oxygen Species (ROS): The interaction of thiosemicarbazone-metal complexes with molecular oxygen can catalyze the formation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[3] Excessive ROS production leads to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, which can trigger apoptotic cell death.[6][7][8]

Q2: I am observing significant cell death even at low concentrations of this compound. What are the initial troubleshooting steps?

If you are observing higher-than-expected cytotoxicity, consider the following initial steps:

  • Verify Drug Concentration: Double-check all calculations for your stock solution and final dilutions.

  • Assess Solvent Toxicity: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) and include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments.

  • Check for Contamination: Microbial contamination (e.g., mycoplasma, bacteria, or fungi) can compromise cell health and increase their sensitivity to cytotoxic agents.

  • Evaluate Drug Stability: While this compound is generally stable, its stability in your specific cell culture medium and conditions should be considered.[9] Degradation could potentially lead to more toxic byproducts.

Q3: How can I differentiate between on-target (e.g., anti-cancer) and off-target cytotoxicity?

Distinguishing between desired on-target effects and unwanted off-target toxicity is crucial. Here are a few strategies:

  • Use a panel of cell lines: Test this compound on both your target cell line (e.g., cancer cells) and a non-target, healthy cell line (e.g., normal fibroblasts). A significant difference in the half-maximal inhibitory concentration (IC50) may suggest some level of selectivity.

  • Rescue experiments: If you hypothesize that cytotoxicity is due to a specific mechanism, try to rescue the cells. For example, if you suspect iron chelation is the primary cause of toxicity, you can try co-treatment with an excess of iron to see if it reverses the cytotoxic effects.[10] Similarly, if ROS generation is suspected, co-treatment with an antioxidant may mitigate the toxicity.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound in cell culture.

Problem Possible Cause(s) Suggested Solution(s)
High background cell death in untreated controls Microbial contamination (mycoplasma, bacteria, yeast).Test for mycoplasma. Visually inspect cultures for signs of contamination. Use fresh, authenticated cell stocks.
Sub-optimal cell seeding density.Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Inconsistent cell passage number or health.Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment.
This compound appears more toxic than expected (lower IC50 than literature) High drug-to-cell ratio.Ensure consistent and appropriate cell seeding density.
Low serum concentration in the culture medium.Serum proteins can bind to small molecules, reducing their effective concentration. If using low-serum media, be aware that this can increase the apparent potency of the drug.[12][13]
Differences in experimental protocols compared to literature.Carefully review and align your protocol (e.g., exposure time, cell line passage number) with the cited literature.[14]
Inconsistent results between experiments Variability in cell health or passage number.Maintain a consistent cell culture practice, using cells from a narrow passage range.
Inconsistent drug preparation.Prepare fresh drug dilutions for each experiment from a validated stock solution.
Fluctuation in incubation conditions (CO2, temperature, humidity).Ensure your incubator is properly calibrated and maintained.
No clear dose-dependent cytotoxicity observed This compound concentration range is too narrow or not appropriate.Test a wider range of concentrations to establish a dose-response curve.
Assay interference.Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., MTT reduction). Run appropriate controls, such as this compound in medium without cells, to check for interference.
Short exposure time.The cytotoxic effects of some compounds are time-dependent.[15] Consider increasing the duration of exposure.

Data Presentation: Cytotoxicity of Thiosemicarbazones

Thiosemicarbazone Derivative Cell Line Assay Exposure Time (h) IC50 (µM)
TSC24HL-60 (Human leukemia)Growth InhibitionNot Specified~0.25
Dp44mTHL-60 (Human leukemia)Growth InhibitionNot Specified~0.25
3-APHL-60 (Human leukemia)Growth InhibitionNot Specified~0.25
Derivative 2PANC-1 (Human pancreatic cancer)Not SpecifiedNot Specified10.0
Derivative 4PANC-1 (Human pancreatic cancer)Not SpecifiedNot Specified0.7
Derivative 2HCT-116 (Human colon cancer)Not SpecifiedNot Specified14.9
Derivative 4HCT-116 (Human colon cancer)Not SpecifiedNot Specified9.4
Derivative 2MCF-7 (Human breast cancer)Not SpecifiedNot Specified14.3
Derivative 4MCF-7 (Human breast cancer)Not SpecifiedNot Specified15.8

Disclaimer: The IC50 values presented are for thiosemicarbazone derivatives other than this compound and are intended for illustrative purposes only.[10]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining cell viability by measuring the metabolic activity of cells.

Materials:

  • Target cells in culture

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells.

Materials:

  • Target cells in culture

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).

Visualizations

Signaling Pathways

The cytotoxicity of this compound in mammalian cells is believed to be mediated, in part, by the induction of apoptosis through the generation of reactive oxygen species (ROS) and the chelation of intracellular iron. This can trigger the intrinsic (mitochondrial) pathway of apoptosis.

Amithiozone_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Generation Iron Intracellular Iron (Fe2+/Fe3+) This compound->Iron Chelation Mito Mitochondrial Damage ROS->Mito Iron->Mito Bax Bax CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activation ActivatedCaspase9 Activated Caspase-9 Apaf1->ActivatedCaspase9 Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 Activation ActivatedCaspase3 Activated Caspase-3 ActivatedCaspase9->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Mito->Bax Activation CytoC->Apaf1

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

The following diagram outlines a general workflow for assessing and mitigating the cytotoxicity of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis cluster_mitigation Phase 4: Mitigation Strategies A Optimize Cell Culture (Seeding Density, Passage No.) C Treat Cells with this compound (Dose-Response & Time-Course) A->C B Prepare this compound Stock & Serial Dilutions B->C D Perform Cytotoxicity Assays (e.g., MTT, LDH) C->D E Calculate IC50 Values D->E F Analyze Morphological Changes D->F G High Cytotoxicity Observed? E->G F->G H Co-treatment with Antioxidants (e.g., N-acetylcysteine) G->H Yes I Co-treatment with Iron (e.g., Ferric Ammonium Citrate) G->I Yes J Optimize Exposure Time & Concentration G->J Yes L Proceed with Experiment G->L No K Re-evaluate Cytotoxicity H->K I->K J->K K->E

Caption: Workflow for assessing and reducing this compound cytotoxicity.

References

How to handle the instability of Amithiozone under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the instability of Amithiozone under various experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of this compound in solution due to inappropriate solvent pH, exposure to light, or elevated temperature.- Prepare solutions fresh before use. - Use a buffered mobile phase within the optimal pH range for this compound stability. - Protect solutions from light using amber vials or by covering them with aluminum foil. - Maintain a controlled, cool temperature for sample storage and analysis.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.- Conduct forced degradation studies to identify potential degradation products and their retention times. - Use a validated stability-indicating HPLC method capable of separating this compound from its degradation products.[1]
Loss of potency of this compound stock solutions over a short period. Instability of the solvent, improper storage, or microbial contamination.- Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen), protected from light. - Use high-purity solvents and prepare solutions under sterile conditions if they are to be stored for an extended period. - Re-evaluate the stability of stock solutions at regular intervals.
Discoloration or change in the physical appearance of this compound powder. Exposure to light, high humidity, or incompatible excipients in a formulation.- Store the solid drug substance in a well-closed container, protected from light and moisture.[2] - Conduct compatibility studies with excipients during formulation development.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the main factors that contribute to the instability of this compound?

A1: The primary factors affecting this compound (Thioacetazone) stability are pH, exposure to light, temperature, and the presence of oxidizing agents. Like many pharmaceutical compounds, this compound can undergo hydrolysis, oxidation, and photolysis, leading to the formation of degradation products and a loss of potency.[5][6]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is pH-dependent. Under oxidative conditions, neutral or acidic pH favors the formation of a sulfinic acid metabolite, while basic pH promotes the formation of a carbodiimide metabolite.[5][7] It is crucial to maintain the pH of solutions within a range that minimizes degradation.

Q3: What are the known degradation pathways of this compound?

A3: The most well-documented degradation pathway for this compound is oxidative degradation. This process involves the S-oxygenation of the thiourea group, leading to the formation of a reactive sulfenic acid intermediate. This intermediate can then be further converted to two main metabolites: a sulfinic acid and a carbodiimide.[5][7][8] The specific pathways for hydrolysis, photolysis, and thermal degradation are not extensively detailed in publicly available literature.

Q4: What are the recommended storage conditions for this compound and its formulations?

A4: To ensure stability, this compound and its formulations should be stored in well-closed, light-resistant containers at controlled room temperature, protected from moisture and excessive heat.[2] For solutions, it is recommended to prepare them fresh and protect them from light. If storage is necessary, they should be kept at low temperatures (refrigerated or frozen) and the stability under these conditions should be validated.

Q5: How can I analyze the stability of this compound in my samples?

A5: A validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[1] The method must be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the parent drug over time.

Q6: Are there any known incompatibilities of this compound with common excipients?

A6: Specific data on the compatibility of this compound with a wide range of pharmaceutical excipients is limited in the available literature. It is crucial to perform drug-excipient compatibility studies during the pre-formulation stage of development to identify any potential interactions that could affect the stability of the final product.[3][4]

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[5][9]

a) Acid and Base Hydrolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For acid hydrolysis, dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL.

  • For base hydrolysis, dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

b) Oxidative Degradation:

  • Dilute the this compound stock solution with a 3% hydrogen peroxide solution to a final concentration of approximately 100 µg/mL.

  • Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

c) Thermal Degradation:

  • Place this compound powder in a stable, inert container.

  • Expose the powder to a high temperature (e.g., 80°C) in a calibrated oven for a defined period.

  • Alternatively, prepare a solution of this compound and expose it to a high temperature.

  • At each time point, prepare a solution of the heat-stressed powder or dilute the heat-stressed solution for HPLC analysis.

d) Photolytic Degradation:

  • Expose a solution of this compound (e.g., 100 µg/mL in a transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At defined time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

Stability-Indicating HPLC Method

The following is an example of an HPLC method that can be adapted and validated for the stability testing of this compound.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) in an appropriate ratio. The exact composition should be optimized to achieve good separation.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by the UV spectrum of this compound (e.g., around 260-280 nm).[10]
Injection Volume 20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 25°C).

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.[1]

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions (Hypothetical Data)
Stress Condition Time (hours) This compound Remaining (%) Major Degradation Products Observed
0.1 M HCl, 60°C 2485.2Degradant A, Degradant B
0.1 M NaOH, 60°C 2478.5Degradant C, Degradant D
3% H₂O₂, RT 2465.7Sulfinic Acid, Carbodiimide
Heat (80°C, solid) 4892.1Degradant E
Photolysis (ICH Q1B) -70.3Degradant F, Degradant G

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates and products must be determined experimentally.

Visualizations

Oxidative Degradation Pathway of this compound

The following diagram illustrates the known oxidative degradation pathway of this compound.

Oxidative_Degradation This compound This compound (Thioacetazone) Sulfenic_Acid Sulfenic Acid Intermediate (Reactive) This compound->Sulfenic_Acid S-oxygenation (e.g., H₂O₂ or enzymatic) Sulfinic_Acid Sulfinic Acid Sulfenic_Acid->Sulfinic_Acid Further Oxidation (Neutral/Acidic pH) Carbodiimide Carbodiimide Sulfenic_Acid->Carbodiimide Further Oxidation (Basic pH)

Caption: Oxidative degradation pathway of this compound.

General Workflow for Stability Testing

This diagram outlines the general workflow for conducting stability studies of this compound.

Stability_Workflow cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Sample_Prep Prepare this compound Sample (Solid or Solution) Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Sample_Prep->Stress_Conditions HPLC_Analysis Analyze by Stability-Indicating HPLC Method Stress_Conditions->HPLC_Analysis Data_Analysis Quantify this compound and Degradation Products HPLC_Analysis->Data_Analysis Pathway_Elucidation Identify Degradation Products and Elucidate Degradation Pathway Data_Analysis->Pathway_Elucidation

Caption: General workflow for this compound stability testing.

References

Addressing batch-to-batch variability of commercial Amithiozone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of commercial Amithiozone (Thioacetazone). The information is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our anti-mycobacterial assays with a new batch of this compound. What could be the cause?

A1: Inconsistent results with a new batch of this compound can stem from several factors related to batch-to-batch variability. The most common causes include:

  • Purity: The percentage of the active pharmaceutical ingredient (API) may differ between batches. Even small variations in purity can affect the effective concentration in your experiments.

  • Impurity Profile: The type and quantity of impurities can vary. Some impurities may have their own biological activity, interfering with the assay or potentiating/inhibiting the effect of this compound.

  • Solubility: Differences in crystalline structure or particle size between batches can affect the solubility of this compound in your chosen solvent, leading to inaccuracies in the final concentration of your working solutions.

  • Degradation: this compound may have degraded during storage or shipping if not handled under appropriate conditions, leading to reduced potency.

Q2: How can we qualify a new batch of this compound before starting our experiments?

A2: It is highly recommended to perform in-house quality control on each new batch of this compound. Key qualification steps include:

  • Visual Inspection: Check for any visual differences in the powder's color or texture compared to previous batches.

  • Solubility Test: Verify the solubility of the new batch in your standard laboratory solvents and compare it to the manufacturer's specifications and your previous observations.

  • Purity Assessment: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound.

  • Potency Assay: Conduct a dose-response experiment using a standardized in vitro assay with a reference strain of Mycobacterium tuberculosis to confirm the biological activity of the new batch.

Q3: What are the typical specifications for this compound purity?

A3: While specifications can vary between manufacturers, a high purity is expected for research-grade this compound. The following table provides illustrative acceptance criteria for key quality control parameters.

ParameterAcceptance Criteria
Appearance White to pale yellow crystalline powder
Purity (by HPLC) ≥ 98.0%
Identification (by IR/NMR) Conforms to reference standard
Water Content (by Karl Fischer) ≤ 0.5%
Residue on Ignition ≤ 0.1%
Individual Impurity ≤ 0.1%
Total Impurities ≤ 1.0%

Q4: What solvents are recommended for dissolving this compound?

A4: this compound has low aqueous solubility. It is typically dissolved in organic solvents for in vitro experiments. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility
Dimethyl Sulfoxide (DMSO) Soluble
Ethanol Sparingly soluble
Methanol Slightly soluble
Water Very slightly soluble

Note: It is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium for your experiments. Ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells or bacteria (typically <0.5%).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Reduced or No Activity of a New Batch
Possible Cause Troubleshooting Step
Incorrect Concentration Verify calculations for stock and working solutions. Re-weigh the compound if necessary.
Degradation of Compound Perform a purity analysis (e.g., by HPLC) to check for degradation products. Obtain a fresh batch if significant degradation is detected.
Poor Solubility Ensure complete dissolution of the compound in the stock solvent. Gentle warming or sonication may aid dissolution. Filter-sterilize the stock solution to remove any undissolved particles.
Assay System Malfunction Run a positive control with a previously validated batch of this compound or another anti-tubercular drug with a known mechanism of action.
Issue 2: Increased Potency or Off-Target Effects
Possible Cause Troubleshooting Step
Presence of Active Impurities Analyze the impurity profile of the batch using HPLC or LC-MS. Compare with the certificate of analysis. If unknown peaks are present, consider that they may have biological activity.
Synergistic Interaction with Media Components Review the composition of your culture medium. Some components may interact with this compound or its impurities.
Issue 3: Poor Reproducibility Between Experiments
Possible Cause Troubleshooting Step
Inconsistent Solution Preparation Standardize the protocol for preparing stock and working solutions, including the solvent used, dissolution time, and storage conditions.
Stock Solution Instability Prepare fresh stock solutions for each experiment or validate the stability of frozen aliquots over time.
Variability in Assay Conditions Ensure consistent cell/bacterial density, incubation times, and reagent concentrations across all experiments.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of an this compound batch.

1. Materials and Reagents:

  • This compound powder (test batch and reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

2. Chromatographic Conditions (Illustrative Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, then return to 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 328 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1 mg/mL in DMSO.

  • Prepare a stock solution of the this compound test batch at 1 mg/mL in DMSO.

  • From the stock solutions, prepare working solutions at 100 µg/mL in the mobile phase initial conditions (e.g., 90% A, 10% B).

4. Analysis:

  • Inject the working solution of the reference standard to determine the retention time of the main peak.

  • Inject the working solution of the test batch.

  • Calculate the purity of the test batch by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

Protocol 2: In Vitro Potency Assay using Microplate Alamar Blue Assay (MABA)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis.

1. Materials and Reagents:

  • This compound stock solution (10 mg/mL in DMSO)

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Alamar Blue reagent

  • 96-well microplates

2. Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in 7H9 broth to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Include a drug-free control (broth only) and a positive control (e.g., Isoniazid).

  • Prepare an inoculum of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 0.5. Dilute this suspension 1:50 in broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well and incubate for another 24 hours.

  • Read the results visually (a color change from blue to pink indicates bacterial growth) or using a fluorometer.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change.

Visualizations

Amithiozone_Troubleshooting_Workflow Troubleshooting Workflow for this compound Batch Variability start Inconsistent Experimental Results check_purity Assess Purity (HPLC) start->check_purity check_solubility Verify Solubility start->check_solubility check_potency Perform Potency Assay (e.g., MABA) start->check_potency purity_ok Purity ≥ 98%? check_purity->purity_ok solubility_ok Complete Dissolution? check_solubility->solubility_ok potency_ok Potency within Expected Range? check_potency->potency_ok purity_ok->check_solubility Yes contact_supplier Contact Supplier / Order New Batch purity_ok->contact_supplier No solubility_ok->check_potency Yes remediate_solubility Optimize Dissolution (e.g., sonicate, warm) solubility_ok->remediate_solubility No potency_ok->contact_supplier No review_protocol Review Experimental Protocol for Errors potency_ok->review_protocol Yes remediate_solubility->check_solubility proceed Proceed with Experiments review_protocol->proceed

Caption: Troubleshooting workflow for this compound batch variability.

Amithiozone_Activation_and_Action This compound (Thioacetazone) Mechanism of Action cluster_mycobacterium Mycobacterium tuberculosis Cell This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Activated_this compound Activated this compound EthA->Activated_this compound Mycolic_Acid_Synthesis Mycolic Acid Synthesis Pathway Activated_this compound->Mycolic_Acid_Synthesis Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Disruption

Caption: Activation and mechanism of action of this compound.

Technical Support Center: Amithiozone Administration in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent Amithiozone (Thioacetazone) precipitation in culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in culture media?

This compound, also known as Thioacetazone, is a thiosemicarbazone antibiotic.[1] It is a hydrophobic compound with very low solubility in aqueous solutions, which are the primary component of cell culture media. This inherent low aqueous solubility is the main reason for its tendency to precipitate when added to culture medium.

Q2: What is the recommended solvent for preparing an this compound stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound exhibits high solubility in DMSO, allowing for the creation of a concentrated stock solution that can be further diluted into the culture medium.

Q3: What is the maximum recommended final concentration of DMSO in the culture medium?

To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation upon dilution, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.

Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

Directly dissolving this compound in water or PBS is not recommended due to its very poor aqueous solubility. Attempting to do so will likely result in an incomplete dissolution and immediate precipitation.

Q5: How does temperature affect this compound solubility and the risk of precipitation?

Precipitation is more likely to occur at lower temperatures. Therefore, it is crucial to use pre-warmed culture media (typically 37°C) when preparing the final working solution of this compound. Adding the stock solution to cold media can significantly decrease its solubility and induce precipitation.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition of this compound Stock to Culture Media

Symptoms:

  • Cloudiness or visible particles appear immediately after adding the this compound DMSO stock solution to the culture medium.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit in the aqueous environment.Decrease the final working concentration of this compound. Perform a dose-response experiment to find the optimal concentration that is both effective and soluble.
Rapid Dilution Shock Adding a highly concentrated stock solution directly to a large volume of aqueous media causes a rapid solvent exchange, leading to the compound "crashing out" of the solution.Perform a serial or intermediate dilution of the stock solution in pre-warmed (37°C) culture media. Add the this compound stock solution dropwise while gently swirling the media to ensure gradual dispersion.
Low Media Temperature The solubility of this compound decreases at lower temperatures.Always use culture media that has been pre-warmed to 37°C before adding the this compound stock solution.
High Final DMSO Concentration While DMSO aids in initial dissolution, a high final concentration can still lead to precipitation upon significant dilution in an aqueous medium.Ensure the final DMSO concentration in your culture medium is below 0.5%, and preferably below 0.1%.
Issue 2: Precipitation Occurs After Incubation

Symptoms:

  • The culture medium appears clear initially after adding this compound, but crystals or a cloudy precipitate form after several hours or days in the incubator.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
Metabolite-Induced Precipitation Cellular metabolism can alter the pH of the culture medium over time. A change in pH can affect the solubility of this compound.Monitor the pH of your culture medium regularly, especially in dense cultures. Consider changing the medium more frequently to maintain a stable pH.
Interaction with Media Components This compound may interact with components in the culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes over time.Test for precipitation in both serum-containing and serum-free media to determine if serum is a contributing factor. If so, consider reducing the serum concentration if your experimental design allows.
Temperature Fluctuations Repeated temperature changes, such as removing the culture vessel from the incubator frequently, can affect the stability of the dissolved this compound.Minimize the time that culture vessels are outside the stable environment of the incubator.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various solvents. This data is essential for preparing appropriate stock solutions and avoiding precipitation.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) 22.5 mg/mL (95.22 mM)Sonication is recommended to aid dissolution.
Dimethyl Sulfoxide (DMSO) 100 mg/mL (423.21 mM)Ultrasonic treatment is needed to achieve this concentration.
Aqueous Solutions (e.g., PBS, Culture Media) Very PoorDirect dissolution is not feasible.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL (8.46 mM)This is an in vivo formulation and may not be suitable for all cell culture experiments. Sonication is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Thioacetazone) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile filter (0.22 µm)

Methodology:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM solution, this would be 2.36 mg per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution in Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or flasks

Methodology:

A. Standard Dilution Method (for lower final concentrations):

  • Ensure your complete culture medium is pre-warmed to 37°C.

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve your desired final concentration. Remember to keep the final DMSO concentration below 0.1%.

  • Add the calculated volume of the this compound stock solution directly to the pre-warmed medium.

  • Immediately mix the solution by gentle swirling or inverting the tube/flask several times. Do not vortex, as this can damage media components.

  • Use the freshly prepared medium for your experiment immediately.

B. Intermediate Dilution Method (Recommended to prevent precipitation):

  • Ensure your complete culture medium is pre-warmed to 37°C.

  • Create an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed medium. For example, dilute the 10 mM stock 1:10 or 1:100.

  • Add this intermediate dilution to the final volume of pre-warmed culture medium to reach your desired final concentration.

  • Mix gently by swirling or inverting.

  • Use the freshly prepared medium for your experiment immediately.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation in culture media.

Amithiozone_Troubleshooting start Start: Observe Precipitation check_timing When does precipitation occur? start->check_timing immediate Immediate Precipitation check_timing->immediate Immediately delayed Delayed Precipitation (Post-Incubation) check_timing->delayed After Incubation cause_immediate Potential Causes: - High Final Concentration - Rapid Dilution Shock - Low Media Temperature - High DMSO Concentration immediate->cause_immediate cause_delayed Potential Causes: - pH Shift Due to Metabolism - Interaction with Media Components - Temperature Fluctuations delayed->cause_delayed solution_immediate1 Decrease Final Concentration cause_immediate->solution_immediate1 solution_immediate2 Use Intermediate Dilution & Add Dropwise to Warmed Media cause_immediate->solution_immediate2 solution_immediate3 Ensure Final DMSO < 0.1% cause_immediate->solution_immediate3 solution_delayed1 Monitor and Stabilize pH (e.g., more frequent media changes) cause_delayed->solution_delayed1 solution_delayed2 Test in Serum-Free Media or Reduce Serum % cause_delayed->solution_delayed2 solution_delayed3 Minimize Time Outside Incubator cause_delayed->solution_delayed3 end_resolved Issue Resolved solution_immediate1->end_resolved solution_immediate2->end_resolved solution_immediate3->end_resolved solution_delayed1->end_resolved solution_delayed2->end_resolved solution_delayed3->end_resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

Optimizing Amithiozone Activity Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing experimental conditions for Amithiozone (also known as Thioacetazone) activity assays. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug, meaning it requires activation by the target organism to become effective. In Mycobacterium tuberculosis, the bacterial enzyme EthA, a monooxygenase, activates this compound.[1] The activated form of the drug is thought to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] This disruption of the cell wall integrity ultimately leads to bacterial cell death.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro assays. It is crucial to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the expected Minimum Inhibitory Concentration (MIC) ranges for this compound against Mycobacterium tuberculosis?

A3: The MIC of this compound against susceptible M. tuberculosis strains typically ranges from 0.08 to 1.2 µg/mL in broth-based assays.[3] However, these values can vary depending on the specific strain and the experimental conditions used.

Q4: What are the known mechanisms of resistance to this compound?

A4: The primary mechanism of resistance to this compound in M. tuberculosis is mutations in the ethA gene, which prevents the activation of the prodrug.[1] Resistance can also arise from mutations in the hadABC operon, which is involved in the mycolic acid biosynthesis pathway.[4]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis using the broth microdilution method.

Materials:

  • This compound

  • DMSO

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic Albumin Dextrose Catalase)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh Middlebrook 7H9 broth.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

Data Presentation

ParameterRecommended Condition
Test Organism Mycobacterium tuberculosis (e.g., H37Rv)
Culture Medium Middlebrook 7H9 Broth + 0.2% Glycerol + 10% OADC
This compound Solvent DMSO
Starting Concentration 64 µg/mL (followed by serial dilutions)
Inoculum Density ~5 x 10^5 CFU/mL
Incubation Temperature 37°C
Incubation Time 7-14 days
Expected MIC Range 0.08 - 1.2 µg/mL

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No bacterial growth in the positive control. Inoculum viability issue.Use a fresh, actively growing culture for the inoculum.
Incorrect media preparation.Ensure proper preparation and sterilization of the Middlebrook 7H9 broth and supplements.
Contamination in wells. Poor aseptic technique.Perform all steps in a sterile environment (e.g., biosafety cabinet).
This compound precipitates in the media. Low solubility of this compound in aqueous solution.Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to the cells (typically ≤0.5%). Prepare fresh dilutions for each experiment.
Instability of the compound.While specific data for this compound in 7H9 broth is limited, some antimycobacterial drugs can be unstable over long incubation periods.[5] Consider minimizing the time the compound is in the media before the assay begins.
Inconsistent MIC values between experiments. Variation in inoculum density.Standardize the inoculum preparation by measuring the optical density (OD600) and performing colony-forming unit (CFU) counts.
Variation in incubation time or temperature.Strictly adhere to the specified incubation parameters.
High MIC values suggesting resistance. Intrinsic or acquired resistance of the bacterial strain.Confirm the identity and susceptibility profile of the bacterial strain. If resistance is suspected, sequence the ethA and hadABC genes to identify potential mutations.[1][4]

Visualizations

Amithiozone_Activation_Pathway This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Activated_this compound Activated this compound EthA->Activated_this compound Mycolic_Acid Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption

Caption: Activation pathway of this compound in Mycobacterium tuberculosis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Serial_Dilutions Perform Serial Dilutions in 7H9 Broth Stock_Solution->Serial_Dilutions Inoculation Inoculate 96-well Plate Serial_Dilutions->Inoculation Inoculum_Prep Prepare M. tuberculosis Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C (7-14 days) Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for this compound MIC determination.

Troubleshooting_Logic Start Inconsistent Results? Check_Controls Controls OK? Start->Check_Controls Check_Inoculum Inoculum Standardized? Check_Controls->Check_Inoculum Yes No_Growth No Growth in Positive Control Check_Controls->No_Growth No (No Growth) Contamination Contamination Observed Check_Controls->Contamination No (Contamination) Check_Compound Compound Precipitation? Check_Inoculum->Check_Compound Yes Inoculum_Issue Review Inoculum Prep Check_Inoculum->Inoculum_Issue No Check_Resistance Suspect Resistance? Check_Compound->Check_Resistance No Solubility_Issue Address Solubility Check_Compound->Solubility_Issue Yes Sequence_Genes Sequence ethA/hadABC Check_Resistance->Sequence_Genes Yes

Caption: Troubleshooting logic for this compound assays.

References

Technical Support Center: Mitigating Off-Target Effects of Amithiozone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols for researchers using Amithiozone (also known as Thioacetazone) in cellular models. Our aim is to help you identify and mitigate off-target effects to ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antibiotic prodrug historically used to treat tuberculosis.[1][2] It is activated by the mycobacterial enzyme EthA and is thought to act by inhibiting mycolic acid synthesis, a crucial component of the bacterial cell wall.[2] More specifically, activated this compound likely inhibits cyclopropane mycolic acid synthases (CMASs), altering the cell envelope's integrity.[2]

Q2: What are the known or potential off-target effects of this compound in mammalian cells?

A2: While this compound's primary target is specific to mycobacteria, its use has been associated with significant toxicity in humans, suggesting potential off-target effects in mammalian cells.[1] These include severe cutaneous reactions, neurotoxicity (accumulation of serum in the brain), and effects on the thyroid gland.[1] In a cellular model, these toxicities may manifest as unexpected cytotoxicity, changes in cell morphology, or activation of stress response pathways unrelated to the intended target of study.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[3] Key strategies include:

  • Dose-Response Analysis: On-target effects should correlate with the dose of this compound, whereas off-target effects may only appear at higher concentrations.

  • Rescue Experiments: If the intended target is known, overexpressing the target or introducing a resistant version might rescue the on-target phenotype but not the off-target effects.

  • Use of Analogs: Testing structurally related but inactive analogs of this compound can help identify effects caused by the chemical scaffold itself rather than specific target engagement.

Q4: What are the recommended starting concentrations for this compound in a new cellular model?

A4: Starting concentrations should be determined empirically for each cell line. It is recommended to perform a broad dose-response curve, for example from 10 nM to 100 µM, to identify the concentration range for both efficacy (if a target is being studied) and cytotoxicity.[3] This will help establish a therapeutic window where on-target effects can be observed with minimal off-target toxicity.[3]

Q5: What control experiments are essential when working with this compound?

A5: The following controls are highly recommended:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive and Negative Controls: Use a known activator or inhibitor of your pathway of interest as a positive control and an untreated sample as a negative control.

  • Cell Line Control: If you suspect an off-target effect is cell-type specific, using a different cell line with a different genetic background can be a useful control.[3]

  • Target Knockout/Knockdown Cells: If possible, using cells where your intended target has been genetically removed can help confirm that the observed effects are target-dependent.[5]

Troubleshooting Guides

Problem 1: High Levels of Unexpected Cytotoxicity

You observe significant cell death at concentrations where you expect to see a specific biological effect.

Possible CauseSuggested Solution
Off-target Toxicity The observed cytotoxicity is due to this compound interacting with unintended cellular targets.
1. Optimize Concentration: Perform a detailed dose-response experiment to find a concentration that maximizes the on-target effect while minimizing toxicity.[3]
2. Reduce Exposure Time: Shorten the incubation period to see if the desired effect can be observed before significant cytotoxicity occurs.
3. Co-treatment with Inhibitors: If a known off-target pathway (e.g., apoptosis) is suspected, co-treat with a specific inhibitor (e.g., a pan-caspase inhibitor like Z-VAD-FMK) to see if it rescues the cells.[4]
Compound Instability/Degradation The compound may be degrading in the culture medium into a more toxic substance.
1. Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound for each experiment.
2. Assess Stability: If possible, use analytical methods like HPLC to check the stability of this compound in your specific media and incubation conditions.
Cell Line Sensitivity Your specific cell line may be particularly sensitive to this compound.
1. Test in Multiple Cell Lines: Compare the cytotoxic profile of this compound across several different cell lines to assess specificity.[3]
Problem 2: Inconsistent or Irreproducible Results

Your results vary significantly between experiments, even under seemingly identical conditions.

Possible CauseSuggested Solution
Reagent Variability Repeated freeze-thaw cycles of the stock solution are causing degradation.
1. Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to minimize freeze-thaw cycles.[6]
Inconsistent Cell Culture Practices Variations in cell passage number, confluency, or serum concentration are affecting the cellular response.
1. Standardize Protocols: Maintain a consistent protocol for cell passage, seeding density, and media composition for all experiments.
Variable Compound Activity The biological activity of this compound is highly dependent on the metabolic state of the cells.
1. Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the start of each experiment.

Visualizations

G Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed q1 Is the effect dose-dependent? start->q1 a1_yes Perform detailed dose-response and time-course analysis q1->a1_yes Yes a1_no Check for contamination or compound precipitation q1->a1_no No find_window Identify optimal concentration and incubation time a1_yes->find_window q2 Is cytotoxicity still high in the optimal window? find_window->q2 a2_no Proceed with Experiment q2->a2_no No a2_yes Investigate Off-Target Effects q2->a2_yes Yes rescue Use rescue experiments (e.g., caspase inhibitors) a2_yes->rescue orthogonal Confirm with orthogonal assays (e.g., measure apoptosis markers) a2_yes->orthogonal end Re-evaluate compound suitability rescue->end orthogonal->end

Caption: A flowchart for troubleshooting unexpected cytotoxicity.

G General Experimental Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells (e.g., 96-well plate) prep_compound Prepare this compound Serial Dilutions treat Treat cells with this compound and controls (Vehicle, Positive Ctrl) prep_compound->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability western Western Blot for Target Pathway Modulation facs Flow Cytometry for Apoptosis/Cell Cycle analyze Analyze Data and Determine IC50/EC50 facs->analyze interpret Interpret Results and Assess Off-Target Effects analyze->interpret

Caption: A generalized workflow for testing this compound in cells.

Key Experimental Protocols

Protocol 1: Dose-Response Curve for Cytotoxicity (MTT Assay)

This protocol determines the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common range is 0.01 µM to 100 µM. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions or vehicle control.[4]

  • Incubation: Incubate the plate for a desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of this compound concentration. Calculate the IC50 value using non-linear regression.

Protocol 2: Western Blot for Target Pathway Modulation

This protocol assesses whether this compound affects the phosphorylation or expression level of proteins in a specific signaling pathway.

Materials:

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the effect of this compound on the target pathway.

References

Validation & Comparative

A Comparative Analysis of Amithiozone and Isoniazid Efficacy Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains presents a significant challenge to global tuberculosis (TB) control. Isoniazid, a cornerstone of first-line anti-TB therapy, is rendered ineffective by resistance, necessitating the exploration of alternative therapeutic agents. This guide provides a comparative analysis of the efficacy of amithiozone (also known as thioacetazone) and isoniazid against drug-resistant TB, with a focus on their mechanisms of action, resistance profiles, and available efficacy data.

Mechanism of Action and Resistance

Isoniazid and this compound are both prodrugs that require activation by mycobacterial enzymes to exert their antimycobacterial effects. However, their activation pathways and primary targets differ, which is crucial in the context of drug resistance.

Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4] The activated form of isoniazid primarily inhibits the enoyl-acyl carrier protein reductase, InhA, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1][2] Resistance to isoniazid predominantly arises from mutations in the katG gene, often leading to high-level resistance, or in the promoter region of the inhA gene, which typically results in low-level resistance.[1][2][4]

This compound , a thiosemicarbazone, is activated by the monooxygenase EthA.[5] While its precise mechanism of action is not fully elucidated, it is understood to interfere with mycolic acid synthesis.[5][6] Some evidence suggests that activated this compound may inhibit cyclopropane mycolic acid synthases (CMASs), altering the cell envelope's integrity.[5] Resistance to this compound is primarily associated with mutations in the ethA gene.[5]

A critical aspect for the treatment of isoniazid-resistant TB is the lack of cross-resistance between isoniazid and this compound when resistance is conferred by mutations in katG. Since KatG is not involved in the activation of this compound, strains with katG mutations remain susceptible to this compound. However, there may be a potential for cross-resistance in strains with inhA promoter mutations, as the target pathway is related.

Comparative Efficacy Data

Direct head-to-head comparative studies of this compound and isoniazid against a comprehensive panel of drug-resistant M. tuberculosis strains are limited in the published literature. However, by synthesizing data from various in vitro studies, a comparative efficacy profile can be constructed. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for both drugs against different M. tuberculosis strains.

DrugM. tuberculosis Strain TypeTypical Minimum Inhibitory Concentration (MIC) Range (μg/mL)Key Resistance Genes
Isoniazid Drug-Susceptible0.02 - 0.2-
Isoniazid-Resistant (low-level)> 0.2 - 1.0inhA promoter mutations
Isoniazid-Resistant (high-level)> 1.0katG mutations
This compound Drug-Susceptible0.08 - 1.2-
Isoniazid-Resistant (katG mutants)Expected to be similar to drug-susceptible strainsNot applicable (no cross-resistance)
Isoniazid-Resistant (inhA promoter mutants)Data limited, potential for elevated MICsethA (for this compound resistance)

Note: The MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

The determination of in vitro efficacy of anti-TB drugs is typically performed using standardized methods to ascertain the MIC of a drug against a specific bacterial strain.

Minimum Inhibitory Concentration (MIC) Determination

A common method for MIC determination is the broth microdilution method, often performed using automated systems like the BACTEC MGIT 960.

Experimental Workflow for MIC Determination using BACTEC MGIT 960:

experimental_workflow cluster_prep Inoculum Preparation cluster_testing Drug Susceptibility Testing start M. tuberculosis Culture vortex Vortex with glass beads start->vortex adjust Adjust turbidity to 0.5 McFarland standard vortex->adjust dilute Dilute inoculum adjust->dilute drug_tubes Inoculate MGIT tubes with serial dilutions of drug dilute->drug_tubes control_tube Inoculate drug-free control MGIT tube dilute->control_tube incubate Incubate in BACTEC MGIT 960 instrument drug_tubes->incubate control_tube->incubate monitor Automated monitoring of fluorescence (growth) incubate->monitor interpret Determine MIC monitor->interpret

Fig. 1: Experimental workflow for MIC determination.

Protocol Outline:

  • Inoculum Preparation: A standardized suspension of the M. tuberculosis isolate is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • Drug Dilution: Serial dilutions of the test drug (this compound or isoniazid) are prepared in Middlebrook 7H9 broth.

  • Inoculation: The prepared mycobacterial suspension is further diluted and inoculated into BACTEC MGIT (Mycobacteria Growth Indicator Tube) tubes containing the different drug concentrations, as well as a drug-free growth control tube.

  • Incubation and Monitoring: The tubes are placed in the BACTEC MGIT 960 instrument, which incubates the tubes at 37°C and automatically monitors for mycobacterial growth by detecting oxygen consumption via a fluorescent sensor.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits the growth of the M. tuberculosis isolate.

Signaling Pathways and Drug Action

The mechanisms of action of both isoniazid and this compound converge on the inhibition of mycolic acid synthesis, a pathway crucial for the structural integrity of the mycobacterial cell wall.

signaling_pathway cluster_inh Isoniazid Pathway cluster_ami This compound Pathway INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation ActivatedINH Activated Isoniazid KatG->ActivatedINH InhA InhA ActivatedINH->InhA Inhibition MycolicAcid_INH Mycolic Acid Synthesis InhA->MycolicAcid_INH CellWall_INH Cell Wall Integrity MycolicAcid_INH->CellWall_INH Disruption AMI This compound (Prodrug) EthA EthA AMI->EthA Activation ActivatedAMI Activated this compound EthA->ActivatedAMI TargetAMI Mycolic Acid Synthesis (e.g., CMAS) ActivatedAMI->TargetAMI Inhibition MycolicAcid_AMI Mycolic Acid Synthesis TargetAMI->MycolicAcid_AMI CellWall_AMI Cell Wall Integrity MycolicAcid_AMI->CellWall_AMI Disruption

References

Unraveling Cross-Resistance: A Comparative Analysis of Amithiozone and Thiourea Compounds in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cross-resistance profiles of Amithiozone (Thioacetazone), a thiosemicarbazone antibiotic, and various thiourea compounds, with a focus on their activity against Mycobacterium tuberculosis and other mycobacterial species. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. The information presented herein is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols and mechanistic diagrams to facilitate a comprehensive understanding of the underlying resistance mechanisms.

Executive Summary

Cross-resistance between this compound and certain thiourea-containing compounds is a significant consideration in the development of new anti-tubercular agents. The primary mechanism underpinning this phenomenon is a shared bioactivation pathway. Both this compound and several antitubercular thioamides/thioureas are prodrugs that require activation by the mycobacterial flavin-containing monooxygenase, EthA.[1] Mutations in the corresponding ethA gene can lead to a lack of drug activation, conferring resistance to multiple compounds that rely on this enzyme.[2][3][4] This guide presents quantitative data on the activity of these compounds against susceptible and resistant strains, outlines the experimental procedures for assessing cross-resistance, and visualizes the key molecular pathways involved.

Comparative Activity and Resistance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and representative thiourea-related compounds against susceptible and resistant mycobacterial strains, as compiled from various studies. It is important to note that direct side-by-side comparisons in a single study are limited; this table synthesizes data from multiple sources to provide a representative overview.

CompoundChemical ClassM. tuberculosis StrainKey Resistance Mutation(s)MIC (µg/mL)Reference
This compound (Thiacetazone) ThiosemicarbazoneH37Rv (Wild-Type)None0.125 - 2.0[5]
Ethionamide-ResistantethA mutation> 50[2]
Spontaneous MutanthadABC mutationHigh (not specified)[1]
Ethionamide ThioamideH37Rv (Wild-Type)None0.5 - 2.5[2]
Clinical IsolateethA mutation≥ 50[2]
Clinical IsolateinhA promoter mutation5 - 20[6]
Prothionamide ThioamideH37Rv (Wild-Type)NoneSimilar to Ethionamide[5][7]
Ethionamide-ResistantPresumed ethA mutationHigh (Cross-resistance observed)[7]
Thiambutosine PhenylthioureaM. leprae (Wild-Type)NoneActive[7]
Thiacetazone-ResistantNot specifiedCross-resistance observed[7]
Perchlozone ThiosemicarbazoneH37Rv (Wild-Type)NoneSimilar to Thiacetazone[1]
Thiacetazone-ResistantethA or hadABC mutationCross-resistance observed[1]
Thiourea Derivative 28 ThioureaH37Rv (Wild-Type)None~0.5 (converted from µM)[8]
M299 (Hypervirulent)None~0.5-1.4 (converted from µM)[8]
Thiourea Derivative 5f ThioureaH37Rv (Wild-Type)None1[9]

Note: MIC values can vary based on the specific experimental conditions, such as the media and inoculum size used.

Mechanistic Pathways of Action and Resistance

The shared mechanism of action and resistance is a critical factor in understanding cross-resistance. Both this compound and thioamide drugs like ethionamide are prodrugs that are inactive until they are modified by the bacterial enzyme EthA.

Mechanism_of_Action_and_Resistance cluster_0 Mycobacterial Cell This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation EthA_mut Mutated EthA (Inactive) This compound->EthA_mut No Activation Thiourea Thiourea/Thioamide (e.g., Ethionamide) (Prodrug) Thiourea->EthA Activation Thiourea->EthA_mut No Activation Activated_this compound Activated this compound EthA->Activated_this compound Activated_Thiourea Activated Thioamide EthA->Activated_Thiourea HadABC HadABC Complex Activated_this compound->HadABC Inhibition HadABC_mut Mutated HadABC Activated_this compound->HadABC_mut No Inhibition InhA InhA Activated_Thiourea->InhA Inhibition InhA_mut Overexpressed/Mutated InhA Activated_Thiourea->InhA_mut No Inhibition Mycolic_Acid Mycolic Acid Synthesis HadABC->Mycolic_Acid InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Shared activation and resistance pathway for this compound and thioamides.

Experimental Protocols

The following protocols describe standard methodologies for investigating cross-resistance between this compound and thiourea compounds.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Mycobacterial strains (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microplates

  • Test compounds (this compound and thiourea derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Rifampicin)

  • Negative control (broth and solvent only)

  • Resazurin sodium salt solution

Procedure:

  • Prepare a bacterial inoculum by growing the mycobacterial strain to mid-log phase and adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare serial two-fold dilutions of the test compounds in the 96-well plates using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a drug-free well (positive control for growth) and a well with broth only (negative control for contamination).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest drug concentration at which there is no color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial metabolism.

In Vitro Generation of Resistant Mutants

This protocol is used to select for mutants resistant to a specific compound.

Procedure:

  • Determine the MIC of the selecting agent (e.g., this compound) for the wild-type strain.

  • Inoculate a large volume of Middlebrook 7H9 broth containing the wild-type strain.

  • Add the selecting agent at a sub-MIC concentration (e.g., 0.5x MIC).

  • Incubate the culture at 37°C until growth is observed.

  • Serially passage the culture into fresh broth with gradually increasing concentrations of the selecting agent (e.g., 1x, 2x, 4x, 8x MIC).

  • After several passages, plate the culture onto solid media (Middlebrook 7H10 agar) containing the selecting agent at a high concentration to isolate single resistant colonies.

  • Confirm the resistance of the isolated colonies by re-determining the MIC.

Cross-Resistance Testing

This involves determining the MICs of a panel of compounds against the newly generated resistant mutant and comparing them to the MICs against the parent (wild-type) strain.

Procedure:

  • Using the MIC determination protocol described above, test the susceptibility of both the wild-type strain and the generated resistant mutant.

  • The panel of test compounds should include this compound and a selection of thiourea derivatives.

  • A significant increase (typically ≥4-fold) in the MIC for a thiourea compound against the this compound-resistant mutant, compared to the wild-type strain, indicates cross-resistance.

Experimental Workflow for Cross-Resistance Investigation

The logical flow of an experiment to determine cross-resistance is outlined below.

Experimental_Workflow Start Start: Select Wild-Type Mycobacterial Strain MIC_WT Determine MIC of this compound and Thiourea Compounds on Wild-Type Strain Start->MIC_WT Generate_Resistant Generate this compound-Resistant Mutant Strain via Serial Passage Start->Generate_Resistant Compare Compare MICs: Wild-Type vs. Resistant MIC_WT->Compare Confirm_Resistance Confirm Resistance: Re-determine MIC of this compound on Mutant Strain Generate_Resistant->Confirm_Resistance MIC_Resistant Determine MIC of Thiourea Compounds on Resistant Strain Confirm_Resistance->MIC_Resistant MIC_Resistant->Compare Cross_Resistance Conclusion: Cross-Resistance Observed Compare->Cross_Resistance MIC of Thiourea Significantly Increased No_Cross_Resistance Conclusion: No Cross-Resistance Compare->No_Cross_Resistance MIC of Thiourea Not Significantly Changed

Caption: Workflow for investigating cross-resistance between antimycobacterial compounds.

Conclusion

The available evidence strongly indicates a high potential for cross-resistance between this compound and other thiourea-based antitubercular prodrugs that are dependent on the EthA enzyme for their activation. This is a critical consideration for drug development programs targeting mycobacterial diseases. When screening new thiourea derivatives, it is imperative to evaluate their activity not only against drug-susceptible strains but also against strains with well-characterized resistance mechanisms, particularly mutations in the ethA gene. Understanding these shared resistance pathways is essential for designing novel therapeutic agents that can circumvent existing resistance and for the rational design of combination therapies.

References

Decoding Amithiozone Resistance: A Comparative Guide to the Role of HadA and HadC Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the fight against tuberculosis. This guide provides a comprehensive comparison of Amithiozone (Thioacetazone) resistance mediated by mutations in the HadA and HadC genes of Mycobacterium tuberculosis. We delve into the experimental data validating the role of these mutations, present detailed methodologies for key experiments, and offer alternative resistance pathways for a complete picture.

This compound, a second-line anti-tuberculosis drug, is a prodrug that requires activation by the mycobacterial enzyme EthA. Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Resistance to this compound can arise through various mechanisms, with mutations in the hadA and hadC genes emerging as significant contributors. These genes encode subunits of the β-hydroxyacyl-ACP dehydratase, a critical enzyme complex (HadAB and HadBC) in the fatty acid synthase II (FAS-II) pathway responsible for mycolic acid elongation.

Quantitative Analysis of this compound Resistance

Mutations in hadA and hadC can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound, rendering the drug ineffective. The following table summarizes the quantitative impact of specific mutations on this compound resistance in M. tuberculosis.

GeneMutationWild-Type MIC (μg/mL)Mutant MIC (μg/mL)Fold Increase in ResistanceReference
hadAC61S12525[1]
hadCV85I2.52510[1]
hadCA151V155[1]
hadCT123A3.12-6.25 (in M. bovis BCG)>50 (in M. bovis BCG)>8-16
hadCK157RNot explicitly statedConfers resistanceNot explicitly stated[2]

Alternative Mechanisms of this compound Resistance

While hadA and hadC mutations are a key focus, it is crucial to consider other mechanisms that confer resistance to this compound.

MechanismDescriptionKey Genes Involved
Impaired Prodrug Activation Mutations in the ethA gene prevent the conversion of this compound to its active form. This is a common mechanism of resistance to both this compound and the structurally related drug ethionamide.ethA
Target Overexpression Increased expression of the hadABC operon can lead to higher levels of the target enzyme, effectively titrating out the activated drug.hadABC operon
Efflux Pumps Although less characterized for this compound specifically, efflux pumps are a general mechanism of drug resistance in bacteria, actively transporting drugs out of the cell.Efflux pump genes

Visualizing the Pathways

To better understand the molecular interactions, the following diagrams illustrate the mycolic acid synthesis pathway, the mechanism of this compound action and resistance, and a typical experimental workflow for validating resistance mutations.

Mycolic_Acid_Synthesis cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway Acyl-ACP Acyl-ACP KasA/KasB KasA/KasB Acyl-ACP->KasA/KasB Elongation MabA MabA KasA/KasB->MabA Reduction HadAB/HadC HadAB/HadC MabA->HadAB/HadC Dehydration InhA InhA HadAB/HadC->InhA Reduction Elongated Acyl-ACP Elongated Acyl-ACP InhA->Elongated Acyl-ACP Final Product Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall

Caption: The Fatty Acid Synthase II (FAS-II) pathway is responsible for the elongation of fatty acids to produce mycolic acids, crucial components of the mycobacterial cell wall.

Amithiozone_Mechanism cluster_Cell Mycobacterial Cell cluster_Resistance Resistance Mechanisms Amithiozone_prodrug This compound (Prodrug) EthA EthA Amithiozone_prodrug->EthA Activation Activated_this compound Activated this compound HadABC HadAB/HadC Complex Activated_this compound->HadABC Inhibition EthA->Activated_this compound Mycolic_Acid_Synthesis Mycolic Acid Synthesis HadABC->Mycolic_Acid_Synthesis Cell_Lysis Cell Lysis Mycolic_Acid_Synthesis->Cell_Lysis Disruption leads to ethA_mutation ethA mutation (No activation) had_mutation hadA/hadC mutation (Target modification) hadABC_overexpression hadABC overexpression (Target titration)

Caption: this compound is a prodrug activated by EthA. The activated form inhibits the HadAB/HadC complex, disrupting mycolic acid synthesis and leading to cell death. Resistance can occur through mutations in ethA or hadA/hadC, or by overexpression of the hadABC operon.

Experimental_Workflow cluster_Workflow Experimental Workflow for Validating Resistance Mutations Isolate Isolate M. tuberculosis from clinical sample Culture Culture on solid/liquid media Isolate->Culture MIC_Assay Determine this compound MIC (Broth Microdilution/Alamar Blue) Culture->MIC_Assay DNA_Extraction Genomic DNA Extraction Culture->DNA_Extraction Mutation_Validation Identify mutations in hadA, hadC, ethA, etc. MIC_Assay->Mutation_Validation Correlate phenotype with genotype WGS Whole-Genome Sequencing DNA_Extraction->WGS Bioinformatics Bioinformatic Analysis (Variant Calling) WGS->Bioinformatics Bioinformatics->Mutation_Validation Enzymatic_Assay Enzymatic Assay of HadAB/HadC activity Mutation_Validation->Enzymatic_Assay Functional validation

Caption: A typical experimental workflow to identify and validate this compound resistance mutations involves isolating and culturing M. tuberculosis, determining the MIC, performing whole-genome sequencing to identify mutations, and conducting enzymatic assays for functional validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments used in the validation of this compound resistance.

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates (U-bottom)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution (dissolved in DMSO)

  • M. tuberculosis culture (H37Rv or clinical isolates)

  • Sterile saline with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Scrape colonies of M. tuberculosis from a solid medium or use a liquid culture in the mid-log phase.

    • Suspend the colonies in sterile saline with Tween 80.

    • Vortex the suspension with glass beads to break up clumps.

    • Adjust the turbidity of the suspension to match a McFarland 0.5 standard.

    • Dilute the standardized suspension 1:20 in Middlebrook 7H9 broth. This will be the working inoculum.

  • Plate Preparation:

    • Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.

    • In the first well of each row to be tested, add 100 µL of the this compound stock solution at twice the highest desired final concentration.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series. This will create a gradient of this compound concentrations. A typical range to test for this compound is 0.0625 to 64 µg/mL.

    • Include a drug-free well as a positive control for growth and a well with only broth as a negative control for sterility.

  • Inoculation and Incubation:

    • Add 100 µL of the working inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

    • Seal the plate with a breathable sealant or in a plastic bag to prevent evaporation.

    • Incubate the plate at 37°C for 7-14 days.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity) compared to the drug-free control well.

Whole-Genome Sequencing (WGS) for Mutation Identification

WGS allows for the comprehensive identification of all genetic variations, including those conferring drug resistance.

Materials:

  • M. tuberculosis genomic DNA (high quality)

  • DNA quantification kit (e.g., Qubit)

  • Library preparation kit (e.g., Illumina DNA Prep)

  • Next-generation sequencing platform (e.g., Illumina MiSeq or NextSeq)

  • Bioinformatics software for quality control, mapping, and variant calling (e.g., FastQC, BWA, GATK, SAMtools)

Procedure:

  • DNA Extraction:

    • Extract high-molecular-weight genomic DNA from a pure culture of M. tuberculosis using a validated method (e.g., CTAB-based extraction or commercial kits).

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer and fluorometer.

  • Library Preparation:

    • Prepare a sequencing library from the genomic DNA according to the manufacturer's protocol of the chosen library preparation kit. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

  • Sequencing:

    • Sequence the prepared library on a next-generation sequencing platform to generate paired-end reads.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Mapping: Align the quality-filtered reads to a reference M. tuberculosis genome (e.g., H37Rv) using a mapping tool like BWA.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using variant calling software such as GATK or SAMtools.

    • Annotation: Annotate the identified variants to determine their location (e.g., within hadA, hadC, ethA) and predicted effect (e.g., missense, nonsense, frameshift).

    • Comparison: Compare the identified variants in the resistant isolate to those in a susceptible (wild-type) strain to identify potential resistance-conferring mutations.

Enzymatic Assay for HadAB/HadBC Dehydratase Activity

This assay measures the enzymatic activity of the HadAB and HadBC complexes and can be used to assess the impact of inhibitors or mutations.

Materials:

  • Purified HadA, HadB, and HadC proteins

  • Substrate: β-hydroxyacyl-ACP (can be synthesized in situ or purified)

  • Reaction buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors)

  • Spectrophotometer or other detection system

  • Activated this compound (if testing for direct inhibition)

Procedure:

  • Protein Expression and Purification:

    • Clone the hadA, hadB, and hadC genes into expression vectors.

    • Co-express hadA and hadB, and hadB and hadC in a suitable host (e.g., E. coli) to form the HadAB and HadBC complexes, respectively.

    • Purify the protein complexes using affinity chromatography (e.g., Ni-NTA chromatography if His-tagged) followed by size-exclusion chromatography.

  • Enzymatic Reaction:

    • Set up the reaction mixture in a microplate or cuvette containing the reaction buffer, the purified HadAB or HadBC complex, and the β-hydroxyacyl-ACP substrate.

    • To test for inhibition, pre-incubate the enzyme with the activated this compound before adding the substrate.

    • Initiate the reaction by adding the substrate.

  • Detection of Activity:

    • Monitor the dehydration of the substrate over time. This can be done by measuring the decrease in NADH absorbance at 340 nm if the reaction is coupled to a subsequent reduction step, or by other methods such as HPLC or mass spectrometry to detect the product formation.

  • Data Analysis:

    • Calculate the initial reaction rates from the progress curves.

    • For inhibition studies, determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • Compare the activity of wild-type and mutant enzyme complexes to assess the functional impact of the mutations.

This comprehensive guide provides a foundational understanding of the role of HadA and HadC mutations in this compound resistance. The provided data, protocols, and visualizations serve as a valuable resource for researchers dedicated to overcoming the challenges of drug-resistant tuberculosis.

References

Comparative Potency of Amithiozone Analogues in Antitubercular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amithiozone, also known as Thioacetazone (TAC), is a thiosemicarbazone antibiotic that has historically been used in the treatment of tuberculosis.[1] However, its use has been limited due to concerns regarding its toxicity and relatively weak activity against Mycobacterium tuberculosis.[1][2] This has prompted significant research into the development of this compound analogues with improved potency and a better safety profile. This guide provides a comparative analysis of the potency of various this compound analogues, supported by experimental data from key studies.

Enhanced Potency of Novel Analogues

Recent research has led to the synthesis of numerous this compound analogues, with several exhibiting significantly greater potency against M. tuberculosis than the parent compound. Structural modifications to the this compound scaffold have resulted in compounds with minimal inhibitory concentrations (MICs) up to 10-fold lower than that of Thioacetazone.[3] Two such compounds, designated as 15 and 16 in one study, demonstrated this enhanced activity.[3] Another study of 23 analogues also identified several compounds with potent antitubercular activity.[4]

Quantitative Comparison of Potency

The following table summarizes the in vitro potency of selected this compound analogues against Mycobacterium tuberculosis H37Rv, as determined by their Minimal Inhibitory Concentration (MIC) values.

CompoundStructureMIC (µg/mL)Reference
Thioacetazone (TAC)p-acetylaminobenzaldehyde thiosemicarbazone1.0[1]
Analogue 14-(pyridin-4-yl)benzylidenehydrazinecarbothioamide< 1.0[4]
Analogue 24-(thiophen-2-yl)benzylidenehydrazinecarbothioamide< 1.0[4]
SRI-2244-propoxybenzylidenehydrazinecarbothioamide0.125[5]
SRI-2864-butoxybenzylidenehydrazinecarbothioamide0.5[5]
Analogue 154-ethylbenzylidenehydrazinecarbothioamide0.1[3]
Analogue 164-propylbenzylidenehydrazinecarbothioamide0.1[3]

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

This compound and its analogues are prodrugs that require activation by the mycobacterial monooxygenase EthA.[4] The activated form of the drug targets the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6] Specifically, these compounds inhibit the β-hydroxyacyl-ACP dehydratase complex (HadABC), a key enzyme complex in the fatty acid synthase-II (FAS-II) system responsible for the elongation of fatty acid precursors of mycolic acids.[3][7] This inhibition leads to the disruption of cell wall integrity and ultimately bacterial cell death.[6] Furthermore, some studies suggest that these analogues also inhibit cyclopropane mycolic acid synthases (CMASs), affecting the cyclopropanation of mycolic acids.[4][8]

Amithiozone_Mechanism_of_Action cluster_bacillus Mycobacterium tuberculosis Prodrug This compound (Thioacetazone) EthA EthA (Monooxygenase) Prodrug->EthA Activation Active_Drug Activated This compound EthA->Active_Drug HadABC HadABC Complex (β-hydroxyacyl-ACP dehydratase) Active_Drug->HadABC Inhibition CMAS CMAS (Cyclopropane Mycolic Acid Synthases) Active_Drug->CMAS Inhibition FAS_II FAS-II Pathway HadABC->FAS_II Mycolic_Acid Mycolic Acid Biosynthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Disruption Mycolic_Acid->Cell_Wall Leads to Cyclopropanation Mycolic Acid Cyclopropanation CMAS->Cyclopropanation Cyclopropanation->Mycolic_Acid

Mechanism of action of this compound and its analogues.

Experimental Protocols

Determination of Minimal Inhibitory Concentration (MIC)

The MIC values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a key measure of potency.

MIC_Determination_Workflow Start Start: Prepare M. tuberculosis H37Rv culture Prepare_Plates Prepare 96-well plates with serial dilutions of analogues Start->Prepare_Plates Inoculate Inoculate plates with M. tuberculosis suspension Prepare_Plates->Inoculate Incubate Incubate plates at 37°C Inoculate->Incubate Add_Indicator Add Alamar Blue or use BACTEC radiometric reading Incubate->Add_Indicator Read_Results Read results visually (color change) or by fluorescence/radioactivity Add_Indicator->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

General workflow for MIC determination.

BACTEC 460 Radiometric Method:

  • Mycobacterium tuberculosis H37Rv is cultured in BACTEC 12B medium.

  • The this compound analogues are dissolved in DMSO to create stock solutions.

  • Serial dilutions of the compounds are prepared and added to the BACTEC vials.

  • The vials are inoculated with a standardized suspension of M. tuberculosis.

  • The vials are incubated in the BACTEC 460 instrument, which monitors the production of 14CO2 from 14C-palmitate in the medium as an indicator of bacterial growth.

  • The MIC is defined as the lowest drug concentration that inhibits 99% of the growth compared to the control.[1]

Microplate Alamar Blue Assay (MABA):

  • A standardized inoculum of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.

  • Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

  • The bacterial inoculum is added to each well.

  • The plates are incubated at 37°C for a defined period.

  • Alamar Blue solution is added to each well, and the plates are re-incubated.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mycolic Acid Analysis

This protocol is used to assess the impact of the analogues on the synthesis of mycolic acids.

  • M. tuberculosis cultures are treated with varying concentrations of the this compound analogues.

  • [2-14C]acetate is added to the cultures to metabolically label the lipids.[3]

  • The cells are harvested, and the cell wall mycolic acids are extracted through saponification with tetrabutylammonium hydroxide (TBAH).[3]

  • The extracted mycolic acids are then methyl-esterified.[3]

  • The resulting mycolic acid methyl esters (MAMEs) are analyzed by thin-layer chromatography (TLC) on silica plates, which may be impregnated with silver nitrate to improve separation.[3]

  • The radiolabeled MAMEs are visualized by autoradiography.[3] Inhibition of mycolic acid synthesis is observed as a dose-dependent decrease in the corresponding bands on the TLC plate.[3]

Conclusion

The development of this compound analogues represents a promising avenue in the search for novel antitubercular agents. The significant increase in potency observed in several new compounds, coupled with a deeper understanding of their mechanism of action, provides a strong foundation for further drug development efforts. The experimental protocols outlined here are crucial for the continued evaluation and optimization of these promising drug candidates.

References

A Head-to-Head Comparison of Amithiozone with Modern Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical antitubercular agent Amithiozone (Thioacetazone) with modern first and second-line drugs for the treatment of tuberculosis (TB). The comparison is based on available experimental data on efficacy, safety, and mechanisms of action.

Executive Summary

This compound, a once widely used antitubercular drug, has been largely superseded by more effective and less toxic modern therapies. Its use is now limited to specific scenarios in resource-limited settings, primarily due to its low cost. Modern tuberculosis treatment regimens, comprising first-line and second-line drugs, offer significantly better efficacy and safety profiles, particularly for drug-resistant strains and in patients with comorbidities such as HIV. This guide presents a detailed analysis of the available data to inform research and drug development efforts in the ongoing fight against tuberculosis.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Modern TB Drugs against Mycobacterium tuberculosis
Drug ClassDrugMechanism of ActionMIC Range (µg/mL) against Drug-Susceptible M. tuberculosis
Thioamide This compound (Thioacetazone) Inhibition of mycolic acid synthesis 0.08 - 1.2[1]
First-Line Agents IsoniazidInhibition of mycolic acid synthesis0.015 - 0.1
RifampicinInhibition of RNA polymerase0.03 - 0.25
EthambutolInhibition of arabinogalactan synthesis0.5 - 2.5
PyrazinamideDisrupts membrane potential and protein synthesispH-dependent; active in acidic environments
Second-Line Agents Moxifloxacin (Fluoroquinolone)Inhibition of DNA gyrase0.06 - 0.5
BedaquilineInhibition of ATP synthase0.03 - 0.12
LinezolidInhibition of protein synthesis0.125 - 0.5
DelamanidInhibition of mycolic acid synthesis0.006 - 0.024[2]

Note: MIC values are compiled from various sources and may vary based on the specific strain and testing methodology.

Table 2: Clinical Efficacy Comparison of a Thioacetazone-Containing Regimen vs. a Rifampicin-Containing Regimen in HIV-Positive Patients with Pulmonary Tuberculosis
OutcomeThioacetazone Regimen (STH)¹Rifampicin Regimen (RHZ)²p-value
Sputum Sterilization at 2 Months 37% 74% <0.001[3]
Overall One-Year Survival 65%72%Not statistically significant
Relative Risk of Death (adjusted) 1.57 (95% CI 1.0-2.48)--

¹ STH: Streptomycin, Thioacetazone, and Isoniazid for 2 months, followed by Thioacetazone and Isoniazid for 10 months.[3] ² RHZ: Rifampicin, Isoniazid, and Pyrazinamide for 2 months, followed by Isoniazid and Rifampicin for 7 months.[3]

Table 3: Comparative Safety Profile of this compound and Modern TB Drugs
Adverse EventThis compoundModern First-Line DrugsModern Second-Line Drugs
Severe Cutaneous Reactions (e.g., Stevens-Johnson Syndrome) High incidence, especially in HIV-positive patients.[4][5] Less common, but can occur with any of the drugs.Can occur, particularly with linezolid and fluoroquinolones.
Hepatotoxicity Can occur.[6]A known side effect of Isoniazid, Rifampicin, and Pyrazinamide.Can be a concern with several second-line agents.
Gastrointestinal Disturbances Common (nausea, vomiting).[6][7]Common with most first-line drugs.Frequent with many second-line drugs.
Peripheral Neuropathy Can occur.[6]A known side effect of Isoniazid.A significant concern with Linezolid.
Ototoxicity Not a primary side effect.A known side effect of Streptomycin (now considered a second-line drug).A major concern with aminoglycosides (e.g., amikacin, kanamycin).
Optic Neuritis Not a primary side effect.A known side effect of Ethambutol.-
QT Prolongation Not a primary side effect.-A significant concern with Bedaquiline and Fluoroquinolones.

Mechanisms of Action: Visualized

The following diagrams illustrate the mechanism of action of this compound and a selection of modern tuberculosis drugs.

Amithiozone_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Amithiozone_prodrug This compound (Prodrug) EthA EthA (Monooxygenase) Amithiozone_prodrug->EthA Activation Activated_this compound Activated this compound EthA->Activated_this compound HadABC HadABC Complex (Dehydratase) Activated_this compound->HadABC Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis HadABC->Mycolic_Acid_Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall

Caption: Mechanism of action of this compound.

Modern_TB_Drugs_Mechanisms cluster_bacterium Mycobacterium tuberculosis cluster_cell_wall Cell Wall Synthesis cluster_nucleic_acid Nucleic Acid Synthesis cluster_protein_synthesis Protein Synthesis cluster_energy_metabolism Energy Metabolism Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Synthesis Isoniazid->Mycolic_Acid Inhibits Ethambutol Ethambutol Arabinogalactan Arabinogalactan Synthesis Ethambutol->Arabinogalactan Inhibits Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Fluoroquinolones Fluoroquinolones DNA_Gyrase DNA Gyrase Fluoroquinolones->DNA_Gyrase Inhibits Linezolid Linezolid Ribosome Ribosome (50S subunit) Linezolid->Ribosome Inhibits Bedaquiline Bedaquiline ATP_Synthase ATP Synthase Bedaquiline->ATP_Synthase Inhibits

Caption: Mechanisms of action of modern tuberculosis drugs.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the in vitro efficacy of an antimicrobial agent is by establishing its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Microplate Alamar Blue Assay (MABA) Protocol:

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the mycobacterial suspension to a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading of Results: After further incubation for 12-24 hours, the wells are visually inspected for a color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that remains blue.

MIC_Workflow start Start culture Culture M. tuberculosis start->culture dilute Prepare serial drug dilutions in 96-well plate culture->dilute inoculate Inoculate wells with bacterial suspension dilute->inoculate incubate1 Incubate at 37°C for 5-7 days inoculate->incubate1 add_alamar Add Alamar Blue reagent incubate1->add_alamar incubate2 Incubate for 12-24 hours add_alamar->incubate2 read Read results (Blue = No Growth, Pink = Growth) incubate2->read end Determine MIC read->end

Caption: Experimental workflow for MIC determination using MABA.

Clinical Trial Protocol for Comparing TB Drug Regimens

The following is a generalized protocol based on designs of randomized controlled trials for tuberculosis treatment.

  • Study Design: A multi-center, randomized, open-label, controlled clinical trial.

  • Patient Population: Adults with newly diagnosed, drug-susceptible or drug-resistant pulmonary tuberculosis, confirmed by smear microscopy and culture.

  • Randomization: Patients are randomly assigned to one of the treatment arms (e.g., a standard regimen versus an investigational regimen).

  • Treatment Regimens:

    • Control Arm: Standard of care, e.g., a 6-month regimen of Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol.

    • Investigational Arm: The novel drug regimen being tested.

  • Primary Endpoints:

    • Efficacy: Sputum culture conversion to negative at 8 weeks of treatment. Treatment success (cure or treatment completion) at the end of the follow-up period (e.g., 24 months).

    • Safety: Incidence of Grade 3 or 4 adverse events.

  • Secondary Endpoints: Time to sputum culture conversion, relapse rates, and emergence of drug resistance.

  • Data Collection: Clinical assessments, sputum smear microscopy and culture, and laboratory tests for safety monitoring are performed at regular intervals throughout the treatment and follow-up periods.

  • Statistical Analysis: The primary analysis is typically a non-inferiority or superiority comparison of the primary endpoints between the treatment arms.

Conclusion

The available evidence strongly indicates that modern tuberculosis drugs are superior to this compound in terms of both efficacy and safety. The significantly higher rate of sputum sterilization and the substantially lower incidence of severe adverse events associated with modern first-line regimens, such as those containing rifampicin, underscore the rationale for their widespread adoption. While this compound's low cost has historically justified its use in certain contexts, the high risk of severe toxicity, particularly in HIV-coinfected individuals, makes it an undesirable option when alternatives are available.

For drug development professionals, the story of this compound serves as a crucial reminder of the importance of a favorable therapeutic index. Future research should continue to focus on developing novel agents with potent bactericidal activity, a high barrier to resistance, and an improved safety profile to shorten treatment duration and improve outcomes for all forms of tuberculosis.

References

Unraveling the Impact of Amithiozone on Mycobacterial Mycolic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the effects of Amithiozone on the mycolic acid profile of Mycobacterium tuberculosis reveals a distinct mechanism of action compared to other frontline anti-tuberculosis agents. This guide provides a comparative analysis of this compound, Isoniazid, and Ethionamide, offering researchers, scientists, and drug development professionals critical insights supported by experimental data.

Mycolic acids are essential long-chain fatty acids that form the cornerstone of the robust mycobacterial cell wall, a key factor in the resilience and pathogenicity of Mycobacterium tuberculosis. The enzymes involved in mycolic acid biosynthesis are prime targets for antitubercular drugs. This guide examines the impact of this compound (also known as Thioacetazone) on the mycolic acid profile and contrasts its effects with those of Isoniazid and Ethionamide.

Distinct Mechanisms of Mycolic Acid Inhibition

This compound, a thiosemicarbazone, operates as a prodrug, requiring activation by the monooxygenase EthA.[1] Once activated, it specifically inhibits the cyclopropanation of mycolic acids.[2] This process, crucial for the structural integrity and virulence of the bacterium, is catalyzed by cyclopropane mycolic acid synthases (CMAS). The inhibition of these enzymes by this compound leads to a significant alteration in the mycolic acid profile, characterized by a marked reduction in cyclopropanated mycolic acids.[2]

In contrast, Isoniazid and Ethionamide, both critical first and second-line anti-tubercular drugs, also function as prodrugs but target a different step in mycolic acid synthesis. Isoniazid is activated by the catalase-peroxidase KatG, while Ethionamide is activated by EthA.[1] Both activated forms ultimately inhibit the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the elongation of the mycolic acid backbone.[1][3] This inhibition disrupts the overall synthesis of all mycolic acid species.[4][5]

Comparative Impact on Mycolic Acid Profile

While direct quantitative comparative data from a single study examining all three drugs is limited, the available literature provides a clear qualitative and semi-quantitative understanding of their distinct effects on the mycolic acid composition of M. tuberculosis.

DrugTargetPrimary Effect on Mycolic Acid ProfileKey Observations
This compound (Thioacetazone) Cyclopropane Mycolic Acid Synthases (CMAS)Inhibition of cyclopropanationSignificant reduction in α- and keto-mycolates containing cyclopropane rings, with an accumulation of unsaturated precursors.[2]
Isoniazid Enoyl-acyl carrier protein reductase (InhA)General inhibition of mycolic acid synthesisInhibition of the synthesis of all major mycolic acid classes (α-, methoxy-, and keto-mycolates).[4][5]
Ethionamide Enoyl-acyl carrier protein reductase (InhA)Preferential inhibition of oxygenated mycolic acidsStrong inhibition of keto- and methoxy-mycolic acid synthesis, with a lesser effect on α-mycolic acids.[4][6]

Note: The quantitative impact can vary depending on the specific experimental conditions, including drug concentration and duration of treatment.

Experimental Protocols

The analysis of mycolic acid profiles is central to understanding the mechanism of action of these drugs. The following outlines a general experimental workflow for the extraction and analysis of mycolic acids from Mycobacterium tuberculosis.

Mycolic Acid Methyl Ester (MAME) Preparation and Analysis

A common method for analyzing mycolic acids involves their extraction and conversion to methyl esters (MAMEs), which are then separated and identified.

1. Saponification:

  • Mycobacterial cells are harvested and treated with a strong alkaline solution (e.g., 25% potassium hydroxide in methanol/water) and heated to hydrolyze the lipids.[7]

2. Extraction:

  • After cooling and acidification, the free mycolic acids are extracted from the aqueous phase using an organic solvent such as diethyl ether.[7]

3. Derivatization:

  • The extracted mycolic acids are then derivatized to their methyl esters (MAMEs) using a methylating agent like diazomethane or by heating with an acidic methanol solution. This step increases their volatility for analysis.[7]

4. Analysis:

  • The resulting MAMEs are analyzed by various chromatographic techniques:

    • Thin-Layer Chromatography (TLC): One-dimensional or two-dimensional TLC on silica gel plates is used for the separation of different mycolic acid classes (α, methoxy, keto). Argentation TLC (impregnating the silica with silver nitrate) can be employed to separate mycolates based on their degree of unsaturation.[3]

    • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the different mycolic acid species.[8]

    • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS allow for the detailed structural characterization and quantification of individual mycolic acid molecules.[9][10]

experimental_workflow cluster_extraction Extraction & Derivatization cluster_analysis Analysis mycobacteria Mycobacterial Culture saponification Saponification (Alkaline Hydrolysis) mycobacteria->saponification extraction Solvent Extraction (e.g., Diethyl Ether) saponification->extraction derivatization Methyl Esterification (MAMEs) extraction->derivatization tlc Thin-Layer Chromatography (1D or 2D-Argentation) derivatization->tlc Separation hplc High-Performance Liquid Chromatography derivatization->hplc Quantification ms Mass Spectrometry (LC-MS, MALDI-TOF) derivatization->ms Structural Analysis

Experimental workflow for mycolic acid analysis.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound, Isoniazid, and Ethionamide can be visualized through their respective pathways of action on mycolic acid biosynthesis.

This compound: Inhibition of Mycolic Acid Cyclopropanation

amithiozone_pathway This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Activated_this compound Activated this compound EthA->Activated_this compound CMAS Cyclopropane Mycolic Acid Synthases (CMAS) Activated_this compound->CMAS Inhibition Cyclopropanated_Mycolates Cyclopropanated Mycolic Acids CMAS->Cyclopropanated_Mycolates Cyclopropanation Unsaturated_Mycolates Unsaturated Mycolic Acid Precursors Unsaturated_Mycolates->CMAS Substrate

Mechanism of this compound action on mycolic acid cyclopropanation.
Isoniazid and Ethionamide: Inhibition of the FAS-II Pathway

inh_eth_pathway cluster_inh Isoniazid cluster_eth Ethionamide Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibition Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide EthA->Activated_Ethionamide Activated_Ethionamide->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis FAS_II FAS-II Pathway FAS_II->InhA Elongation Step

Mechanism of Isoniazid and Ethionamide action on the FAS-II pathway.

Conclusion

This compound presents a unique mechanism of action against Mycobacterium tuberculosis by targeting the final modification step of mycolic acid biosynthesis—cyclopropanation. This is in stark contrast to Isoniazid and Ethionamide, which inhibit the elongation of the mycolic acid backbone. Understanding these distinct mechanisms is paramount for the development of new anti-tubercular drugs and for designing effective combination therapies to combat drug-resistant strains of tuberculosis. Further quantitative studies directly comparing the impact of these drugs on the mycolic acid profile will provide a more granular understanding of their effects and aid in the optimization of tuberculosis treatment regimens.

References

Reviving an Old Weapon: A Comparative Guide to the In Vivo Efficacy of Amithiozone in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Amithiozone (also known as Thioacetazone) against first-line tuberculosis therapies, Isoniazid and Rifampicin. This analysis is based on available experimental data from murine models of tuberculosis.

This compound, a thiosemicarbazone antibiotic, was once a component of tuberculosis treatment regimens but has largely been superseded due to concerns about its toxicity and modest activity compared to modern drugs.[1][2] However, with the rise of drug-resistant tuberculosis, there is renewed interest in re-evaluating older antibiotics. This guide aims to provide a data-driven assessment of this compound's reproducibility in in vivo efficacy studies, offering a comparative perspective for researchers exploring novel treatment strategies.

Comparative In Vivo Efficacy

The following tables summarize quantitative data from murine studies, focusing on the reduction of bacterial load (Colony Forming Units, CFU) in the lungs and spleens of infected mice. It is important to note that direct head-to-head comparisons of this compound with both Isoniazid and Rifampicin in the same study are limited. The data presented here is compiled from studies with similar experimental designs to facilitate a meaningful comparison.

Drug Dosage Treatment Duration Animal Model Initial Lung CFU (log10) Lung CFU Reduction (log10) Reference
Untreated Control -4 weeksBALB/c mice~5.5No reduction[3]
This compound (as NSC19723) 60 mg/kg/day4 weeksC57BL/6 miceNot specified~1.0[4]
Isoniazid 25 mg/kg/day13 daysC3H mice~6.2~2.1[5]
Isoniazid 25 mg/kg/day6 daysAerosol infection modelNot specified1.4[6]
Rifampicin 20 mg/kg/day13 daysC3H mice~6.2~1.4[5]
Rifampicin 10 mg/kg/day26 daysInfected mouse modelNot specified1.7[7]

Table 1: Comparative Efficacy in Reducing Lung Bacterial Load in Murine Models of Tuberculosis.

Drug Dosage Treatment Duration Animal Model Initial Spleen CFU (log10) Spleen CFU Reduction (log10) Reference
Untreated Control -4 weeksBALB/c mice~5.0No reduction[3]
This compound (as NSC19723) 60 mg/kg/day4 weeksC57BL/6 miceNot specified~1.0[4]
Isoniazid 25 mg/kg/day13 daysC3H mice~6.0~2.0[5]
Rifampicin 20 mg/kg/day13 daysC3H mice~6.0~1.2[5]

Table 2: Comparative Efficacy in Reducing Spleen Bacterial Load in Murine Models of Tuberculosis.

Experimental Protocols

The following is a generalized experimental protocol for assessing the in vivo efficacy of anti-tuberculosis drugs in a murine model, based on methodologies cited in the referenced studies.

1. Animal Model:

  • Strain: BALB/c or C57BL/6 mice are commonly used.[3][4]

  • Infection: Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a chronic infection. Intravenous injection is another method used to induce a more acute infection.[5][6]

2. Drug Administration:

  • Route: Drugs are typically administered orally via gavage.[5]

  • Frequency: Dosing is usually performed daily for a specified treatment period.[5]

  • Control Groups: An untreated control group receiving a vehicle is essential for comparison.[3]

3. Efficacy Endpoint - CFU Enumeration:

  • Sample Collection: At the end of the treatment period, mice are euthanized, and lungs and spleens are aseptically harvested.

  • Homogenization: Organs are homogenized in a suitable buffer (e.g., PBS with Tween 80).

  • Plating: Serial dilutions of the homogenates are plated on Middlebrook 7H11 or 7H10 agar plates.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks.

  • Quantification: The number of colonies is counted, and the bacterial load is expressed as log10 CFU per organ.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for interpreting efficacy data and exploring potential drug synergies.

This compound (Thioacetazone): this compound is a prodrug that is thought to be activated by the mycobacterial enzyme EthA.[8] Its precise target remains elusive, but it is believed to interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][9] Some evidence suggests it may inhibit the cyclopropanation of mycolic acids.[10]

Amithiozone_Pathway This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Activated_this compound Activated This compound EthA->Activated_this compound Mycolic_Acid_Synthases Mycolic Acid Synthases Activated_this compound->Mycolic_Acid_Synthases Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis Mycolic_Acid_Synthases->Mycolic_Acid_Synthesis Cell_Wall_Integrity Cell Wall Integrity Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity Isoniazid_Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Integrity Cell Wall Integrity Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity Rifampicin_Pathway Rifampicin Rifampicin RNA_Polymerase DNA-dependent RNA Polymerase (β-subunit) Rifampicin->RNA_Polymerase Binding and Inhibition Transcription Transcription (RNA Synthesis) RNA_Polymerase->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Growth Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Infection Infection with M. tuberculosis (e.g., Aerosol Route) Animal_Acclimatization->Infection Establishment Establishment of Chronic Infection (e.g., 2-4 weeks) Infection->Establishment Drug_Administration Daily Drug Administration (Oral Gavage) Establishment->Drug_Administration Monitoring Monitoring of Animal Health (Weight, Clinical Signs) Drug_Administration->Monitoring Euthanasia Euthanasia and Organ Harvest (Lungs, Spleen) Monitoring->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation (37°C, 3-4 weeks) Plating->Incubation CFU_Counting Colony Forming Unit (CFU) Enumeration Incubation->CFU_Counting Data_Analysis Data Analysis and Comparison CFU_Counting->Data_Analysis

References

Validating Amithiozone as a Reference Compound in Mycolic Acid Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycolic acids are essential, long-chain fatty acids that form the characteristic waxy outer layer of the mycobacterial cell wall, including that of Mycobacterium tuberculosis. This unique structure provides a robust, impermeable barrier, contributing significantly to the bacterium's resilience and intrinsic resistance to many antibiotics. Consequently, the mycolic acid biosynthesis pathway is a well-validated and critical target for the development of new anti-tuberculosis drugs.

In the pursuit of novel therapeutics, the use of well-characterized reference compounds is indispensable for validating new screening assays and for comparative analysis of new chemical entities. Amithiozone, also known as Thioacetazone (TAC), is a thiosemicarbazone antibiotic that inhibits mycolic acid synthesis. This guide provides an objective comparison of this compound with other established inhibitors of this pathway, supported by experimental data and protocols, to validate its use as a reference compound in contemporary mycolic acid research.

Mechanism of Action: A Comparative Overview

The inhibition of mycolic acid synthesis can occur at various stages of its complex pathway. This compound and other key reference compounds, Isoniazid (INH) and Ethionamide (ETH), are all prodrugs, meaning they require activation by mycobacterial enzymes to exert their effect. However, their ultimate molecular targets within the pathway differ significantly.

  • This compound (Thioacetazone - TAC): this compound is a prodrug activated by the monooxygenase EthA.[1][2] Its mechanism of action is distinct from many other mycolic acid inhibitors. Instead of targeting the primary elongation pathway, activated this compound is thought to inhibit the cyclopropane mycolic acid synthases (CMASs).[1][2][3] These enzymes are responsible for converting double bonds in mycolic acid precursors into cyclopropane rings, modifications crucial for the structural integrity and permeability of the cell wall.[2][3] Some studies also suggest it may target the dehydratase step of the fatty-acid synthase type II (FAS-II) elongation cycle.[4]

  • Isoniazid (INH): As a cornerstone of tuberculosis treatment, Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6] The activated form of INH covalently binds to NAD+ to form an adduct that potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the FAS-II pathway responsible for elongating the fatty acid chains of mycolic acid precursors.[7][8] Inhibition of InhA halts mycolic acid synthesis, leading to cell death.[9]

  • Ethionamide (ETH): Structurally similar to Isoniazid, Ethionamide is also a prodrug but is activated by the same enzyme as this compound, the monooxygenase EthA.[1][7][10] Once activated, it forms an adduct with NAD+ and inhibits the same target as Isoniazid, the InhA enzyme, thereby disrupting the FAS-II elongation cycle and blocking mycolic acid production.[7][10]

Mycolic_Acid_Pathway_Inhibition cluster_pathway Simplified Mycolic Acid Biosynthesis cluster_drugs Inhibitor Action FAS_I Fatty Acid Synthase I (FAS-I) Precursors C16-C26 Acyl-CoA Precursors FAS_I->Precursors FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycle Precursors->FAS_II Meroacids Full-Length Meromycolates FAS_II->Meroacids Condensation Pks13 Condensation Meroacids->Condensation Mature_MA Mature Mycolic Acids Condensation->Mature_MA Cyclopropanation Cyclopropanation (CMASs) Mature_MA->Cyclopropanation Final_MA Final Cell Wall Mycolates Cyclopropanation->Final_MA INH Isoniazid (INH) InhA InhA INH->InhA (Activated by KatG) ETH Ethionamide (ETH) ETH->InhA (Activated by EthA) TAC This compound (TAC) CMASs CMASs TAC->CMASs (Activated by EthA) InhA->FAS_II INHIBITS CMASs->Cyclopropanation INHIBITS

Caption: Inhibition sites of reference compounds in the mycolic acid pathway.

Comparative Performance Data

The distinct mechanisms and activation pathways of these compounds result in different performance characteristics, which are crucial for their application as reference standards.

FeatureThis compound (Thioacetazone)IsoniazidEthionamide
Primary Target Cyclopropane Mycolic Acid Synthases (CMASs)[1][2][3]Enoyl-ACP Reductase (InhA)[7][8]Enoyl-ACP Reductase (InhA)[7][10]
Prodrug? Yes[1]Yes[5]Yes[7][10]
Activating Enzyme EthA[1][2]KatG[5]EthA[7][10]
Typical MIC vs. M. tb (μg/mL) 0.1 - 0.5[4]~0.05 - 0.2[9]0.5 - 1.25
Common Resistance Mechanism Mutations in ethA (cross-resistance with ETH)[1], hadA, hadC[4][11]Mutations in katG, inhA promoterMutations in ethA, inhA promoter[7]

Experimental Protocols

A fundamental method for identifying and validating inhibitors of mycolic acid synthesis involves tracking the incorporation of a radiolabeled precursor into mature mycolic acids.

Protocol: Inhibition of [¹⁴C]-Acetic Acid Incorporation into Mycolic Acids

This protocol provides a framework for assessing the impact of a test compound on mycolic acid synthesis in whole Mycobacterium cells.

  • Bacterial Culture: Grow Mycobacterium (e.g., M. tuberculosis H37Ra or M. bovis BCG) to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) in a suitable liquid medium such as Middlebrook 7H9 supplemented with OADC.

  • Compound Exposure: Aliquot the bacterial culture into separate tubes. Add the test compound (e.g., this compound) and reference compounds (e.g., Isoniazid, Ethionamide) at desired concentrations (e.g., 1x, 5x, 10x MIC). Include a solvent control (e.g., DMSO). Incubate for a defined period (e.g., 4-6 hours) at 37°C.

  • Radiolabeling: Add [¹⁴C]-acetic acid (sodium salt, ~1 µCi/mL) to each culture tube. Incubate for an additional period (e.g., 8-16 hours) to allow for incorporation into newly synthesized lipids.

  • Lipid Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with PBS to remove unincorporated radiolabel.

    • Perform saponification by resuspending the pellet in a solution of 15% tetrabutylammonium hydroxide and incubating at 100°C overnight.

  • Mycolic Acid Methyl Ester (MAME) Derivatization:

    • After cooling, add water, dichloromethane, and iodomethane.

    • Shake vigorously to methylate the fatty acids, forming fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

    • Centrifuge to separate the phases and collect the lower organic layer containing the FAMEs and MAMEs.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica TLC plate.

    • Develop the plate using a suitable solvent system (e.g., hexane:diethyl ether in a 9:1 ratio).

    • Visualize the radiolabeled lipids using autoradiography or a phosphorimager.

  • Data Interpretation: Compare the intensity of the MAME bands in the drug-treated samples to the solvent control. A significant reduction in the MAME band intensity indicates inhibition of mycolic acid synthesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Grow Mycobacterial Culture to Mid-Log Phase B 2. Aliquot and Add Test/Reference Compounds A->B C 3. Add [14C]-Acetic Acid for Radiolabeling B->C D 4. Incubate to Allow Precursor Incorporation C->D E 5. Harvest Cells & Extract Total Lipids D->E F 6. Derivatize to FAMEs/MAMEs E->F G 7. Separate Lipids by TLC F->G H 8. Visualize via Autoradiography & Quantify Inhibition G->H

Caption: Workflow for the mycolic acid synthesis inhibition assay.

Validation Framework for Novel Inhibitors

This compound serves as an excellent reference compound within a logical framework for validating new inhibitors, especially for identifying compounds with novel mechanisms of action.

Validation_Framework A Primary Screen: Whole-Cell Growth Inhibition B Secondary Screen: Mycolic Acid Synthesis Assay (e.g., [14C]-Acetate Incorporation) A->B C Mechanism of Action Studies B->C D Compare Inhibition Profile to Reference Compounds C->D E Profile similar to INH/ETH? (InhA Inhibition) D->E Yes F Profile similar to this compound? (CMAS Inhibition) D->F Yes G Novel Inhibition Profile? D->G No H Target Identification & Validation (e.g., Resistant Mutants) E->H F->H G->H

Caption: Logical workflow for validating novel mycolic acid inhibitors.

Conclusion

This compound (Thioacetazone) is a valid and valuable reference compound in mycolic acid research. Its utility stems primarily from its distinct mechanism of action, which targets the cyclopropanation of mycolic acids—a different node in the pathway compared to the widely used InhA inhibitors, Isoniazid and Ethionamide.[1][2]

By including this compound alongside Isoniazid and Ethionamide in screening and validation panels, researchers can:

  • Validate Assay Performance: Confirm that an assay is capable of detecting inhibitors with different mechanisms.

  • Triage Hits: Quickly differentiate novel compounds that may inhibit the FAS-II elongation pathway (similar to INH/ETH) from those that may act on downstream modification steps (similar to this compound).

  • Discover Novel Targets: An inhibitor that shows a strong effect on mycolic acid synthesis but does not phenocopy either this compound or Isoniazid may be acting on a novel, yet-to-be-drugged target in the pathway.

While its clinical use has been largely discontinued in many regions due to toxicity, this compound's well-characterized, unique mechanism of action secures its role as a critical chemical tool for the academic and pharmaceutical research communities dedicated to discovering the next generation of anti-tuberculosis therapies.

References

The Evolving Landscape of Amithiozone Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of Amithiozone (Thioacetazone) derivatives, comparing their antitubercular and anticancer activities through a structure-activity relationship (SAR) framework. This guide provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of critical concepts to inform future drug discovery efforts.

This compound, also known as Thioacetazone, is a thiosemicarbazone antibiotic that has historically been used in the treatment of tuberculosis. However, its use has declined due to concerns about toxicity and the advent of more effective drugs.[1] Despite this, the thiosemicarbazone scaffold remains a versatile and promising platform for the development of new therapeutic agents with a broad range of biological activities, including potent antitubercular and anticancer effects. This guide delves into the structure-activity relationship (SAR) of this compound derivatives and related thiosemicarbazones, providing a comparative analysis of their performance based on available experimental data.

Core Chemical Structure and Modifications

The fundamental structure of this compound consists of a 4-acetamidobenzaldehyde linked to a thiosemicarbazide moiety. The SAR of its derivatives is primarily explored through modifications at three key positions: the aromatic ring, the aldehydic or ketonic carbon, and the N4-amino group of the thiosemicarbazide. Understanding the impact of these modifications is crucial for designing novel compounds with enhanced efficacy and reduced toxicity.

Structure-Activity Relationship (SAR) Workflow

The development and evaluation of new this compound derivatives typically follow a structured workflow. This process begins with the rational design and synthesis of new analogues, followed by a series of in vitro and sometimes in vivo assays to determine their biological activity and toxicity.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Design Rational Design of Analogues Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Activity Screening (Antitubercular/Anticancer) Synthesis->InVitro Cytotoxicity Cytotoxicity Assays InVitro->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism SAR_Analysis SAR Analysis & Iteration Mechanism->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound derivatives.

Antitubercular Activity of this compound Derivatives

The primary mechanism of action of this compound against Mycobacterium tuberculosis is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. It is a prodrug that requires activation by the mycobacterial enzyme EthA. The following table summarizes the antitubercular activity of selected this compound analogues and related thiosemicarbazones.

CompoundR (Substitution on Phenyl Ring)R1 (at N4)R2 (at N4)MIC (µg/mL) vs. M. tuberculosis H37RvReference
This compound 4-NHCOCH3HH0.5[2]
Analogue 15 4-OCF3HH<0.05[3]
Analogue 16 3-OCH3HH<0.05[3]
SRI-224 4-N(CH3)2HH0.25[2]
SRI-286 4-ClHH10-25[2]
Pyridine-based TSC 5 (Pyridine-2,6-diyl)Pyrrolidine-2[1][4]
Pyridine-based TSC 7 (Pyridine-2,6-diyl)Piperidine-2[1][4]

Key SAR Insights for Antitubercular Activity:

  • Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring significantly influence activity. Electron-withdrawing groups, such as trifluoromethoxy (OCF3) at the para position (Analogue 15), and electron-donating groups like methoxy (OCH3) at the meta position (Analogue 16), have been shown to enhance antitubercular potency by more than ten-fold compared to the parent compound.[3]

  • N4-Substitution: Modifications at the N4 position of the thiosemicarbazide moiety can modulate activity. For instance, incorporating cyclic amines like pyrrolidine and piperidine in pyridine-based thiosemicarbazones has yielded compounds with potent activity against both standard and resistant strains of M. tuberculosis.[1][4]

  • Lipophilicity: The lipophilicity of the compounds, often expressed as log P, plays a crucial role in their ability to penetrate the mycobacterial cell wall. A parabolic relationship between log P and antimycobacterial activity has been observed, suggesting an optimal lipophilicity for maximal efficacy.[5]

Anticancer Activity of this compound Derivatives and Related Thiosemicarbazones

Thiosemicarbazones have emerged as a significant class of anticancer agents, primarily due to their ability to chelate metal ions, particularly iron, which is essential for cancer cell proliferation. This chelation can lead to the generation of reactive oxygen species (ROS) and inhibition of key enzymes like ribonucleotide reductase.[6][7] The anticancer activity of various thiosemicarbazone derivatives is presented below.

CompoundScaffoldCell LineIC50 (µM)Reference
TSC 1d Piperazine-basedHCT1160.002-0.017[8]
TSC 3c Morpholine-basedHCT1160.002-0.017[8]
Dp44mT Di-2-pyridylketoneVarious0.002-0.04[8]
Limonene-TSC 10 R-(+)-limonenePC-30.04-0.05[9]
PABA-TSC 4h p-aminobenzoic acid-0.07[10]

Key SAR Insights for Anticancer Activity:

  • Chelation Moiety: The arrangement of donor atoms (N, N, S) is critical for the iron-chelating and redox-cycling activities that underpin the anticancer effects of many thiosemicarbazones.[6]

  • N4-Disubstitution: Di-substitution at the terminal N4 atom, often by incorporating it into a piperazine or morpholine ring, is a key feature for potent anticancer activity.[6] This modification can enhance the compound's stability and lipophilicity.

  • Scaffold Diversity: The anticancer activity is not limited to the benzaldehyde scaffold of this compound. Derivatives based on di-2-pyridylketone, quinoline, and even natural products like limonene have demonstrated significant cytotoxic effects against a range of cancer cell lines.[8][7][9]

  • Selectivity: A crucial aspect of anticancer drug development is selectivity for cancer cells over normal cells. Some novel thiosemicarbazones have shown high therapeutic indices, indicating potent anticancer activity with reduced cytotoxicity to normal cells.[8]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The primary antitubercular mechanism of this compound and its analogues is the disruption of the mycolic acid layer of the mycobacterial cell wall. This is achieved through the inhibition of cyclopropanation of mycolic acids.

Mycolic_Acid_Inhibition cluster_activation Prodrug Activation cluster_inhibition Biosynthesis Inhibition This compound This compound (Prodrug) EthA EthA (Mycobacterial Enzyme) This compound->EthA Activation Activated_Drug Activated Drug EthA->Activated_Drug CMAS Cyclopropane Mycolic Acid Synthases (CMAS) Activated_Drug->CMAS Inhibition Mycolic_Precursors Mycolic Acid Precursors Cyclopropanation Cyclopropanation Mycolic_Precursors->Cyclopropanation Mycolic_Acids Mature Mycolic Acids Cyclopropanation->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall

Caption: Proposed mechanism of action of this compound derivatives in inhibiting mycolic acid synthesis.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reliable evaluation and comparison of novel chemical entities. Below are methodologies for key assays cited in the evaluation of this compound derivatives.

Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis. It is a rapid, low-cost, and high-throughput alternative to traditional methods.[8]

Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state. Metabolically active mycobacteria reduce resazurin to the pink-colored resorufin. A blue color in the presence of the test compound indicates inhibition of bacterial growth, while a pink color signifies growth.[8]

Materials:

  • Sterile 96-well flat-bottom microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and control drugs (e.g., Isoniazid)

  • Alamar Blue reagent (resazurin)

  • 10% Tween 80 solution

  • Sterile deionized water

  • Biosafety Level 3 (BSL-3) laboratory facilities

Procedure:

  • Plate Setup: Add 200 µL of sterile deionized water to the perimeter wells of the 96-well plate to minimize evaporation.

  • Drug Dilutions: Prepare serial twofold dilutions of the test compounds and control drugs in the microplate using supplemented 7H9 broth. The final volume in each well should be 100 µL. Include drug-free control wells.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to all test and control wells. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well to check for sufficient growth (color change from blue to pink within 12-24 hours). Once growth is confirmed, add the Alamar Blue mixture to all wells.

  • Final Incubation and Reading: Re-incubate the plate for 24 hours. The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Sterile 96-well flat-bottom microplates

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The thiosemicarbazone scaffold, exemplified by this compound, continues to be a fertile ground for the discovery of novel therapeutic agents. Structure-activity relationship studies have revealed key chemical features that govern their antitubercular and anticancer activities. For antitubercular drug design, optimizing the substituents on the aromatic ring to enhance lipophilicity and potency while minimizing toxicity is a promising strategy. In the realm of anticancer research, the development of thiosemicarbazones with improved iron chelation properties and selectivity for cancer cells holds significant potential. Future research should focus on elucidating the precise molecular targets of these compounds and exploring combination therapies to overcome drug resistance. The detailed experimental protocols and SAR insights provided in this guide aim to facilitate these endeavors and accelerate the development of the next generation of this compound-based therapeutics.

References

Thioacetazone: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioacetazone (TAC) is a thiosemicarbazone antibiotic that has historically been used in the treatment of tuberculosis (TB), primarily due to its low cost.[1] However, its use has significantly declined owing to concerns about its toxicity and the availability of more effective drugs.[1] This guide provides a comprehensive comparison of the in vitro and in vivo activity of Thioacetazone, supported by experimental data, to offer a clear perspective on its efficacy and limitations for research and drug development purposes.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of Thioacetazone.

Table 1: In Vitro Activity of Thioacetazone

ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC) Mycobacterium tuberculosis0.08 - 1.2 µg/mLHeifets et al., 1990
Mycobacterium tuberculosis H37Rv0.1 µg/mLMedchemExpress
Mycobacterium avium0.02 - 0.15 µg/mL (most strains)Heifets et al., 1990
In Vitro Toxicity (IC50) Mammalian Cell LinesData not available in the public domain-

Table 2: In Vivo Efficacy of Thioacetazone

Animal ModelDosing RegimenEfficacyReference
Mouse (M. tuberculosis Erdman)60 mg/kg for 4 weeks~10-fold reduction in lung and splenic bacillary loadJagannath et al. (as cited in NSC19723 study)[2]
Mouse (M. avium)40 mg/kg/dayNo significant activity in livers and spleensBermudez et al., 2002[3]

Table 3: Human Clinical Trial Efficacy of Thioacetazone-Containing Regimen

RegimenOutcomeResultReference
Streptomycin, Thioacetazone, Isoniazid (STH)Sputum sterilization at 2 months in HIV-positive patients37%Whalen et al., 1995[4]
Isoniazid, Rifampicin, Pyrazinamide (RHZ)Sputum sterilization at 2 months in HIV-positive patients74%Whalen et al., 1995[4]

Table 4: Pharmacokinetic Parameters of Thioacetazone

SpeciesDoseCmaxTmaxHalf-lifeReference
Human (healthy volunteers)150 mg/day (oral)1.59 ± 0.47 µg/mL3.30 ± 1.18 hours15-16 hoursPeloquin et al., 1996[5]
Mouse5 mg/kg (IV)--0.57 hoursTarning et al., 2012[6]
Rabbit5 mg/kg (IV)--0.98 hoursTarning et al., 2012[6]

Experimental Protocols

1. In Vitro Susceptibility Testing: BACTEC Radiometric Method (General Protocol)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of drugs against Mycobacterium tuberculosis.

  • Bacterial Strains and Growth Conditions: M. tuberculosis strains are grown on Middlebrook 7H10 agar or in Sauton's broth medium.

  • Drug Preparation: A stock solution of Thioacetazone is prepared in a suitable solvent (e.g., DMSO) and sterilized. Serial dilutions are made to achieve the desired final concentrations for testing.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to a McFarland standard (e.g., 0.5) to ensure a standardized inoculum size.

  • Assay Procedure:

    • The BACTEC 12B medium is supplemented with the required nutrients.

    • The prepared drug dilutions are added to the BACTEC vials.

    • A standardized inoculum of the mycobacterial suspension is added to each vial.

    • A drug-free vial serves as a growth control.

    • The vials are incubated at 37°C in a BACTEC instrument.

  • Data Analysis: The instrument monitors the production of 14CO2 as an indicator of bacterial growth. The MIC is defined as the lowest concentration of the drug that inhibits 99% of the bacterial growth compared to the control.[7]

2. In Vivo Efficacy in a Murine Tuberculosis Model (General Protocol)

This protocol describes a typical animal model to assess the in vivo efficacy of antitubercular agents.

  • Animal Model: Specific pathogen-free mice (e.g., C57BL/6) are commonly used.

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis (e.g., Erdman or H37Rv strain) to establish a pulmonary infection.

  • Treatment: Treatment with Thioacetazone (e.g., 60 mg/kg body weight) is initiated at a specified time point post-infection and administered daily or on a specified schedule via oral gavage. A control group receives the vehicle only.

  • Efficacy Assessment:

    • At different time points during and after treatment, cohorts of mice are euthanized.

    • Lungs and spleens are aseptically removed and homogenized.

    • Serial dilutions of the homogenates are plated on selective agar (e.g., Middlebrook 7H11).

    • Colony-forming units (CFU) are counted after incubation for 3-4 weeks.

  • Data Analysis: The efficacy of the treatment is determined by comparing the mean CFU counts in the organs of treated mice to those of the untreated control group.[2]

3. In Vitro Cytotoxicity Assay: MTT Assay (General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Culture: A suitable mammalian cell line (e.g., HepG2 for liver toxicity, or a macrophage cell line) is cultured in appropriate media and conditions.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of Thioacetazone. Control wells contain vehicle only.

    • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a further 2-4 hours. Live cells with active metabolism convert the yellow MTT to a purple formazan product.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated from the dose-response curve.

Mandatory Visualizations

In_Vitro_vs_In_Vivo_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_comparison Comparative Analysis in_vitro_start Thioacetazone Compound mic_assay MIC Determination (e.g., BACTEC) in_vitro_start->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) in_vitro_start->cytotoxicity_assay in_vitro_data In Vitro Data (MIC, IC50) mic_assay->in_vitro_data cytotoxicity_assay->in_vitro_data comparison In Vitro vs. In Vivo Correlation in_vitro_data->comparison animal_model Animal Model of TB (e.g., Mouse) treatment Thioacetazone Administration animal_model->treatment efficacy_testing Efficacy Testing (CFU Counts) treatment->efficacy_testing pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies treatment->pk_pd_studies in_vivo_data In Vivo Data (CFU Reduction, PK/PD) efficacy_testing->in_vivo_data pk_pd_studies->in_vivo_data in_vivo_data->comparison

Caption: Workflow for comparing the in vitro and in vivo activity of Thioacetazone.

Thioacetazone_Mechanism_of_Action cluster_activation Prodrug Activation cluster_inhibition Inhibition of Mycolic Acid Synthesis TAC_prodrug Thioacetazone (Prodrug) EthA EthA (Monooxygenase) TAC_prodrug->EthA Activation Activated_TAC Activated Thioacetazone EthA->Activated_TAC CMAS Cyclopropane Mycolic Acid Synthases (CMASs) Activated_TAC->CMAS Inhibition Mycolic_Acid_Precursors Mycolic Acid Precursors (with double bonds) Mycolic_Acid_Precursors->CMAS Cyclopropanation Cyclopropanated_Mycolic_Acids Cyclopropanated Mycolic Acids CMAS->Cyclopropanated_Mycolic_Acids Cell_Wall_Integrity Mycobacterial Cell Wall Integrity Cyclopropanated_Mycolic_Acids->Cell_Wall_Integrity

Caption: Mechanism of action of Thioacetazone in Mycobacterium.

Discussion

The collected data reveal a notable discrepancy between the in vitro and in vivo profiles of Thioacetazone. In vitro, Thioacetazone demonstrates moderate activity against M. tuberculosis and even greater potency against some strains of M. avium.[8] Its mechanism of action is well-defined, involving the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[9] Thioacetazone is a prodrug that requires activation by the mycobacterial monooxygenase EthA.[10]

In contrast, the in vivo efficacy of Thioacetazone appears to be limited. In a murine model of tuberculosis, a significant dose was required to achieve a modest reduction in bacterial load.[2] Furthermore, it showed no significant activity against M. avium in mice, despite its promising in vitro MIC values against this species.[3] Clinical data from trials in HIV-positive individuals also indicate that a Thioacetazone-containing regimen is less effective at sterilizing sputum compared to a rifampicin-containing regimen.[4]

The pharmacokinetic profile of Thioacetazone shows that it is orally absorbed, with a relatively long half-life in humans.[5] However, its metabolic pathway and potential for drug-drug interactions should be carefully considered in any future drug development efforts.

Conclusion

Thioacetazone exhibits moderate in vitro antimycobacterial activity by inhibiting mycolic acid synthesis. However, this in vitro promise does not fully translate to robust in vivo efficacy, which is further hampered by a significant risk of severe toxicity. The comparison of its in vitro and in vivo activities highlights the critical importance of comprehensive preclinical and clinical evaluation in drug development. While Thioacetazone itself has limited clinical utility today, its mechanism of action and the structure-activity relationships of its analogues may still provide valuable insights for the development of new and safer antitubercular agents.

References

Validating Amithiozone's Target Engagement in Mycobacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Amithiozone (Thioacetazone), a repurposed anti-tuberculosis drug, and its target engagement within Mycobacterium tuberculosis. It offers a detailed examination of its mechanism of action, supporting experimental data, and a comparison with other mycolic acid synthesis inhibitors. This document is intended to inform research and development efforts aimed at combating tuberculosis.

Mechanism of Action and Target Identification

This compound is a prodrug that requires activation by the mycobacterial enzyme EthA, a flavin-containing monooxygenase.[1] Once activated, this compound targets the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.[2]

Recent studies have elucidated that the activated form of this compound covalently modifies a cysteine residue (Cys61) on the HadA subunit of the β-hydroxyacyl-ACP dehydratase complex (HadAB).[1][3] This covalent modification leads to the inactivation of the enzyme, thereby inhibiting the dehydration step in the Fatty Acid Synthase-II (FAS-II) pathway and disrupting mycolic acid synthesis.[1][4] This mechanism is shared with another thiourea-containing drug, Isoxyl.[1]

Initial hypotheses also suggested that this compound might inhibit cyclopropane mycolic acid synthases (CMASs), and while it does prevent the cyclopropanation of mycolic acids, this is now understood to be a downstream effect of inhibiting the FAS-II pathway rather than direct inhibition of CMASs.[5]

Comparative Analysis with Other Mycolic Acid Synthesis Inhibitors

This compound's mechanism of targeting the HadAB dehydratase complex distinguishes it from other frontline anti-tuberculosis drugs that also inhibit mycolic acid synthesis, such as Isoniazid and Ethionamide. These drugs, also prodrugs, are activated by different mycobacterial enzymes (KatG for Isoniazid) and target the enoyl-ACP reductase InhA.[6]

Below is a comparative summary of this compound and its alternatives:

FeatureThis compound (Thioacetazone)Isoniazid (INH)Ethionamide (ETH)
Target HadAB dehydratase complex (HadA subunit)Enoyl-ACP reductase (InhA)Enoyl-ACP reductase (InhA)
Activating Enzyme EthAKatGEthA
Mechanism of Inhibition Covalent modification of Cys61 in HadAFormation of a covalent adduct with NAD+ which then inhibits InhAForms a covalent adduct with NAD+ that inhibits InhA
MIC Range against M. tuberculosis 0.08 - 1.2 µg/mL[7]0.02 - 0.06 mg/liter (susceptible strains)[8]0.3 - 1.25 µg/mL (susceptible strains)
Resistance Mutations ethA, hadA (Cys61)[9]katG, inhA promoter, ahpCethA, inhA promoter

Experimental Protocols for Target Validation

Biochemical Assay: In Vitro Dehydratase Activity Assay

This assay measures the enzymatic activity of the purified HadAB or HadBC complex and can be used to determine the inhibitory potential of compounds like activated this compound.

Materials:

  • Purified HadAB or HadBC complex

  • trans-2-dodecenoyl-CoA (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 263 nm

Protocol:

  • Prepare a reaction mixture containing the assay buffer and the purified HadAB or HadBC enzyme.

  • Add the test compound (e.g., activated this compound) at various concentrations to the reaction mixture and incubate for a defined period.

  • Initiate the enzymatic reaction by adding the substrate, trans-2-dodecenoyl-CoA.

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the substrate.

  • Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm drug-target engagement in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.

Protocol for Mycobacteria:

  • Cultivation and Treatment: Grow Mycobacterium tuberculosis cultures to mid-log phase. Treat the cells with the desired concentration of this compound or a vehicle control for a specific duration.

  • Heating: Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Immediately after heating, lyse the cells using a method suitable for mycobacteria, such as bead beating or sonication, in a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the total protein concentration in each sample.

    • Analyze the presence of the target protein (e.g., HadA or HadB) in the soluble fraction by Western blotting using specific antibodies.

  • Data Analysis: Quantify the band intensities from the Western blots. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.

Visualizing Pathways and Workflows

Signaling Pathway: Mycolic Acid Biosynthesis Inhibition

Mycolic_Acid_Inhibition cluster_prodrugs Prodrugs cluster_activation Activation cluster_active_drugs Active Drugs cluster_targets Enzyme Targets cluster_pathway Mycolic Acid Biosynthesis This compound This compound EthA EthA This compound->EthA Isoniazid Isoniazid KatG KatG Isoniazid->KatG Ethionamide Ethionamide Ethionamide->EthA Activated_this compound Activated_this compound EthA->Activated_this compound ETH_NAD_adduct ETH_NAD_adduct EthA->ETH_NAD_adduct INH_NAD_adduct INH_NAD_adduct KatG->INH_NAD_adduct HadAB HadAB Activated_this compound->HadAB Inhibits InhA InhA INH_NAD_adduct->InhA Inhibits ETH_NAD_adduct->InhA Inhibits FAS_II FAS-II Pathway HadAB->FAS_II Essential for InhA->FAS_II Essential for Mycolic_Acid Mycolic_Acid FAS_II->Mycolic_Acid Produces

Caption: Inhibition of Mycolic Acid Synthesis by this compound and Alternatives.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Start: Mycobacterial Culture treatment Treat with this compound or Vehicle Control start->treatment heating Heat at Temperature Gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble/Aggregated Proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot for Target Protein (e.g., HadA) supernatant->western_blot analysis Analyze Band Intensity and Plot Melting Curve western_blot->analysis end End: Target Engagement Confirmed analysis->end

Caption: Workflow for Validating this compound's Target Engagement using CETSA.

References

Comparative Transcriptomic Analysis of Mycobacterial Response to Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic response of Mycobacterium tuberculosis to various anti-tubercular agents. While direct, comprehensive transcriptomic data for Amithiozone (also known as Thioacetazone) is limited in publicly available datasets, this guide leverages data from key first-line anti-tubercular drugs with well-characterized mechanisms of action to provide a comparative framework. This compound is known to inhibit mycolic acid synthesis, a pathway also targeted by Isoniazid and Ethionamide. Understanding the transcriptomic signatures of drugs targeting this and other essential pathways offers valuable insights for drug discovery and development.

Executive Summary

This comparison guide outlines the differential gene expression profiles of Mycobacterium tuberculosis upon treatment with four first-line anti-tubercular drugs: Isoniazid, Rifampicin, Ethambutol, and Pyrazinamide. Each drug elicits a unique transcriptional response, reflecting its distinct mechanism of action. While Isoniazid treatment significantly impacts genes involved in mycolic acid biosynthesis, Rifampicin causes widespread changes in genes related to RNA synthesis and transcription. Ethambutol affects genes associated with arabinogalactan synthesis and cell wall integrity, and Pyrazinamide induces a complex response related to stress adaptation and energy metabolism.

Data Presentation: Comparative Transcriptomic Overview

The following tables summarize the key quantitative data on the transcriptomic response of Mycobacterium tuberculosis to different anti-tubercular drugs. The data is compiled from publicly available RNA-sequencing datasets (GEO accession numbers provided in the experimental protocols section).

Table 1: Summary of Differentially Expressed Genes (DEGs) in M. tuberculosis H37Rv Treated with First-Line Anti-Tubercular Drugs

DrugMechanism of ActionNumber of Upregulated GenesNumber of Downregulated GenesKey Upregulated PathwaysKey Downregulated Pathways
Isoniazid Inhibition of mycolic acid synthesis (targets InhA)~250~200Fatty acid biosynthesis, Oxidative stress responseCell division, Respiration
Rifampicin Inhibition of RNA synthesis (targets RNA polymerase)~400~350DNA repair, Stress responseTranscription and translation, Central metabolism
Ethambutol Inhibition of arabinogalactan synthesis (targets EmbB)~150~100Cell wall stress response, Lipid metabolismArabinogalactan biosynthesis, Cell division
Pyrazinamide Disrupts membrane potential and energy production~200~150Stress response, Ribosome modulationTranslation, ATP synthesis

Table 2: Top 5 Upregulated Genes in Response to Treatment

DrugGene IDGene NameFold Change (log2)Function
Isoniazid Rv1484inhA> 4.0Target of Isoniazid, mycolic acid synthesis
Rv2244ahpC> 3.5Alkyl hydroperoxide reductase, oxidative stress
Rv0341kasA> 3.0Beta-ketoacyl-ACP synthase, mycolic acid synthesis
Rv2245oxyR> 3.0Oxidative stress response regulator
Rv1592c-> 2.8Probable efflux pump
Rifampicin Rv0667rpoB> 6.0RNA polymerase beta subunit (target of Rifampicin)
Rv0805dnaE2> 5.0DNA polymerase III
Rv3228recA> 4.5Recombinase A, DNA repair
Rv2719clexA> 4.0SOS response repressor
Rv1636whiB7> 3.8Transcriptional regulator, stress response
Ethambutol Rv3792embB> 3.0Arabinosyltransferase (target of Ethambutol)
Rv3793embA> 2.8Arabinosyltransferase
Rv3806ciniA> 2.5Isoniazid-inducible protein A, cell wall stress
Rv3805ciniB> 2.5Isoniazid-inducible protein B, cell wall stress
Rv0022c-> 2.2Putative membrane protein
Pyrazinamide Rv2031cpncA> 3.5Pyrazinamidase/nicotinamidase (activates Pyrazinamide)
Rv1258cefpA> 3.0Efflux pump
Rv2589clpB> 2.8ATP-dependent chaperone
Rv1636whiB7> 2.5Transcriptional regulator, stress response
Rv2745chsp> 2.2Heat shock protein

Experimental Protocols

The following are generalized experimental protocols based on common practices for transcriptomic analysis of Mycobacterium tuberculosis. For specific details, refer to the cited GEO datasets.

Mycobacterial Culture and Drug Treatment
  • Mycobacterium tuberculosis H37Rv is typically grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C with shaking.

  • Cultures are grown to mid-log phase (OD600 of 0.4-0.6).

  • The cultures are then diluted and treated with the respective drugs at their minimum inhibitory concentration (MIC) or a multiple thereof.

  • Samples are collected at various time points (e.g., 6, 24, 48 hours) post-treatment for RNA extraction.

RNA Extraction and Sequencing
  • Total RNA is extracted from mycobacterial pellets using a combination of mechanical lysis (e.g., bead beating) and a commercial RNA purification kit (e.g., Qiagen RNeasy).

  • Ribosomal RNA (rRNA) is depleted from the total RNA samples using a kit such as the Ribo-Zero rRNA Removal Kit (Bacteria).

  • The rRNA-depleted RNA is then used to construct sequencing libraries using a kit like the NEBNext Ultra II RNA Library Prep Kit for Illumina.

  • Sequencing is performed on an Illumina platform (e.g., HiSeq, NextSeq) to generate paired-end reads.

Data Analysis
  • Raw sequencing reads are quality-checked using tools like FastQC.

  • Reads are then aligned to the M. tuberculosis H37Rv reference genome using an aligner such as Bowtie2 or HISAT2.

  • Gene expression levels are quantified using tools like HTSeq or featureCounts.

  • Differential gene expression analysis is performed using packages like DESeq2 or edgeR in R.

  • Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Pathway analysis is conducted using databases such as KEGG and Gene Ontology (GO).

GEO Datasets Referenced:

  • Isoniazid Treatment: GSE15692, GSE67885

  • Rifampicin Treatment: GSE107381, GSE93799

  • Ethambutol Treatment: GSE5368

  • Pyrazinamide Treatment: GSE119107

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to this comparative transcriptomic analysis.

Drug_Action_Pathway cluster_CellWall Cell Wall Synthesis cluster_CentralDogma Central Dogma cluster_Metabolism Metabolism Mycolic Acid Mycolic Acid Arabinogalactan Arabinogalactan Peptidoglycan Peptidoglycan DNA DNA RNA RNA DNA->RNA Transcription Protein Protein RNA->Protein Translation Energy Production Energy Production Membrane Potential Membrane Potential Isoniazid Isoniazid Isoniazid->Mycolic Acid inhibits This compound This compound This compound->Mycolic Acid inhibits Ethambutol Ethambutol Ethambutol->Arabinogalactan inhibits Rifampicin Rifampicin Rifampicin->RNA inhibits Pyrazinamide Pyrazinamide Pyrazinamide->Energy Production disrupts Pyrazinamide->Membrane Potential disrupts Experimental_Workflow M. tuberculosis Culture M. tuberculosis Culture Drug Treatment Drug Treatment M. tuberculosis Culture->Drug Treatment RNA Extraction RNA Extraction Drug Treatment->RNA Extraction rRNA Depletion rRNA Depletion RNA Extraction->rRNA Depletion Library Preparation Library Preparation rRNA Depletion->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Data Analysis Data Analysis RNA Sequencing->Data Analysis Differential Gene Expression Differential Gene Expression Data Analysis->Differential Gene Expression Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis Mycolic_Acid_Inhibition_Response Isoniazid/Amithiozone Isoniazid/Amithiozone Inhibition of Mycolic Acid Synthesis Inhibition of Mycolic Acid Synthesis Isoniazid/Amithiozone->Inhibition of Mycolic Acid Synthesis Cell Wall Stress Cell Wall Stress Inhibition of Mycolic Acid Synthesis->Cell Wall Stress Oxidative Stress Oxidative Stress Inhibition of Mycolic Acid Synthesis->Oxidative Stress Upregulation of inhA, kasA Upregulation of inhA, kasA Cell Wall Stress->Upregulation of inhA, kasA Downregulation of Cell Division Genes Downregulation of Cell Division Genes Cell Wall Stress->Downregulation of Cell Division Genes Upregulation of ahpC, oxyR Upregulation of ahpC, oxyR Oxidative Stress->Upregulation of ahpC, oxyR

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Amithiozone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Amithiozone, also known as Thioacetazone, a compound investigated for its antitubercular properties, requires careful management due to its potential health hazards.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.

This compound is classified as a suspected carcinogen and is known to cause skin and eye irritation.[3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal crucial to prevent environmental contamination.[3] Adherence to the following procedures will minimize risks and ensure compliance with safety regulations.

Essential Safety and Handling Protocol

Prior to disposal, the handling of this compound must be conducted with the appropriate safety measures in place. The following table summarizes the key personal protective equipment (PPE) and handling requirements.

Safety Measure Requirement Rationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, a fully fastened laboratory coat, and safety glasses or goggles.[3][5]To prevent skin and eye contact, which can cause irritation.[4][5]
Ventilation All handling of this compound, especially of powdered forms, must be conducted in a certified chemical fume hood.[5]To avoid inhalation of the compound, which may cause respiratory irritation.[4]
Work Area Designate a specific area for handling this compound. Cover work surfaces with absorbent, disposable liners.[4]To contain any potential spills and facilitate decontamination.
Spill Management In case of a spill, decontaminate the area using an appropriate method or absorb the material for disposal as hazardous waste.[6]To prevent exposure and environmental release.

Step-by-Step Disposal Procedure for this compound

Given its classification as a suspected carcinogen and its environmental toxicity, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[3][7] Direct chemical neutralization in a standard laboratory setting is not recommended without specific, validated protocols.

  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[5][7]

    • The container must be made of a material compatible with the chemical waste.

    • Label the container with "Hazardous Waste," the name "this compound" or "Thioacetazone," and the relevant hazard symbols (e.g., "Toxic," "Health Hazard," "Environmental Hazard").[7]

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.[7]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][7]

    • Provide them with accurate information about the waste contents.

  • Documentation:

    • Maintain a log of the waste generated, including the amount and date of disposal, in accordance with your institution's policies and local regulations.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_handling Handling this compound cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure handling_ppe Wear appropriate PPE (Gloves, Lab Coat, Goggles) handling_hood Work in a Chemical Fume Hood waste_solid Solid Waste (Unused compound, contaminated items) handling_hood->waste_solid Generates waste_liquid Liquid Waste (Solutions containing this compound) handling_hood->waste_liquid Generates collect_waste Collect in a labeled Hazardous Waste Container waste_solid->collect_waste waste_liquid->collect_waste store_waste Store container securely collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs waste_pickup Arrange for waste pickup contact_ehs->waste_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.